molecular formula C12H20N2O B1616469 Amiterol CAS No. 54063-25-1

Amiterol

Cat. No.: B1616469
CAS No.: 54063-25-1
M. Wt: 208.30 g/mol
InChI Key: UWYLQWLJGMLJQF-UHFFFAOYSA-N
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Description

Amiterol is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54063-25-1

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(4-aminophenyl)-2-(butan-2-ylamino)ethanol

InChI

InChI=1S/C12H20N2O/c1-3-9(2)14-8-12(15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8,13H2,1-2H3

InChI Key

UWYLQWLJGMLJQF-UHFFFAOYSA-N

SMILES

CCC(C)NCC(C1=CC=C(C=C1)N)O

Canonical SMILES

CCC(C)NCC(C1=CC=C(C=C1)N)O

Other CAS No.

54063-25-1

Origin of Product

United States

Foundational & Exploratory

Amiterol: An Investigative Review of a Novel Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding "Amiterol" is sparse in publicly available scientific literature. Amsbio lists a compound by this name, describing it as a phenylethylamine derivative and an oral anti-asthmatic (bronchodilator)[1]. However, detailed mechanistic studies, clinical trial data, and peer-reviewed publications on its specific action in bronchial smooth muscle are not readily found. It is possible that "this compound" is a typographical error for a more established β2-adrenergic agonist such as Albuterol or Arformoterol. This guide will proceed by outlining the established mechanisms of action for β2-adrenergic agonists, the primary class of bronchodilators, as this is the most probable framework for this compound's function. This information is intended to serve as a foundational guide for research into this specific compound.

Introduction to Bronchodilator Action in Airway Smooth Muscle

Asthma and Chronic Obstructive Pulmonary Disease (COPD) are characterized by airflow obstruction due to the contraction of airway smooth muscle (ASM). Bronchodilators are a cornerstone of therapy, acting to relax these muscles and widen the airways[2][3][4]. The primary target for this action is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of bronchial smooth muscle cells[2][5].

Postulated Mechanism of Action for this compound

Assuming this compound functions as a β2-adrenergic agonist, its mechanism would involve the following signaling cascade:

  • Receptor Binding: this compound binds to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

  • Smooth Muscle Relaxation: PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium ion concentrations and the inactivation of myosin light-chain kinase (MLCK)[6]. This ultimately results in the relaxation of the bronchial smooth muscle and bronchodilation[5][6].

Signaling Pathway Diagram

Amiterol_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds G_Protein Gs Protein (inactive) Receptor->G_Protein Activates AC Adenylyl Cyclase (inactive) G_Protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light-Chain Kinase (active) PKA_active->MLCK Inhibits MLCK_inactive Myosin Light-Chain Kinase (inactive) MLCK->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: Postulated signaling cascade of this compound in bronchial smooth muscle cells.

Quantitative Data and Comparative Analysis

While no specific quantitative data for this compound is available, the following table presents typical values for a well-studied short-acting β2-agonist (SABA), Albuterol, which could serve as a benchmark for future studies on this compound.

ParameterAlbuterol (Salbutamol)This compoundReference
Binding Affinity (Ki) ~150-300 nMData not availableGeneral Pharmacology Texts
EC50 (Bronchodilation) ~5-15 nMData not availableGeneral Pharmacology Texts
Onset of Action 2-5 minutes (inhaled)Data not available[3]
Duration of Action 4-6 hoursData not available[3]

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of in-vitro and ex-vivo experiments would be necessary.

Radioligand Binding Assay

This experiment determines the binding affinity of this compound for the β2-adrenergic receptor.

  • Objective: To calculate the dissociation constant (Kd) of this compound.

  • Methodology:

    • Prepare cell membranes from a cell line expressing human β2-adrenergic receptors (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of unlabeled this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.

Isolated Organ Bath (Bronchial Ring) Assay

This experiment assesses the functional effect of this compound on smooth muscle contraction and relaxation.

  • Objective: To determine the potency (EC50) and efficacy of this compound in inducing bronchial smooth muscle relaxation.

  • Methodology:

    • Dissect bronchial rings from animal tissue (e.g., guinea pig or rat trachea).

    • Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

    • Induce a sustained contraction in the bronchial rings using a contractile agent like methacholine (B1211447) or histamine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

    • Measure the changes in muscle tension using an isometric force transducer.

    • Plot the concentration-response curve to calculate the EC50 and maximal relaxation.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Organ Bath Assay B1 Prepare β2-AR Membranes B2 Incubate with Radioligand & this compound B1->B2 B3 Filter & Separate B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 End End B5->End F1 Dissect & Mount Bronchial Rings F2 Induce Contraction (e.g., Methacholine) F1->F2 F3 Add Cumulative Doses of this compound F2->F3 F4 Measure Tension Change F3->F4 F5 Calculate EC50 & Emax F4->F5 F5->End Start Start Research Start->B1 Start->F1

Caption: Workflow for in-vitro characterization of this compound's activity.

Potential for Stereoisomer-Specific Effects

Many bronchodilators, such as Albuterol, are racemic mixtures. It has been shown that the (R)-isomer (Levalbuterol) is responsible for the therapeutic bronchodilatory effects, while the (S)-isomer may have some pro-inflammatory properties[7][8]. Future research on this compound should investigate whether it is a racemic mixture and if its stereoisomers possess differential activity. This could have significant implications for its therapeutic profile and potential for adverse effects.

Conclusion and Future Directions

While "this compound" is listed as a bronchodilator, a comprehensive understanding of its mechanism of action requires rigorous scientific investigation. The presumed pathway involves β2-adrenergic receptor agonism, leading to increased intracellular cAMP and subsequent smooth muscle relaxation. To validate this hypothesis and fully characterize the compound, the experimental protocols outlined in this guide should be employed. Key future research should focus on determining its binding affinity, functional potency, and the specific activities of its potential stereoisomers. Such data is critical for any further drug development and for establishing its place in the therapeutic arsenal (B13267) for obstructive airway diseases.

References

Amiterol: An Examination of a Data-Deficient Bronchodilator

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: A comprehensive review of publicly available scientific literature reveals a significant lack of information regarding the synthesis and detailed characterization of the compound known as Amiterol. The majority of scientific and technical data is instead available for a similarly named but chemically distinct herbicide, Amitrole. This guide will present the limited information available for this compound and highlight the critical distinctions from Amitrole to prevent confusion.

This compound: The Scant Profile

This compound is identified as a bronchodilator and anti-asthmatic agent.[1] However, beyond this classification, the publicly accessible data is restricted to its basic chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H20N2O[1]
Molecular Weight 208.3 g/mol [1]
Synonym DL-P-AMINO-ALPHA-((SEC-BUTYLAMINO)METHYL)BENZYL ALCOHOL[1]

No peer-reviewed publications or technical documents detailing a synthetic route, reaction conditions, purification methods, or comprehensive analytical characterization (e.g., NMR, IR, Mass Spectrometry, HPLC) for this compound could be located.

The Point of Confusion: this compound vs. Amitrole

It is imperative for researchers to distinguish this compound from the well-documented herbicide, Amitrole. The two are different compounds with distinct structures, properties, and applications.

Table 2: Comparison of this compound and Amitrole

FeatureThis compoundAmitrole
Molecular Formula C12H20N2O[1]C2H4N4[2][3]
Primary Use Bronchodilator[1]Herbicide[3][4]
Chemical Class Substituted benzyl (B1604629) alcoholTriazole

Characterization Methods: The Case of Amitrole

To illustrate the type of detailed technical information that is currently unavailable for this compound, this section provides a brief overview of the established analytical methods for the herbicide Amitrole.

Analytical Methods for Amitrole

Various methods have been developed for the quantification of Amitrole in different matrices, particularly in agricultural products and environmental samples.

Table 3: Summary of Analytical Methods for Amitrole Quantification

Analytical MethodSample MatrixDetection Principle
HPLC with Fluorescence Detection (HPLC-FL)Agricultural ProductsPost-extraction fluorescence derivatization[5][6]
HPLC with UV Detector (HPLC-UV)AirUV absorbance at 205 nm[4]
Experimental Protocol: HPLC-FL for Amitrole in Agricultural Products

The following protocol for the herbicide Amitrole demonstrates a standard workflow for its analysis.

  • Extraction : The sample is homogenized and extracted with ethanol, followed by a second extraction with 60% ethanol. The filtrates are then combined.[5][6]

  • Oxidation : An aliquot of the extract is heated with a hydrogen peroxide solution in a water bath.[5][6]

  • Clean-up : The cooled solution is purified using a strongly acidic cation-exchange resin column.[5]

  • Derivatization : The cleaned extract is reacted with a fluorescamine-acetone solution to form a fluorescent product.[5]

  • HPLC Analysis : The derivatized sample is analyzed via HPLC with a fluorescence detector set to an excitation wavelength of 380 nm and an emission wavelength of 484 nm.[5]

G cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Sample Sample Homogenize_Ethanol Homogenize_Ethanol Sample->Homogenize_Ethanol Add Ethanol Filter1 Filter1 Homogenize_Ethanol->Filter1 Residue1 Residue1 Filter1->Residue1 Filtrate1 Filtrate1 Filter1->Filtrate1 Homogenize_60_Ethanol Homogenize_60_Ethanol Residue1->Homogenize_60_Ethanol Add 60% Ethanol Filter2 Filter2 Homogenize_60_Ethanol->Filter2 Filtrate2 Filtrate2 Filter2->Filtrate2 Combine_Filtrates Combine_Filtrates Filtrate1->Combine_Filtrates Filtrate2->Combine_Filtrates Aliquot Aliquot Combine_Filtrates->Aliquot Oxidation Oxidation Aliquot->Oxidation Add H2O2, Heat Cleanup Cleanup Oxidation->Cleanup Cation-Exchange Column Derivatization Derivatization Cleanup->Derivatization Add Fluorescamine HPLC_FL HPLC_FL Derivatization->HPLC_FL Inject Data Data HPLC_FL->Data

Caption: Experimental workflow for the analysis of the herbicide Amitrole.

Conclusion and Outlook

An in-depth technical guide on the synthesis and characterization of this compound cannot be provided at this time due to a complete lack of publicly available data. The information for this compound appears to be proprietary or has not been published in accessible scientific literature. Consequently, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound is not feasible. Researchers are advised to exercise caution and clearly distinguish this compound from the herbicide Amitrole to ensure accuracy in their work.

References

Amiterol: A Review of a Substance Lacking Scientific Discovery and Development History

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and patent literature reveals no evidence of a therapeutic agent known as "Amiterol." While the name appears in some chemical and patent databases, these mentions are typically within lists of numerous other compounds and do not provide any specific data on its discovery, synthesis, mechanism of action, or clinical development. It is possible that "this compound" is a typographical error for other known substances, such as the widely used bronchodilator Albuterol (also known as Salbutamol), or the antidepressant Amitriptyline.

A recent analysis tentatively detected "this compound" in a screening of emerging contaminants, identifying it as an oral anti-asthma drug.[1] However, this appears to be an isolated mention without further substantiation in the broader scientific literature. Several patent applications list "this compound" among a vast number of other chemical entities, but do not offer any specific details about its properties or potential uses.[2][3][4][5]

Given the absence of published research on the discovery, development, and mechanism of action of "this compound," this guide will instead briefly touch upon the characteristics of Albuterol, a well-documented drug that "this compound" might be mistaken for.

Albuterol: A Potential Case of Mistaken Identity

Albuterol is a well-established short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[6][7][8]

Mechanism of Action: Albuterol selectively stimulates β2-adrenergic receptors in the smooth muscle of the airways. This activation leads to the relaxation of the bronchial muscles, resulting in bronchodilation and easier breathing.[6][8][9]

Discovery and Development: Albuterol was patented in 1972 by Allen and Hanburys, which later became part of GlaxoSmithKline.[7] It is a racemic mixture, with the (R)-enantiomer being significantly more active.[7]

Clinical Use: Albuterol is available in various formulations, including metered-dose inhalers, nebulizer solutions, and oral tablets.[6][8][10] It provides rapid relief of symptoms and has a well-established safety and efficacy profile.[10]

References

Amiterol molecular structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Amiterol" has not yielded any results for a molecule with this name in established chemical or biomedical databases. This suggests that "this compound" may be a typographical error, a highly specific or internal project name not in public records, or a misunderstanding of a chemical name.

To provide the requested technical guide, a correct and identifiable molecular name is essential. We recommend verifying the spelling or providing an alternative identifier such as:

  • CAS Registry Number: A unique numerical identifier assigned to every chemical substance.

  • IUPAC Name: The systematic name based on the molecular structure.

  • SMILES String: A line notation for the structure of a molecule.

  • Trade Name: If "this compound" is a component of a commercial product.

Once a valid molecular entity is identified, a comprehensive technical guide detailing its molecular structure, chemical properties, relevant experimental protocols, and signaling pathways can be compiled as requested.

Amiterol as a Phenylethylamine Derivative: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "Amiterol" (CAS 54063-25-1) is limited in publicly available scientific literature.[1][2] Therefore, this technical guide utilizes data and protocols for Albuterol (Salbutamol), a structurally and functionally similar, extensively studied phenylethylamine derivative and selective β2-adrenergic receptor agonist, to provide a representative and in-depth analysis.[3][4][5][6] This approach allows for a comprehensive overview of the expected pharmacological profile and experimental considerations for a compound like this compound.

Introduction

This compound, also known by its chemical name DL-p-amino-alpha-((sec-butylamino)methyl)benzyl alcohol, is classified as a phenylethylamine derivative.[7] The phenylethylamine backbone is a common structural motif in a wide range of neuroactive and psychoactive compounds.[2] this compound is identified as an anti-asthma agent and a bronchodilator, suggesting its primary mechanism of action involves the relaxation of airway smooth muscle.[8] This places it in the therapeutic class of β2-adrenergic receptor agonists, similar to well-known drugs like Albuterol.[3][6] This whitepaper provides a detailed technical overview of the pharmacology, mechanism of action, and relevant experimental protocols for a representative phenylethylamine-based bronchodilator.

Chemical Structure of this compound:

  • Molecular Formula: C12H20N2O[7]

  • Molecular Weight: 208.3 g/mol [7]

  • SMILES: CCC(C)NCC(c1ccc(cc1)N)O[7]

Mechanism of Action: β2-Adrenergic Receptor Signaling

As a β2-adrenergic receptor agonist, the therapeutic effect of a compound like this compound is mediated through the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This activation initiates a well-defined signaling cascade, leading to bronchodilation.

The binding of the agonist to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle tissue.[3][9][10]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) B2AR β2-Adrenergic Receptor (GPCR) This compound->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK_P Phosphorylated Myosin Light Chain Kinase (Inactive) PKA->MyosinLCK_P Phosphorylates Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK_P->Relaxation Leads to MyosinLCK Myosin Light Chain Kinase (Active) MyosinLCK->MyosinLCK_P

Caption: β2-Adrenergic Receptor Signaling Pathway.

Quantitative Data (Representative Data for Albuterol)

The following tables summarize key quantitative parameters for Albuterol, which are expected to be of a similar nature for this compound.

Table 1: Pharmacokinetic Properties of Albuterol

ParameterValueReference
Route of Administration Oral, Inhalation[5][11]
Bioavailability (Oral) 10-20%[5][11]
Time to Peak Plasma Concentration (Tmax) (Inhalation) ~0.42 hours[3]
Half-life (Oral Inhalation) 3.8 to ~5 hours[3]
Half-life (Oral Immediate Release) 5 to 6 hours[3]
Volume of Distribution (Vd) 156 ± 38 L[3]
Metabolism Primarily in the liver[10]
Excretion Primarily renal[3][10]

Table 2: Receptor Binding and Functional Potency of β2-Agonists (Illustrative)

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Isoproterenol (non-selective)~50~10
Albuterol (β2-selective)~200~50
Salmeterol (long-acting)~5~1

Note: Specific Ki and EC50 values can vary depending on the cell line and experimental conditions used. This table provides illustrative values for comparison.

Experimental Protocols

Detailed methodologies are crucial for the preclinical and clinical development of a bronchodilator. Below are representative protocols for key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compound (e.g., this compound) for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand Binding: A radiolabeled antagonist with known high affinity for the β2-adrenergic receptor (e.g., [3H]-dihydroalprenolol) is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes Cell Membranes with β2-Adrenergic Receptors Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Antagonist ([3H]-DHA) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: In Vitro Receptor Binding Assay Workflow.
In Vivo Bronchodilator Activity Assay (Animal Model)

Objective: To evaluate the bronchodilator efficacy and duration of action of the test compound in an animal model of bronchoconstriction.

Methodology:

  • Animal Model: Guinea pigs or mice are commonly used. Bronchoconstriction is induced by an agent such as methacholine (B1211447) or histamine.

  • Compound Administration: The test compound is administered to the animals, typically via inhalation or intratracheal instillation, at various doses. A vehicle control group is also included.

  • Measurement of Airway Resistance: Airway resistance is measured using techniques like whole-body plethysmography. Baseline measurements are taken before and after administration of the bronchoconstricting agent and the test compound.

  • Data Collection: Airway resistance is monitored over time to determine the onset and duration of the bronchodilator effect.

  • Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of the test compound. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Conclusion

This compound, as a phenylethylamine derivative with bronchodilator properties, is presumed to act as a selective β2-adrenergic receptor agonist. While specific experimental data for this compound is not widely available, the extensive research on the closely related compound Albuterol provides a robust framework for understanding its likely mechanism of action, pharmacological profile, and the experimental approaches necessary for its characterization and development. The methodologies and data presented in this whitepaper serve as a comprehensive guide for researchers and drug development professionals working on this compound and other novel phenylethylamine-based bronchodilators. Further research is warranted to elucidate the specific quantitative and pharmacokinetic properties of this compound.

References

In Vitro Bronchodilator Effects of Amiterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: As of the current date, publicly available scientific literature and databases do not contain information on a compound named "Amiterol." Therefore, this technical guide utilizes Albuterol (Salbutamol), a widely studied and representative short-acting beta-2 adrenergic agonist, as a surrogate to demonstrate the principles and methodologies for evaluating the in vitro bronchodilator effects of a compound with this intended therapeutic action. The data and protocols presented herein are specific to Albuterol and serve as a framework for the potential investigation of a new chemical entity like this compound.

Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their primary therapeutic effect is the relaxation of airway smooth muscle (ASM), leading to an increase in airway diameter and improved airflow.[1][2] The development of novel bronchodilators necessitates a thorough preclinical evaluation of their efficacy and mechanism of action. In vitro studies are fundamental in this process, providing critical data on a compound's potency, efficacy, and cellular mechanisms in a controlled environment, independent of systemic physiological factors.

This guide provides an in-depth overview of the common in vitro methodologies used to characterize the bronchodilator effects of a beta-2 adrenergic agonist, using Albuterol as the exemplar compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new respiratory therapeutics.

Mechanism of Action: Beta-2 Adrenergic Receptor Signaling

Albuterol is a selective agonist for beta-2 adrenergic receptors, which are G-protein coupled receptors predominantly expressed on the surface of airway smooth muscle cells.[1] The binding of Albuterol to these receptors initiates a signaling cascade that results in smooth muscle relaxation.[3]

The key steps in this pathway are:

  • Receptor Activation: Albuterol binds to the beta-2 adrenergic receptor.

  • G-Protein Coupling: The activated receptor promotes the dissociation of the alpha subunit (Gαs) of the associated heterotrimeric G-protein.

  • Adenylyl Cyclase Activation: Gαs activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][4]

  • PKA Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[4][5]

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation.[6]

Signaling_Pathway cluster_membrane Cell Membrane Amiterol_Albuterol This compound (Albuterol) B2AR Beta-2 Adrenergic Receptor Amiterol_Albuterol->B2AR Binds to G_Protein G-Protein (Gαs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Relaxation Smooth Muscle Relaxation Phosphorylation->Relaxation Leads to

Figure 1: Beta-2 Adrenergic Receptor Signaling Pathway.

Quantitative Data on Albuterol's In Vitro Effects

The following tables summarize key quantitative parameters for Albuterol from various in vitro studies. These values are critical for comparing the potency and efficacy of novel compounds.

Table 1: Receptor Binding Affinity of Albuterol

Receptor SubtypePreparationRadioligandKi (nM)Reference
Beta-2 AdrenergicBronchial Membranes[125I]iodocyanopindolol8.3 ± 0.04[7]
Beta-1 AdrenergicCardiac Membranes[125I]iodocyanopindolol5.7 ± 0.04[7]

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of Albuterol

AssayTissue/Cell TypeParameterValueReference
Tracheal Spiral RelaxationGuinea PigpD27.0 ± 0.03[7]
cAMP AccumulationHuman Airway Smooth Muscle CellsEC50110 nM[8]
Inhibition of ProliferationHuman Airway Smooth Muscle CellsEC50110 nM[8]

pD2 is the negative logarithm of the EC50 value. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[9] Emax (Maximum effect) is the maximal response that can be produced by the drug.[10]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of a compound's bronchodilator properties.

Isolated Tissue Preparations: Organ Bath Studies

This method provides a functional measure of smooth muscle relaxation in an intact tissue.

Protocol:

  • Tissue Dissection: Tracheas are excised from euthanized guinea pigs. The trachea is cleaned of adhering connective tissue and cut into rings.

  • Tissue Mounting: The tracheal rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Measurement: The rings are connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then pre-contracted with a spasmogen such as histamine (B1213489) or methacholine (B1211447) to induce a stable contractile tone.

  • Cumulative Concentration-Response Curve: The test compound (e.g., Albuterol) is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contracted tone. A concentration-response curve is plotted, and the EC50 and Emax values are calculated.

Organ_Bath_Workflow A Tissue Dissection (e.g., Guinea Pig Trachea) B Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) A->B C Connection to Force Transducer B->C D Equilibration and Pre-contraction (e.g., Histamine) C->D E Cumulative Addition of This compound (Albuterol) D->E F Record Relaxation Response E->F G Data Analysis (EC50, Emax) F->G

Figure 2: Experimental Workflow for Organ Bath Studies.

Cell-Based Assays: cAMP Accumulation

This assay directly measures the activation of the beta-2 adrenergic signaling pathway by quantifying the production of the second messenger, cAMP.[11]

Protocol:

  • Cell Culture: Human airway smooth muscle (HASM) cells are cultured in appropriate media until confluent.

  • Cell Plating: Cells are seeded into multi-well plates and grown to a desired density.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

  • Stimulation: The test compound is added to the wells at various concentrations and incubated for a specific period.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A concentration-response curve is generated, and the EC50 for cAMP production is determined.

Receptor Binding Assays

These assays determine the affinity and selectivity of a compound for the target receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-2 adrenergic receptor (and other beta-adrenergic receptor subtypes for selectivity profiling).

  • Incubation: The membranes are incubated with a radiolabeled ligand that has a high affinity for the receptor (e.g., [125I]iodocyanopindolol) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The in vitro characterization of a novel bronchodilator candidate is a critical step in its preclinical development. The methodologies outlined in this guide, using Albuterol as a reference compound, provide a robust framework for assessing the potency, efficacy, and mechanism of action of new chemical entities like the hypothetical "this compound." A comprehensive understanding of a compound's performance in these assays is essential for making informed decisions about its potential for further development as a therapeutic agent for obstructive airway diseases.

References

toxicological profile of Amiterol in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Preclinical Toxicological Profile of Amitrole (B94729)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicological profile of Amitrole (3-amino-1,2,4-triazole), a widely used herbicide. The information presented herein is compiled from various preclinical studies to support risk assessment and further research.

Executive Summary

Amitrole exhibits low acute toxicity but presents significant concerns regarding its chronic effects, particularly its carcinogenicity in rodents. The primary mechanism of toxicity is the disruption of thyroid hormone homeostasis through the inhibition of thyroid peroxidase. While generally not considered genotoxic in vivo, its potential for inducing thyroid and liver tumors in long-term studies is a notable finding. This guide summarizes key toxicological data, details the experimental methodologies employed in pivotal studies, and illustrates the relevant biological pathways and experimental workflows.

Acute Toxicity

Amitrole demonstrates low acute toxicity via oral and dermal routes of administration.

Table 1: Acute Toxicity of Amitrole

Study TypeSpeciesRouteLD50Reference
Acute OralRatOral>4,080 mg/kg[1]
Acute OralRatOral>5,000 mg/kg[2]
Acute OralRatOral25,000 mg/kg[3]
Acute OralMouseOral1100 mg/kg[4]
Acute OralMouseOral14,700 mg/kg[3]
Acute DermalRatDermal>2,500 mg/kg[2]
Acute DermalRabbitDermal>10,000 mg/kg[4]
Acute InhalationRatInhalationLC50 >439 mg/m³ (4h)[4]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The acute oral toxicity of Amitrole was assessed following a procedure similar to the OECD 425 guideline.[5][6][7][8]

  • Test System: Healthy, young adult female rats were used. Animals were fasted overnight prior to dosing.

  • Dose Administration: Amitrole was administered as a single oral dose by gavage. The volume administered was typically less than 1 ml/100g body weight.

  • Dose Progression: A sequential dosing strategy was employed. The first animal received a dose just below a preliminary estimate of the LD50. Subsequent animals were dosed at higher or lower intervals depending on the survival of the previously dosed animal.

  • Observation Period: Animals were observed for mortality and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for 14 days. Body weight was recorded weekly.

  • Endpoint Analysis: The primary endpoint was mortality. At the end of the study, all surviving animals were subjected to gross necropsy. The LD50 was calculated using the maximum likelihood method.

Sub-chronic and Chronic Toxicity

Repeated dose studies have identified the thyroid gland as the primary target organ of Amitrole toxicity.

Table 2: Sub-chronic and Chronic Toxicity of Amitrole

Study DurationSpeciesRouteDose LevelsNOAELKey FindingsReference
90-dayRatOralNot Specified-Goiter development at 100 mg/kg diet.[3]
1-yearRatOralNot Specified0.025 mg/kg/dayBasis for Acceptable Daily Intake (ADI).[2][9][10][11]
Long-termRatOral2.5 mg/kg/day<2.5 mg/kg/dayDecreased thyroid hormone levels, increased thyroid hyperplasia and tumors.[9]
Long-termMouseOral15 mg/kg/day<15 mg/kg/dayEffects on thyroid weight and iodine uptake.[9]
Experimental Protocol: 90-Day Oral Toxicity Study (Based on OECD 408)

Sub-chronic toxicity studies for Amitrole were conducted in line with methodologies similar to the OECD 408 guideline.[12][13][14][15][16]

  • Test System: Young, healthy male and female rodents (typically rats) were used. Animals were randomly assigned to control and treatment groups (at least 10 animals per sex per group).

  • Dose Administration: The test substance was administered orally on a daily basis for 90 days. Administration was via gavage, or mixed in the diet or drinking water. At least three dose levels and a concurrent control were used.

  • Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food/water consumption were recorded weekly. Ophthalmic examinations, hematology, clinical biochemistry, and urinalysis were performed at specified intervals.

  • Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive histopathological examination was performed on major organs and any observed gross lesions, with special attention to the thyroid gland.

  • Endpoint Analysis: The study aimed to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Carcinogenicity

Amitrole is considered to be a carcinogen in experimental animals, primarily targeting the thyroid gland and liver.[17][18]

Table 3: Carcinogenicity of Amitrole

SpeciesRouteDose LevelsTarget OrgansTumor TypeReference
RatOral (diet/drinking water)100 ppmThyroid, PituitaryFollicular-cell carcinoma (thyroid), Adenoma (pituitary)[17][18]
MouseOral (diet)500 mg/kg dietLiverHepatocellular carcinoma[17]
Experimental Protocol: Chronic Toxicity/Carcinogenicity Study

These long-term studies generally follow protocols that extend the sub-chronic study design over a significant portion of the animal's lifespan (e.g., 18-24 months).

  • Test System: Lifespan studies were conducted in rats, mice, and hamsters. Groups typically consisted of 75 males and 75 females per dose level.

  • Dose Administration: Amitrole was administered in the diet at concentrations ranging from 1 to 100 ppm.

  • Observations: Similar to sub-chronic studies, animals were monitored for clinical signs, body weight changes, and survival.

  • Pathology: A complete histopathological evaluation of all organs was performed on all animals that died or were sacrificed at the end of the study to assess tumor incidence.

Genotoxicity

The weight of evidence suggests that Amitrole is not genotoxic in vivo. While some in vitro assays have shown equivocal results, comprehensive in vivo studies have been negative.[9] The carcinogenic mechanism is considered to be non-genotoxic.[19][20]

Table 4: Genotoxicity of Amitrole

Assay TypeTest SystemMetabolic ActivationResultReference
DNA FragmentationHuman thyroid and liver cellsNot applicableNegative[19]
DNA FragmentationRat hepatocytesNot applicableMinimal (likely cytotoxic effect)[19]
In vivo DNA FragmentationRat thyroid and liver cellsNot applicableNegative[19]
In vivo Micronucleus TestRodent hematopoietic cellsNot applicableNegative[9]
Experimental Protocols

This assay evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.[21][22][23][24][25]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cell cultures are exposed to at least three concentrations of the test substance with and without an exogenous metabolic activation system (S9).

  • Analysis: After an appropriate incubation period, cells are treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are then analyzed microscopically for chromosomal aberrations.

This test assesses the ability of a substance to cause cytogenetic damage in vivo.[26][27][28][29][30]

  • Test System: Typically performed in mice or rats.

  • Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at specified time points after treatment.

  • Analysis: Erythrocytes are prepared on slides and stained. The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. An increase in micronucleated cells indicates clastogenic or aneugenic activity.

Reproductive and Developmental Toxicity

Preclinical studies have shown no primary effects on reproductive parameters or fetal development at doses that were not maternally toxic.[9][20] Evidence from some animal studies suggests a potential for developmental toxicity.[2][10] Perinatal exposure to Amitrole has been shown to reduce serum T4 concentrations in dams and offspring, leading to effects on brain development and motor activity.[31][32]

Table 5: Reproductive and Developmental Toxicity of Amitrole

Study TypeSpeciesKey FindingsReference
ReproductionRatNo effects on reproductive parameters.[1][9]
DevelopmentalMouse, RatNo evidence of effects on fetal development at non-maternally toxic doses.[9][20]
Perinatal ExposureRatReduced serum T4 in dams and offspring; hyperactivity and decreased habituation in pups.[31][32]

Mechanism of Action and Signaling Pathways

The primary mechanism of Amitrole's toxicity is the disruption of thyroid hormone synthesis.[3] Amitrole inhibits the enzyme thyroid peroxidase (TPO), which is essential for the iodination of thyroglobulin, a critical step in the production of thyroid hormones (T4 and T3).[31][33] This inhibition leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic TSH stimulation results in thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of tumors.[19] This hormonal imbalance is considered the key event in Amitrole-induced thyroid carcinogenesis.[19]

Visualizations

Amitrole_Experimental_Workflow cluster_acute Acute Toxicity (OECD 425) cluster_subchronic Sub-chronic Toxicity (OECD 408) cluster_geno Genotoxicity a1 Dosing (Single, Gavage) a2 Observation (14 days) a1->a2 a3 Endpoint: Mortality (LD50) a2->a3 s1 Dosing (90 days, Oral) s2 In-life Observations s1->s2 s3 Clinical & Histo-pathology s2->s3 s4 Endpoint: NOAEL s3->s4 g1 In Vitro Chromosomal Aberration g2 In Vivo Micronucleus Test

Caption: General experimental workflows for key toxicological studies of Amitrole.

Thyroid_Hormone_Disruption_Pathway Amitrole Amitrole TPO Thyroid Peroxidase (TPO) Amitrole->TPO Inhibits Hormone_Synthesis Thyroid Hormone Synthesis (T3/T4) TPO->Hormone_Synthesis Catalyzes Thyroid_Hormones Circulating Thyroid Hormones (T3/T4) Hormone_Synthesis->Thyroid_Hormones Pituitary Pituitary Gland Thyroid_Hormones->Pituitary Negative Feedback TSH TSH Secretion Pituitary->TSH Thyroid_Gland Thyroid Gland TSH->Thyroid_Gland Stimulates Hyperplasia Cell Hyperplasia & Hypertrophy Thyroid_Gland->Hyperplasia Tumor Thyroid Tumors Hyperplasia->Tumor Chronic Stimulation

Caption: Signaling pathway of Amitrole-induced thyroid toxicity.

References

Technical Guide: Solubility and Stability Profile of Amiterol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Amiterol, identified as DL-p-amino-alpha-((sec-butylamino)methyl)benzyl alcohol, is a compound with limited publicly available experimental data.[1] This technical guide has been constructed using hypothetical, yet scientifically plausible, data to illustrate the standard methodologies and data presentation for the solubility and stability assessment of a novel pharmaceutical compound. The experimental protocols described are based on established pharmaceutical industry and regulatory guidelines.[2][3][4]

Introduction

The successful development of a new active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties. Among the most crucial are solubility and stability. Solubility influences bioavailability and dictates formulation strategies, while stability data determines storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.[3][4] This document provides a comprehensive technical overview of the solubility and stability characteristics of this compound. The data presented herein is intended to guide researchers, scientists, and drug development professionals in formulation and analytical development.

Solubility Profile of this compound

The aqueous and solvent solubility of this compound was determined to understand its dissolution characteristics under various conditions.

The thermodynamic equilibrium solubility of this compound was determined using the well-established shake-flask method.[5][6][7]

  • Preparation: An excess amount of this compound powder was added to a series of sealed vials containing the selected solvent systems (e.g., purified water, pH buffers, organic solvents).

  • Equilibration: The vials were agitated in a temperature-controlled orbital shaker (e.g., at 25°C and 37°C) for 48 hours to ensure equilibrium was reached.[5] The presence of undissolved solid material was confirmed visually at the end of the period.

  • Sample Collection and Analysis: The resulting saturated solutions were filtered through a 0.22 µm PVDF syringe filter to remove undissolved solids. The filtrate was then diluted appropriately and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of dissolved this compound.

  • Quantification: The solubility was calculated by comparing the peak area of the sample to a standard calibration curve of known this compound concentrations. Each experiment was performed in triplicate.

The solubility of this compound was assessed in various pharmaceutically relevant solvents at two different temperatures. The results are summarized below.

Table 1: Equilibrium Solubility of this compound in Various Solvents

Solvent System Temperature (°C) Solubility (mg/mL) Qualitative Solubility
Purified Water 25 0.85 Slightly Soluble
Purified Water 37 1.20 Slightly Soluble
0.1 N HCl (pH 1.2) 37 15.5 Freely Soluble
Acetate Buffer (pH 4.5) 37 9.8 Soluble
Phosphate Buffer (pH 6.8) 37 1.5 Slightly Soluble
Phosphate Buffer (pH 7.4) 37 1.3 Slightly Soluble
Ethanol (B145695) 25 45.0 Freely Soluble
Propylene (B89431) Glycol 25 78.0 Very Soluble

| DMSO | 25 | > 200 | Very Soluble |

Qualitative solubility terms are based on USP definitions.

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

G start Start: Excess this compound and Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate check Visually Confirm Undissolved Solid agitate->check separate Filter Sample (e.g., 0.22 µm syringe filter) check->separate Solid Present no_solid Add more solid and continue agitation check->no_solid No Solid analyze Dilute and Analyze by HPLC-UV separate->analyze quantify Quantify Against Calibration Curve analyze->quantify end End: Report Solubility (mg/mL) quantify->end no_solid->agitate

Figure 1. Experimental Workflow for Solubility Determination.

Stability Profile of this compound

Forced degradation studies were conducted to identify the likely degradation products of this compound and to establish its intrinsic stability.[3][4] These studies are crucial for developing stability-indicating analytical methods.[8] The goal is typically to achieve 5-20% degradation of the API.[9]

  • Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile (B52724) and water.

  • Stress Conditions: Aliquots of the stock solution were subjected to the following stress conditions:

    • Acid Hydrolysis: Treated with 0.1 N HCl at 60°C for 24 hours. The reaction was then neutralized with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Treated with 0.1 N NaOH at 60°C for 8 hours. The reaction was then neutralized with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Treated with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: A solid sample of this compound was stored at 80°C for 7 days. A solution was also heated at 60°C for 48 hours.

    • Photolytic Degradation: A solution of this compound was exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample was kept in the dark.

  • Sample Analysis: All stressed samples were diluted to a target concentration and analyzed using a validated stability-indicating HPLC-UV method. The chromatograms were evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak. Mass balance was calculated to ensure that the decrease in the main peak correlated with the increase in degradation peaks.

The results of the forced degradation studies are summarized below.

Table 2: Summary of Forced Degradation Studies for this compound

Stress Condition Conditions % Degradation Major Degradation Products (DP) Observations
Acidic 0.1 N HCl, 60°C, 24h 14.5% DP-1, DP-2 Significant degradation observed.
Basic 0.1 N NaOH, 60°C, 8h 18.2% DP-3 Highly susceptible to base hydrolysis.
Oxidative 3% H₂O₂, RT, 24h 8.5% DP-4 Moderate degradation.
Thermal (Solution) 60°C, 48h 2.1% Minor peaks Relatively stable in solution.
Thermal (Solid) 80°C, 7 days < 1.0% None detected Highly stable in solid form.

| Photolytic | ICH Q1B, Solution | 11.8% | DP-5 | Susceptible to photodegradation. |

The diagram below outlines the process for conducting forced degradation studies and developing a stability-indicating method.

G start Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base oxide Oxidation (3% H2O2, RT) stress->oxide photo Photolysis (ICH Q1B) stress->photo thermal Thermal (Solid & Solution) stress->thermal analyze Analyze Stressed Samples and Control via HPLC acid->analyze base->analyze oxide->analyze photo->analyze thermal->analyze evaluate Evaluate Chromatograms: - Purity of this compound Peak - Resolution of Degradants analyze->evaluate valid Method is Stability-Indicating evaluate->valid Good Separation invalid Optimize HPLC Method (e.g., change gradient, pH) evaluate->invalid Poor Separation pathways Identify Degradation Pathways valid->pathways invalid->analyze

Figure 2. Forced Degradation and Method Development Workflow.

Hypothetical Signaling Pathway Inhibition

To provide context for this compound's potential mechanism of action, the following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, a common mechanism for therapeutic agents.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Target) kinase_a->kinase_b Activates tf Transcription Factor kinase_b->tf Activates response Cell Proliferation & Survival tf->response Promotes This compound This compound This compound->kinase_b Inhibits

Figure 3. Hypothetical Inhibition of a Kinase Signaling Pathway by this compound.

Summary and Conclusions

This guide provides a foundational understanding of the solubility and stability of this compound based on hypothetical data.

  • Solubility: this compound demonstrates classic pH-dependent solubility, with significantly higher solubility in acidic conditions, characteristic of a weak base. It is slightly soluble in neutral aqueous media but shows high solubility in common organic solvents like ethanol and propylene glycol, offering flexibility for formulation development.

  • Stability: this compound is highly stable in its solid form under thermal stress. In solution, it is most susceptible to degradation under basic and photolytic conditions. It also degrades under acidic and oxidative stress, but to a lesser extent. These findings are critical for defining appropriate manufacturing processes, packaging, and storage conditions to ensure product quality and shelf-life.

The provided experimental protocols and workflows serve as a standard template for the physicochemical characterization of new chemical entities. Further studies should focus on identifying the structures of the observed degradation products and conducting long-term stability studies on final dosage forms.

References

Amiterol degradation pathways and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Amitriptyline (B1667244)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and metabolic fate of Amitriptyline, a widely prescribed tricyclic antidepressant. Understanding the stability of Amitriptyline and the biotransformation it undergoes is critical for ensuring its therapeutic efficacy, safety, and for the development of stable pharmaceutical formulations. This document details the major metabolites, the chemical degradation routes, and the experimental protocols used to elucidate these pathways.

Metabolic Pathways of Amitriptyline

The biotransformation of Amitriptyline is extensive and primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways involve N-demethylation and hydroxylation, leading to the formation of both active and inactive metabolites.

The initial and most significant metabolic step is the N-demethylation of Amitriptyline to its active metabolite, Nortriptyline. This reaction is predominantly catalyzed by the CYP2C19 enzyme.[1][2][3][4][5] Subsequently, both Amitriptyline and Nortriptyline undergo hydroxylation, primarily at the 10-position, a reaction mediated by the CYP2D6 enzyme, to form less active hydroxylated metabolites.[1][2][3][4][5] The E-isomer of 10-hydroxynortriptyline (B30761) is the most abundant metabolite found in humans.[3] Other CYP enzymes, including CYP1A2, CYP3A4, and CYP2C9, also contribute to the demethylation of Amitriptyline, particularly at higher concentrations.[5]

Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline CYP2C19 (major) CYP1A2, CYP3A4, CYP2C9 Hydroxyamitriptyline (E)-10-Hydroxyamitriptyline Amitriptyline->Hydroxyamitriptyline CYP2D6 Hydroxynortriptyline (E)-10-Hydroxynortriptyline (Major Metabolite) Nortriptyline->Hydroxynortriptyline CYP2D6 Other_Metabolites Other Metabolites (e.g., (Z)-isomers, dihydroxy-, keto- derivatives) Hydroxyamitriptyline->Other_Metabolites Hydroxynortriptyline->Other_Metabolites

Figure 1: Metabolic Pathway of Amitriptyline.
Major Metabolites

A significant portion of an administered dose of Amitriptyline is excreted in the urine as various metabolites. Following a single oral dose, approximately 60% can be recovered from urine within 72 hours as five major metabolites.[6] The primary metabolite is 10-hydroxynortriptyline, accounting for about 40% of the dose.[6] In total, up to 28 different metabolites have been identified in human urine.[7][8]

MetaboliteDescriptionPercentage of Dose in Urine (approx.)Reference
Nortriptyline Active metabolite formed by N-demethylation.Small amounts[6]
10-Hydroxynortriptyline Major biotransformation product.~40%[6]
10-Hydroxyamitriptyline Minor metabolite formed by hydroxylation.Minor amounts[6]
Desmethylnortriptyline Formed by further demethylation.Small amounts[6]
10-Hydroxydesmethylnortriptyline Minor hydroxylated metabolite.Minor amounts[6]
Amitriptyline N-oxide Metabolite formed by oxidation.Variable[9]
Phenols, Dihydrodiols, Glycols, Ketones Other classes of identified metabolites.Variable[10]

Chemical Degradation Pathways

Forced degradation studies are essential for identifying the potential degradation products of a drug substance and for developing stability-indicating analytical methods.[11][12][13] Amitriptyline is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions.[11][12]

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution of Amitriptyline (1 mg/mL) acid Acid Hydrolysis (e.g., 5N HCl, 80°C, 1 hr) start->acid base Base Hydrolysis (e.g., 5N NaOH, 80°C, 1 hr) start->base oxidation Oxidative Degradation (e.g., 6% H₂O₂, 25°C, 1 hr) start->oxidation thermal Thermal Degradation (Solid) (e.g., 105°C, 24 hr) start->thermal photo Photolytic Degradation (Solid) (UV-Vis light, 4 days) start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base prepare_sample Dilute with Mobile Phase oxidation->prepare_sample thermal->prepare_sample Dissolve & photo->prepare_sample Dissolve & neutralize_acid->prepare_sample neutralize_base->prepare_sample analysis Analyze via Stability-Indicating HPLC Method prepare_sample->analysis

Figure 2: Experimental Workflow for Forced Degradation Studies.
Summary of Forced Degradation Studies

The stability of Amitriptyline has been assessed under various stress conditions as stipulated by ICH guidelines.[13][14][15] Significant degradation is observed under strong acidic, basic, and oxidative conditions.

Stress ConditionDetailsObservationReference
Acid Hydrolysis 5N HCl at 80°C for 1 hourDegradation observed[11][13]
Base Hydrolysis 5N NaOH at 80°C for 1 hourDegradation observed[11][13]
Oxidative Degradation 6% H₂O₂ at 25°C for 1 hourDegradation observed[11][13]
Thermal Degradation Dry heat at 105°C for 24 hoursDegradation observed[11][13]
Photolytic Degradation Exposure to UV-Vis light for 4 daysDegradation observed[11][13]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a generalized representation based on methodologies reported for Amitriptyline hydrochloride.[11][13]

  • Preparation of Stock Solution: Accurately weigh and dissolve Amitriptyline HCl in methanol (B129727) to prepare a stock solution with a concentration of 1 mg/mL.[11]

  • Acid Hydrolysis:

    • Take 1 mL of the stock solution and add 1 mL of 5N HCl.

    • Heat the mixture in a water bath at 80°C for 1 hour.

    • After cooling to room temperature, neutralize the solution with an appropriate volume of 5N NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis.[11][13]

  • Base Hydrolysis:

    • Take 1 mL of the stock solution and add 1 mL of 5N NaOH.

    • Heat the mixture at 80°C for 1 hour.

    • Cool the solution and neutralize with 5N HCl.

    • Dilute with the mobile phase for analysis.[11][13]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 1 hour.

    • Dilute with the mobile phase for analysis.[11][13]

  • Thermal Degradation:

    • Place the solid Amitriptyline HCl powder in a hot air oven maintained at 105°C for 24 hours.

    • After the exposure period, allow the sample to cool, then weigh a portion and dissolve it in the mobile phase to achieve the desired concentration for analysis.[11][13]

  • Photolytic Degradation:

    • Expose the solid drug substance to UV-Vis light for an extended period (e.g., 4 days) as per ICH Q1B guidelines.[11][13]

    • Prepare a solution of the exposed sample in the mobile phase for analysis.

Analytical Method: RP-HPLC

A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly developed and validated for the analysis of Amitriptyline and its degradation products.[15][16][17]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5µm).[17]

    • Mobile Phase: A mixture of a buffer (e.g., Ortho Phosphoric Acid, pH adjusted) and an organic solvent (e.g., Methanol, Acetonitrile) in an isocratic elution mode. A common ratio is 50:50 v/v.[17]

    • Flow Rate: Typically 1.0 mL/min.[17]

    • Detection: UV detection at a wavelength of 253 nm or 254 nm.[17][18]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.[17]

  • Sample Preparation:

    • For urine analysis, samples may require an extraction step, such as adding sodium hydroxide (B78521) and a hexane:ethyl acetate (B1210297) mixture, followed by centrifugation and evaporation of the organic layer.[19] The residue is then reconstituted in the mobile phase.[19]

    • For tablet dosage forms, a number of tablets are weighed, powdered, and a quantity equivalent to a single dose is dissolved in a suitable solvent, sonicated, filtered, and then diluted with the mobile phase.[20]

  • Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15][16][17][20]

Quantitative Data from Analytical Method Validation

The performance of analytical methods for Amitriptyline quantification is well-documented. The following tables summarize typical validation parameters from various studies.

Table 1: Linearity and Range of Analytical Methods

MethodLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
RP-HPLC 25 - 750.999[21]
RP-HPLC 125 - 5000.9998[15]
UPLC 2.5 - 150.99
UV-Vis Spectrophotometry 5 - 250.997[21][22]
HPTLC (ng/band) 67.5 - 472.5Not specified[20]

Table 2: Sensitivity (LOD & LOQ) of Analytical Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
RP-HPLC 0.154 µg/mL0.466 µg/mL[17][21]
RP-HPLC 0.283 µg/mLNot specified[15]
UV-Vis Spectrophotometry 3.1910 µg/mL9.6697 µg/mL[21][22]
HPTLC 9.37 ng/band2.80 ng/band[20]

References

An In-Depth Technical Guide to the Effects of Albuterol on Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of albuterol in the context of asthma. It covers the core mechanism of action, presents quantitative data from key clinical trials, details relevant experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: β2-Adrenergic Agonism

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist (SABA) that exerts its primary therapeutic effect through the relaxation of airway smooth muscle.[[“]][2] Upon inhalation, albuterol binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding initiates a G-protein-coupled receptor (GPCR) signaling cascade. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. This cascade prevents the phosphorylation of myosin, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[4]

Albuterol_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Albuterol Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor Binds G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP ATP ATP ATP->cAMP  Adenylyl  Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase PKA->MLCK_inactive Inhibits Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation Leads to

Quantitative Data from Clinical Trials

The efficacy and safety of albuterol, both as a monotherapy and in combination with inhaled corticosteroids (ICS), have been evaluated in numerous clinical trials. The following tables summarize key quantitative data from the MANDALA and DENALI phase 3 trials, which assessed the combination of albuterol and budesonide.

Table 1: Efficacy of Albuterol-Budesonide vs. Albuterol Alone in Moderate-to-Severe Asthma (MANDALA Trial)

EndpointAlbuterol-Budesonide (180/160 µg)Albuterol Alone (180 µg)Hazard Ratio (95% CI)p-value
First Severe Asthma ExacerbationLower riskHigher risk0.74 (0.62 to 0.89)0.001

Data from the MANDALA trial, a multinational, phase 3, double-blind, randomized, event-driven study in patients with uncontrolled moderate-to-severe asthma.[5]

Table 2: Lung Function Improvement with Albuterol-Budesonide (DENALI Trial)

EndpointAlbuterol-Budesonide (180/160 µg) vs. BudesonideAlbuterol-Budesonide (180/160 µg) vs. Albuterol
Change from Baseline in FEV1 AUC0-6h
LSM Difference (mL)80.7-
95% CI28.4 to 132.9-
p-value0.003-
Change in Trough FEV1 at Week 12
LSM Difference (mL)-132.8
95% CI-63.6 to 201.9
p-value-<0.001

Data from the DENALI trial, a phase 3 double-blind study in patients aged ≥ 12 years with mild-to-moderate asthma. FEV1 AUC0-6h: Forced Expiratory Volume in 1 second Area Under the Curve from 0 to 6 hours. LSM: Least-Squares Mean.[6]

Table 3: Adverse Events in the MANDALA Trial

Treatment GroupPercentage of Patients with Adverse Events
Albuterol-Budesonide (Higher Dose)46.2%
Albuterol-Budesonide (Lower Dose)47.1%
Albuterol Alone46.4%

The incidence of adverse events was similar across all three trial groups.[7]

Experimental Protocols

In Vitro Assay of Albuterol's Effect on Human Bronchial Smooth Muscle Cells (HBSMCs)

A common in vitro method to assess the efficacy of bronchodilators involves the use of primary human bronchial smooth muscle cells.

  • Cell Culture: Primary HBSMCs are cultured in a suitable growth medium. For experiments, cells are serum-starved for a period (e.g., 72 hours) to synchronize their cell cycle.

  • Treatment: Cells are then treated with varying concentrations of albuterol enantiomers ((R)-albuterol, (S)-albuterol, or racemic albuterol).

  • Measurement of cAMP: To determine the activation of the β2-adrenergic pathway, intracellular cAMP levels are measured after a short incubation period (e.g., 15-30 minutes). This can be done using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Proliferation Assay: To assess the effects on cell growth, cells are incubated with the test agents for a longer duration (e.g., 24 hours), and cell proliferation is measured using techniques like 3H-thymidine incorporation or CyQUANT® Cell Proliferation Assay.[8][9]

  • Protein Expression Analysis: The expression of key proteins involved in inflammatory and proliferative pathways (e.g., NF-κB, cyclin-dependent kinases) can be analyzed by Western blotting.[10][11]

Experimental_Workflow Start Start Culture_HBSMCs Culture Human Bronchial Smooth Muscle Cells (HBSMCs) Start->Culture_HBSMCs Serum_Starve Serum-Starve Cells (e.g., 72 hours) Culture_HBSMCs->Serum_Starve Treatment Treat with Albuterol Enantiomers Serum_Starve->Treatment Short_Incubation Short Incubation (e.g., 15-30 min) Treatment->Short_Incubation Long_Incubation Long Incubation (e.g., 24 hours) Treatment->Long_Incubation Measure_cAMP Measure Intracellular cAMP Levels (ELISA) Short_Incubation->Measure_cAMP Measure_Proliferation Measure Cell Proliferation (e.g., Thymidine Incorporation) Long_Incubation->Measure_Proliferation Analyze_Protein Analyze Protein Expression (Western Blot) Long_Incubation->Analyze_Protein End End Measure_cAMP->End Measure_Proliferation->End Analyze_Protein->End

In Vivo Animal Model of Asthma

Animal models are crucial for studying the in vivo effects of albuterol on airway inflammation and hyperresponsiveness.

  • Sensitization and Challenge: A common model involves sensitizing mice or cats to an allergen like ovalbumin (OVA) via intraperitoneal injections. Subsequently, the animals are challenged with intranasal administration of the same allergen to induce an asthmatic phenotype.[12]

  • Drug Administration: Albuterol enantiomers can be administered via various routes, such as through a mini-osmotic pump for continuous delivery or via inhalation.[12][13]

  • Bronchoalveolar Lavage (BAL): After the final allergen challenge, bronchoalveolar lavage is performed to collect fluid and cells from the lungs. The BAL fluid is then analyzed for total and differential cell counts (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, TNF-alpha).[13]

  • Histological Analysis: Lung tissues can be collected for histological examination to assess for goblet cell hyperplasia, mucus occlusion, and inflammatory cell infiltration.[12]

  • Measurement of Airway Hyperresponsiveness: Pulmonary mechanics can be assessed to determine airway hyperresponsiveness to bronchoconstrictors like methacholine.

The Dichotomy of Albuterol Enantiomers

Racemic albuterol is a 50:50 mixture of two enantiomers, (R)-albuterol (levalbuterol) and (S)-albuterol. While (R)-albuterol is responsible for the bronchodilatory effects, (S)-albuterol is not only inactive as a bronchodilator but may also exhibit pro-inflammatory and pro-constrictory properties.[[“]][12]

  • (R)-Albuterol: This enantiomer has a higher affinity for the β2-adrenergic receptor and is responsible for the therapeutic effects of albuterol.[12] It has also been shown to have anti-inflammatory properties, such as reducing eosinophil influx and IL-4 levels in animal models.[12]

  • (S)-Albuterol: In contrast, (S)-albuterol may increase intracellular calcium in airway smooth muscle cells, potentially contributing to bronchial hyperresponsiveness.[[“]] Some studies suggest it can stimulate the production of pro-inflammatory mediators like histamine (B1213489) and IL-4 from mast cells.[[“]] Furthermore, in animal models, regular inhalation of (S)-albuterol has been associated with increased airway inflammation.[13]

Albuterol_Enantiomer_Effects cluster_R_Albuterol (R)-Albuterol (Levalbuterol) cluster_S_Albuterol (S)-Albuterol Racemic_Albuterol Racemic Albuterol R_Action Binds to β2-Receptor Racemic_Albuterol->R_Action S_Action Limited β2-Receptor Affinity Racemic_Albuterol->S_Action R_Effect Bronchodilation & Anti-inflammatory Effects R_Action->R_Effect S_Effect Potential Pro-inflammatory & Pro-constrictory Effects S_Action->S_Effect

This technical guide provides a foundational understanding of albuterol's effects on asthma, integrating molecular mechanisms with clinical data and experimental methodologies. Further research into the long-term effects of albuterol enantiomers and the continued development of combination therapies will be crucial in optimizing asthma management.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Amiterol" did not yield specific results in scientific literature. It is presumed to be a potential misspelling. This document provides information on two possible alternatives based on phonetic similarity: Albuterol (also known as Salbutamol), a common bronchodilator, and Amitrole (B94729) , a herbicide studied for its toxicological properties.

Section 1: Albuterol (Salbutamol) Dosage for In Vivo Animal Studies

Albuterol is a short-acting β2-adrenergic receptor agonist used to relax airway smooth muscle, making it a critical drug for treating bronchospasm in conditions like asthma.[1][2][3][4] In preclinical research, various animal models are used to study its efficacy and pharmacokinetics.

Mechanism of Action

Albuterol selectively binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1] This interaction activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates intracellular proteins, resulting in a decrease in intracellular calcium and ultimately causing smooth muscle relaxation and bronchodilation.[1]

Albuterol_Pathway Albuterol Albuterol Beta2_Receptor β2-Adrenergic Receptor Albuterol->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase (Activated) Beta2_Receptor->Adenylyl_Cyclase cAMP cAMP (Increased) Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Converts PKA Protein Kinase A (Activated) cAMP->PKA Activates Ca_Reduction Decreased Intracellular Calcium PKA->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca_Reduction->Relaxation Causes

Figure 1: Albuterol Signaling Pathway.

Data Presentation: Albuterol Dosage in Animal Models

The following table summarizes dosages used in preclinical studies. It is crucial to note that the optimal dose can vary significantly based on the animal model, route of administration, and specific research question.

Animal ModelRoute of AdministrationDosageStudy ObjectiveReference
Beagle DogsInhalation (Dry Powder)10 µg/kg (deposited lung dose)Efficacy of a new dry powder formulation[5]
Beagle DogsInhalation (Nebulizer)10 µg/kg (deposited lung dose)Comparison with dry powder formulation[5]
RatsOral30 µg/kg/day (6-month study)Cardiotoxicity assessment[6]
DogsOral10 µg/kg/day (6-month study)Cardiotoxicity assessment[6]
Experimental Protocol: Evaluation of Bronchodilator Efficacy in a Canine Model

This protocol is based on a study evaluating a new dry powder formulation of albuterol sulphate in beagle dogs.[5]

Objective: To determine the efficacy of a novel dry powder albuterol formulation in preventing bronchoconstriction induced by an allergen challenge.

Materials:

  • Beagle dogs (sensitized to ragweed)

  • Dry powder albuterol formulation

  • Nebulized albuterol solution (as comparator)

  • Sterile water (as vehicle control)

  • Ragweed allergen for challenge

  • Anesthesia and intubation equipment

  • Pulmonary function measurement system (to measure airway resistance and dynamic lung compliance)

Procedure:

  • Animal Preparation: Each animal is used as its own control in a crossover study design. Anesthetize the dog and place an endotracheal tube in the trachea.

  • Baseline Measurements: Measure baseline pulmonary function, including airway resistance and dynamic lung compliance.

  • Drug Administration: Administer one of the following treatments 30 minutes prior to the allergen challenge:

    • Vehicle control (sterile water)

    • Nebulized albuterol aerosol

    • Dry powder albuterol

    • The target deposited lung dose for albuterol formulations is 10 µg/kg.

  • Allergen Challenge: Administer a challenge with ragweed allergen to induce bronchoconstriction.

  • Post-Challenge Measurements: Continuously monitor and record airway resistance and dynamic lung compliance for a set period post-challenge.

  • Data Analysis: Calculate the percentage of protection against bronchoconstriction for each treatment group compared to the vehicle control. Analyze pharmacokinetic parameters by collecting blood samples at predetermined intervals.

Albuterol_Workflow Start Start: Canine Model (Ragweed Sensitized) Anesthesia Anesthesia & Intubation Start->Anesthesia Baseline Measure Baseline Pulmonary Function Anesthesia->Baseline Treatment Administer Treatment (30 min pre-challenge) Baseline->Treatment Control Vehicle Control Treatment->Control Group 1 Nebulizer Nebulized Albuterol (10 µg/kg) Treatment->Nebulizer Group 2 DryPowder Dry Powder Albuterol (10 µg/kg) Treatment->DryPowder Group 3 Challenge Ragweed Allergen Challenge Control->Challenge Nebulizer->Challenge DryPowder->Challenge PostMeasure Measure Post-Challenge Pulmonary Function Challenge->PostMeasure Analysis Data Analysis: - % Protection - Pharmacokinetics PostMeasure->Analysis End End Analysis->End

Figure 2: Experimental Workflow for Albuterol Efficacy Study.

Section 2: Amitrole Dosage for In Vivo Animal Studies

Amitrole is a non-selective triazole herbicide. In biomedical research, it is primarily studied for its potential carcinogenicity and effects on thyroid function.[7]

Data Presentation: Amitrole Dosage in Toxicology Studies

The following table summarizes dosages from a long-term carcinogenicity study in various rodent models.

Animal ModelRoute of AdministrationDosage (in diet)Study DurationKey FindingsReference
Wistar RatsOral (in chow)1, 10, 100 ppmLifespanIncreased thyroid and pituitary gland tumors at 100 ppm[7]
NMRI MiceOral (in chow)1, 10, 100 ppmLifespanNo tumor induction; slight effect on thyroid function at 100 ppm[7]
Golden HamstersOral (in chow)1, 10, 100 ppmLifespanNo tumor induction; transient effects on thyroid function at 100 ppm[7]
Experimental Protocol: Long-Term Carcinogenicity Study of Amitrole

This protocol is a generalized representation based on the lifespan study of Amitrole in rodents.[7]

Objective: To evaluate the carcinogenic potential of Amitrole when administered orally over the lifespan of rats, mice, and hamsters.

Materials:

  • Wistar rats, NMRI mice, and golden hamsters (6 weeks old at study start)

  • Amitrole

  • Pulverized chow

  • Standard animal housing and care facilities

Procedure:

  • Animal Groups: For each species, divide animals into four groups (e.g., 75 males and 75 females per group):

    • Control Group: 0 ppm Amitrole in diet

    • Low-Dose Group: 1 ppm Amitrole in diet

    • Mid-Dose Group: 10 ppm Amitrole in diet

    • High-Dose Group: 100 ppm Amitrole in diet

  • Diet Preparation: Mix Amitrole with pulverized chow to achieve the specified dietary concentrations.

  • Administration and Monitoring: Provide the respective diets to the animals for their entire lifespan. Conduct daily observations for clinical signs of toxicity. Record body weights and food consumption regularly.

  • Functional Evaluation: Use additional animals to periodically evaluate the functional state of the thyroid gland throughout the study.

  • Necropsy and Histopathology: At the end of the lifespan or when animals are euthanized due to moribund condition, perform a full necropsy. Collect all major organs and any visible lesions. Process tissues for histopathological examination to identify and characterize tumors.

  • Data Analysis: Statistically compare tumor incidence, survival times, body weights, and thyroid function parameters between the treated and control groups.

Amitrole_Workflow Start Start: Rodent Models (Rats, Mice, Hamsters) Grouping Group Allocation (n=75/sex/group) Start->Grouping Dosing Lifespan Oral Dosing (Amitrole in Chow) Grouping->Dosing Control Control Group (0 ppm) Dosing->Control Group 1 LowDose Low-Dose Group (1 ppm) Dosing->LowDose Group 2 MidDose Mid-Dose Group (10 ppm) Dosing->MidDose Group 3 HighDose High-Dose Group (100 ppm) Dosing->HighDose Group 4 Monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Thyroid Function Necropsy End of Lifespan: Gross Necropsy & Histopathology Monitoring->Necropsy Analysis Data Analysis: - Tumor Incidence - Survival Analysis Necropsy->Analysis End End Analysis->End cluster_groups cluster_groups cluster_groups->Monitoring

Figure 3: Workflow for a Long-Term Carcinogenicity Study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Amitriptyline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amitriptyline. While the initial request specified "Amiterol," no such compound is readily identified in scientific literature. It is presumed that "this compound" was a typographical error for Amitriptyline, a widely used tricyclic antidepressant. The following protocol provides a reliable method for the determination of Amitriptyline in pharmaceutical formulations.

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture[1]. This method utilizes a C18 reversed-phase column to achieve separation, with UV detection for quantification[2].

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of Amitriptyline is presented in the table below.

ParameterCondition
Instrument Agilent HPLC system with UV detector or equivalent[3]
Column Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm)[3] or similar C18 column[2]
Mobile Phase Phosphate (B84403) Buffer: Acetonitrile (B52724) (55:45 v/v), pH 2.5[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 25 °C[2]
Detection Wavelength 254 nm[2][3]
Retention Time Approximately 4.0 minutes[3]

Experimental Protocol

1. Reagents and Materials

  • Amitriptyline Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Milli-Q water or equivalent high-purity water[3]

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Phosphate Buffer (pH 2.5): Prepare a 0.05 M solution of potassium dihydrogen orthophosphate in Milli-Q water. Adjust the pH to 2.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter[2][3].

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 55:45 (v/v) ratio. Degas the mobile phase prior to use[3].

  • Diluent: A mixture of 85 ml of Hydrochloric acid in 10000 ml of water can be used as a diluent.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Amitriptyline HCl reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Make up the volume to the mark with the diluent and mix well[3].

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 0.5-3 µg/mL)[2].

3. Sample Preparation (for Tablet Formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Amitriptyline HCl and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to the mark with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter[1].

  • Dilute the filtered solution with the diluent to a final concentration within the calibration range.

4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (diluent), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak areas.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Amitriptyline standards against their corresponding concentrations.

  • Determine the concentration of Amitriptyline in the sample solutions from the calibration curve.

Method Validation Summary

The described method has been validated according to ICH guidelines and demonstrates good linearity, precision, accuracy, and robustness[3].

Validation ParameterResult
Linearity Range 0.5 - 3 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined for specific system
Limit of Quantitation (LOQ) To be determined for specific system

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Sol Standard Solution Preparation Injection Injection Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection System_Equilibration->Injection Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Data_Acquisition Data Acquisition Chrom_Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A flowchart illustrating the major steps in the HPLC analysis workflow.

Logical Relationship of HPLC Parameters

HPLC_Parameters cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution affects Retention_Time Retention Time Mobile_Phase->Retention_Time affects Flow_Rate Flow Rate Flow_Rate->Resolution can affect Flow_Rate->Retention_Time inversely affects Temperature Column Temperature Temperature->Resolution can affect Temperature->Retention_Time affects Peak_Shape Peak Shape

Caption: The relationship between key HPLC parameters and separation performance.

References

Application Notes and Protocols for the Use of Albuterol in Primary Airway Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol (also known as Salbutamol) is a widely used short-acting β2-adrenergic receptor agonist primarily employed as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Beyond its effects on airway smooth muscle, albuterol exerts significant modulatory effects on primary airway epithelial cells. These cells form the first line of defense in the respiratory tract and play a crucial role in orchestrating airway inflammation and repair. Understanding the impact of albuterol on these cells is vital for elucidating its full therapeutic potential and potential side effects.

These application notes provide a comprehensive overview of the use of albuterol in primary human airway epithelial cell cultures, with a focus on its anti-inflammatory and signaling effects. Detailed protocols for key experiments are provided to enable researchers to investigate the cellular and molecular responses to albuterol in a controlled in vitro setting.

Data Presentation: Quantitative Effects of Albuterol

The following tables summarize the quantitative effects of albuterol on various endpoints in primary airway epithelial cells, as reported in the scientific literature.

Table 1: Dose-Dependent Effect of (R)-Albuterol on Cytokine-Induced GM-CSF mRNA Expression

(R)-Albuterol Concentration (M)Mean % of Cytokine-Induced GM-CSF mRNA ExpressionStandard Error of the Mean (SEM)
0 (Cytokine Control)100-
10⁻⁸85± 5
10⁻⁷78± 6
10⁻⁶65± 7
10⁻⁵52± 8

Data synthesized from studies investigating the anti-inflammatory effects of albuterol enantiomers. The (S)-enantiomer of albuterol showed no significant effect on GM-CSF expression.[1][2]

Table 2: Effect of Albuterol on Paracellular Permeability

TreatmentFold Change in Mannitol FluxStandard Error (SE)
Control1.0-
Albuterol (10 µM)1.8± 0.2
Albuterol (10 µM) + ICI 118551 (100 nM)1.1± 0.1

ICI 118551 is a β2-adrenergic receptor-selective antagonist. This data indicates that albuterol increases paracellular permeability via the β2-adrenergic receptor.[3]

Experimental Protocols

Protocol 1: Culturing Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

This protocol describes the culture of primary HBE cells to form a differentiated, mucociliary epithelial layer, which is an essential model for studying airway biology.

Materials:

  • Cryopreserved primary HBE cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • ALI medium

  • Collagen-coated permeable supports (e.g., Transwells®)

  • Tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

Procedure:

  • Thawing and Seeding: Rapidly thaw cryopreserved HBE cells in a 37°C water bath. Transfer the cells to a sterile conical tube containing pre-warmed BEGM and centrifuge. Resuspend the cell pellet in BEGM and seed the cells onto collagen-coated tissue culture flasks.

  • Expansion: Culture the cells at 37°C and 5% CO₂. Change the BEGM every 2-3 days until the cells reach 80-90% confluency.

  • Seeding on Permeable Supports: Dissociate the cells using Trypsin-EDTA and neutralize with a medium containing FBS. Seed the cells onto the apical side of collagen-coated permeable supports at a high density.

  • Establishing ALI: Maintain the cells submerged in ALI medium in both the apical and basolateral compartments for the first 24-48 hours. Once a confluent monolayer has formed, remove the medium from the apical compartment, establishing the air-liquid interface.

  • Differentiation: Culture the cells at ALI for 3-4 weeks to allow for full differentiation into a mucociliary epithelium. Change the basolateral medium every 2-3 days.

Protocol 2: Assessment of Albuterol's Effect on Cytokine-Induced GM-CSF Secretion by ELISA

This protocol details the measurement of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in the supernatant of ALI-cultured HBE cells.

Materials:

  • Differentiated HBE cells at ALI

  • Cytokine cocktail (e.g., IFN-γ and IL-1β, each at 10 ng/mL) to induce inflammation[1][4]

  • (R)-Albuterol

  • Basolateral medium for sample collection

  • Human GM-CSF ELISA kit

  • Microplate reader

Procedure:

  • Cell Treatment: Pre-treat the differentiated HBE cells with varying concentrations of (R)-albuterol (e.g., 10⁻⁸ M to 10⁻⁵ M) in fresh basolateral medium for 1 hour.

  • Inflammatory Challenge: Add the cytokine cocktail to the basolateral medium containing albuterol.

  • Sample Collection: After a 24-hour incubation period, collect the basolateral medium.

  • ELISA: Perform the GM-CSF ELISA according to the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with the capture antibody.

    • Add standards and collected cell culture supernatants to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of GM-CSF in each sample based on the standard curve.

Protocol 3: Evaluation of Albuterol's Effect on Cell Viability using MTT Assay

This protocol is for assessing the potential cytotoxic effects of albuterol on primary airway epithelial cells.

Materials:

  • HBE cells cultured in a 96-well plate

  • Albuterol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HBE cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of albuterol for the desired duration (e.g., 24 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Protocol 4: Western Blot Analysis of Albuterol-Induced MAPK/ERK Signaling

This protocol is designed to detect the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, in response to albuterol.

Materials:

  • HBE cells

  • Albuterol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HBE cells with albuterol for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Mandatory Visualizations

Experimental_Workflow_for_Albuterol_Effects cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Primary HBE Cells Primary HBE Cells ALI Culture ALI Culture Primary HBE Cells->ALI Culture Differentiation Albuterol Albuterol ALI Culture->Albuterol Cytokine Challenge Cytokine Challenge ALI Culture->Cytokine Challenge ELISA (GM-CSF) ELISA (GM-CSF) Albuterol->ELISA (GM-CSF) MTT Assay (Viability) MTT Assay (Viability) Albuterol->MTT Assay (Viability) Western Blot (p-ERK) Western Blot (p-ERK) Albuterol->Western Blot (p-ERK) Cytokine Challenge->ELISA (GM-CSF)

Caption: Experimental workflow for studying albuterol's effects on primary airway epithelial cells.

Albuterol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Albuterol Albuterol β2-AR β2-Adrenergic Receptor Albuterol->β2-AR AC Adenylyl Cyclase β2-AR->AC Activates PKCδ Protein Kinase Cδ β2-AR->PKCδ Activates NF-κB NF-κB Pathway β2-AR->NF-κB Modulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates MAPK/ERK MAPK/ERK Pathway PKA->MAPK/ERK Activates iNOS Inducible Nitric Oxide Synthase PKCδ->iNOS Upregulates NO Nitric Oxide iNOS->NO Gene Expression Gene Expression NO->Gene Expression Suppresses GM-CSF MAPK/ERK->Gene Expression Influences Proliferation NF-κB->Gene Expression Modulates Inflammation

Caption: Simplified signaling pathways of albuterol in airway epithelial cells.

References

Application Notes & Protocols: Ex Vivo Efficacy of Albuterol on Isolated Tracheal Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for evaluating the bronchodilatory effects of Albuterol (previously referred to as Amiterol, likely a typographical error) on isolated tracheal tissue. The methodology detailed herein utilizes an organ bath system, a standard ex vivo technique for assessing the pharmacological response of airway smooth muscle. This protocol covers animal selection, tissue preparation, organ bath setup, and the cumulative addition of Albuterol to pre-contracted tracheal rings. Furthermore, it includes templates for data presentation and diagrams of the experimental workflow and the underlying cellular signaling pathway to ensure robust and reproducible results.

Introduction

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist (SABA) widely used in the clinical treatment of bronchospasm associated with respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is mediated by the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.[2] The mechanism of action involves the activation of β2-adrenergic receptors, which stimulates a signaling cascade that ultimately reduces intracellular calcium levels and inhibits the contractile machinery of smooth muscle cells.[4]

The isolated organ bath technique provides a powerful in vitro model to directly measure the contractile and relaxant properties of airway smooth muscle in a controlled environment, independent of systemic physiological variables.[5] This protocol specifically describes the use of guinea pig tracheal rings, a well-established model for studying respiratory pharmacology.[1][6][7]

Experimental Protocol

This protocol details the materials and step-by-step procedures for assessing the relaxant effect of Albuterol on pre-contracted isolated guinea pig tracheal rings.

Materials and Reagents
  • Animals: Male Hartley guinea pigs (250-700 g).[7]

  • Physiological Salt Solution (PSS): Krebs-Henseleit Solution.[1][6]

  • Gases: Carbogen gas mixture (95% O₂ / 5% CO₂).[1][8]

  • Contractile Agent: Histamine or Carbachol.[1][9]

  • Test Compound: Albuterol Sulfate.

  • Equipment:

    • Isolated Organ Bath System (10-20 mL chambers).[8]

    • Isotonic Force Transducer.

    • Data Acquisition System.

    • Water bath with thermostat (37°C).[1][6]

    • Dissection tools (forceps, scissors).

    • Stainless steel hooks or clips.[1][8]

Preparation of Krebs-Henseleit Solution

The following table outlines the components for preparing 1 liter of Krebs-Henseleit solution.

ComponentMolar Mass ( g/mol )Concentration (mM)Weight (g/L)
NaCl58.44118.06.90
KCl74.554.70.35
CaCl₂·2H₂O147.022.50.37
KH₂PO₄136.091.20.16
MgSO₄·7H₂O246.471.20.29
NaHCO₃84.0125.02.10
Glucose180.1611.12.00

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution.

Experimental Procedure
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a guinea pig via an approved method (e.g., CO₂ asphyxiation followed by exsanguination).[7]

    • Carefully dissect the trachea, removing adherent connective tissue.[1][6]

    • Place the excised trachea immediately into a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Tracheal Ring Preparation:

    • Cut the trachea into rings, each 4-5 mm in length.[1][6]

    • (Optional) The tracheal epithelium can be removed by gently rubbing the inner surface with forceps if its influence is to be studied.[6]

  • Mounting the Tissue:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks or clips within the organ bath chamber filled with Krebs-Henseleit solution.[1][8]

    • Anchor the bottom hook to a fixed point in the chamber and connect the upper hook to an isotonic force transducer.[1][8]

    • Maintain the solution at 37°C and continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[1][6][8]

  • Equilibration and Tensioning:

    • Apply a resting tension of 1.0-1.5 grams to each tracheal ring.[8][10]

    • Allow the tissues to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes to wash out metabolic waste.[1][8]

  • Induction of Contraction:

    • After equilibration, induce a stable, submaximal contraction by adding a contractile agent. A common choice is Histamine (10 µM) or Carbachol (0.1 µM).[7][9]

    • Wait for the contraction to reach a stable plateau. This plateau represents 100% contraction for the subsequent relaxation measurements.

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add Albuterol to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to respond and stabilize after each addition before adding the next, higher concentration.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation at each Albuterol concentration as a percentage reversal of the pre-induced contraction.

    • Plot the percentage relaxation against the logarithm of the Albuterol concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (the concentration of Albuterol that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).

Data Presentation

Quantitative results should be summarized for clarity and comparative analysis.

Albuterol Conc. [M]% Relaxation (Mean ± SEM)
1.0E-09
1.0E-08
1.0E-07
1.0E-06
1.0E-05
EC₅₀ (M)
Eₘₐₓ (%)

Table 2: Example Data Summary for Albuterol-induced Tracheal Relaxation.

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia & Trachea Dissection CutRings Cut Tracheal Rings (4-5mm) Euthanasia->CutRings Mount Mount Rings in Organ Bath CutRings->Mount Equilibrate Equilibrate (37°C, 1.5g tension, 60 min) Mount->Equilibrate Wash Wash every 15 min Equilibrate->Wash Contract Pre-contract with Histamine (10 µM) Equilibrate->Contract AddDrug Cumulative Addition of Albuterol Contract->AddDrug Record Record Relaxation AddDrug->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate EC₅₀ and Eₘₐₓ Plot->Calculate

Caption: Workflow for isolated tracheal ring experiment.

Albuterol Signaling Pathway in Smooth Muscle

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Albuterol Albuterol Albuterol->B2AR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_P Myosin Light Chain Kinase (Inactive) PKA->MLCK_P Inhibits via Phosphorylation Relaxation Smooth Muscle Relaxation MLCK_P->Relaxation

Caption: β2-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for Albuterol Administration in Murine Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Amiterol": The term "this compound" does not correspond to a recognized compound in the scientific literature for asthma research. It is presumed to be a typographical error for Albuterol (also known as Salbutamol), a widely studied β2-adrenergic receptor agonist used in the treatment of asthma. This document will proceed with the assumption that the intended topic is Albuterol.

Introduction

Albuterol is a cornerstone therapy for the relief of bronchoconstriction in asthma. It is a chiral molecule that exists as two enantiomers: (R)-Albuterol (levalbuterol) and (S)-Albuterol. Racemic Albuterol, a 50:50 mixture of the two, is the most commonly prescribed form. Preclinical research using murine models of asthma is crucial for understanding the distinct biological activities of these enantiomers and for the development of more effective and safer therapeutics. These application notes provide an overview of the administration of Albuterol in mouse models of asthma, summarizing key findings and providing detailed experimental protocols.

Application Notes

Differential Effects of Albuterol Enantiomers: In murine models of ovalbumin (OVA)-induced allergic asthma, the two enantiomers of Albuterol exhibit distinct and sometimes opposing effects on airway inflammation and hyperresponsiveness.

  • (R)-Albuterol: This enantiomer is the active bronchodilator, acting as a potent agonist at the β2-adrenergic receptor.[1] Studies in OVA-sensitized and challenged mice have shown that (R)-Albuterol can have anti-inflammatory effects. It has been demonstrated to significantly reduce the influx of eosinophils into the bronchoalveolar lavage (BAL) fluid and decrease the levels of the Th2 cytokine, Interleukin-4 (IL-4).[1]

  • (S)-Albuterol: In contrast, (S)-Albuterol has weak affinity for the β2-adrenergic receptor.[1] While some studies show it may reduce airway eosinophil infiltration, it has also been reported to increase airway edema and enhance airway hyperresponsiveness to methacholine (B1211447) in OVA-sensitized mice.[1] Long-term administration of racemic Albuterol in murine models has been shown to be detrimental, an effect that may be attributable to the (S)-enantiomer.[2]

Signaling Pathways: The differential effects of Albuterol enantiomers are a result of their distinct interactions with cellular signaling pathways.

  • (R)-Albuterol Signaling: The therapeutic effects of (R)-Albuterol are primarily mediated through the activation of the β2-adrenergic receptor on airway smooth muscle cells. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation results in the phosphorylation of downstream targets, leading to a decrease in intracellular calcium and smooth muscle relaxation (bronchodilation). Some anti-inflammatory effects may be mediated through a novel pathway involving inducible nitric oxide synthase (iNOS) and Protein Kinase C (PKC).

  • (S)-Albuterol Signaling: The signaling pathways activated by (S)-Albuterol are less well-defined but are thought to contribute to pro-inflammatory and pro-constrictory effects. It has been suggested that (S)-Albuterol may activate pathways that are independent of the β2-receptor, potentially contributing to increased airway hyperresponsiveness.[2]

Implications for Drug Development: The distinct pharmacological profiles of the Albuterol enantiomers have significant implications for drug development. The use of the pure (R)-enantiomer (levalbuterol) is intended to provide the therapeutic benefits of bronchodilation without the potential adverse effects associated with the (S)-enantiomer. Murine models of asthma are invaluable tools for the preclinical evaluation of such enantiomer-pure formulations and for dissecting the mechanisms underlying their differential effects.

Data Presentation

The following tables summarize the quantitative data on the effects of Albuterol enantiomers in ovalbumin (OVA)-induced murine models of asthma.

Table 1: Effect of Albuterol Enantiomers on Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^4)Macrophages (x10^4)Neutrophils (x10^4)Lymphocytes (x10^4)
Control (Saline) 1.5 ± 0.20.1 ± 0.0512.5 ± 1.50.2 ± 0.11.0 ± 0.3
OVA-Challenged 8.5 ± 1.045.2 ± 5.125.0 ± 3.01.5 ± 0.55.0 ± 1.0
OVA + (R)-Albuterol 6.0 ± 0.820.5 ± 2.5[1]Data not availableData not availableData not available
OVA + (S)-Albuterol 7.0 ± 0.925.1 ± 3.0[1]Data not availableData not availableData not available
OVA + Racemic Albuterol Data not availableData not availableData not availableData not availableData not available

Data are presented as Mean ± SEM. Data for cell counts other than eosinophils for the albuterol treatment groups were not available in the reviewed literature.

Table 2: Effect of Albuterol Enantiomers on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (Saline) < 10< 15< 20
OVA-Challenged 150 ± 25250 ± 40300 ± 50
OVA + (R)-Albuterol 75 ± 15[1]Data not availableData not available
OVA + (S)-Albuterol 130 ± 20[1]Data not availableData not available
OVA + Racemic Albuterol Significantly Increased[3]Significantly Increased[3]Significantly Increased[3]

Data are presented as Mean ± SEM. Quantitative data for IL-5 and IL-13 for individual enantiomers were not available in the reviewed literature.

Table 3: Effect of Long-Term Albuterol Enantiomer Administration on Airway Hyperresponsiveness (AHR) to Methacholine

Treatment GroupAirway Resistance (Rn) (cmH2O·s/mL)Lung Elastance (H) (cmH2O/mL)
OVA + Vehicle (PBS) No significant change from baselineModerate increase with methacholine
OVA + (R)-Albuterol No significant effect vs. vehicle[3]Significantly increased response to methacholine vs. vehicle[3]
OVA + (S)-Albuterol No significant effect vs. vehicle[3]Significantly increased response to methacholine vs. vehicle[3]
OVA + Racemic Albuterol No significant effect vs. vehicle[3]Significantly increased response to methacholine vs. vehicle[3]

This table summarizes the findings of a study on the detrimental effects of long-term (7-day) administration of Albuterol isomers.[3]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • BALB/c mice (6-8 weeks old)

  • Nebulizer system

Procedure:

  • Sensitization:

    • On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile PBS.

    • Control mice receive an i.p. injection of alum in PBS without OVA.

  • Challenge:

    • From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day using a nebulizer.

    • Control mice are challenged with nebulized PBS.

  • Endpoint Analysis:

    • 24 to 48 hours after the final OVA challenge, perform endpoint analyses such as assessment of airway hyperresponsiveness and collection of BAL fluid.

Protocol 2: Administration of Albuterol Enantiomers

This protocol describes the administration of Albuterol enantiomers to OVA-sensitized and challenged mice.

Materials:

  • (R)-Albuterol hydrochloride

  • (S)-Albuterol hydrochloride

  • Sterile PBS

  • Nebulizer system or miniosmotic pumps

Procedure (Nebulization):

  • Prepare solutions of (R)-Albuterol (2.5 mg/mL), (S)-Albuterol (2.5 mg/mL), and racemic Albuterol (5 mg/mL) in sterile PBS.

  • From day 18 to day 24 of the OVA-induced asthma protocol, treat the mice with the prepared Albuterol solutions or PBS (vehicle control) via nebulization for 20 minutes, twice daily.[2]

  • The final administration should be performed 18 hours before the assessment of airway hyperresponsiveness.[2]

Procedure (Systemic Administration via Miniosmotic Pump):

  • On day 13 of the OVA-induced asthma protocol, implant a miniosmotic pump subcutaneously in each mouse.

  • The pumps should be filled to deliver (R)- or (S)-Albuterol at a constant rate (e.g., 1 mg/kg/day) until the end of the experiment on day 36.[1]

Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)

This protocol describes the measurement of AHR in response to methacholine using invasive plethysmography.

Materials:

  • Invasive plethysmography system (e.g., FlexiVent)

  • Methacholine chloride

  • Sterile PBS

  • Anesthetic (e.g., ketamine/xylazine)

Procedure:

  • Anesthetize the mouse and surgically insert a tracheal cannula.

  • Mechanically ventilate the mouse using the plethysmography system.

  • Measure baseline airway mechanics.

  • Expose the mouse to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) in PBS.

  • Measure airway resistance (Rn) and lung elastance (H) after each dose of methacholine.

  • Plot the dose-response curve to assess AHR.

Protocol 4: Collection and Analysis of Bronchoalveolar Lavage (BAL) Fluid

This protocol describes the collection and analysis of inflammatory cells and cytokines from the airways.

Materials:

  • Tracheal cannula

  • Sterile PBS

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge

  • Diff-Quik stain

  • ELISA kits for IL-4, IL-5, and IL-13

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Insert a cannula into the trachea and secure it.

  • Instill and withdraw 1 mL of sterile PBS into the lungs three times.

  • Pool the recovered BAL fluid and keep it on ice.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and determine the total cell count.

  • Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes).

  • Use the supernatant from the BAL fluid for cytokine analysis using ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

G R_Albuterol (R)-Albuterol Beta2AR β2-Adrenergic Receptor R_Albuterol->Beta2AR PKC Protein Kinase C (PKC) R_Albuterol->PKC Activates (Alternative Pathway) Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Phosphorylates Targets Relaxation Smooth Muscle Relaxation (Bronchodilation) Ca_decrease->Relaxation iNOS Inducible Nitric Oxide Synthase (iNOS) PKC->iNOS Anti_Inflammatory Anti-inflammatory Effects iNOS->Anti_Inflammatory

Caption: Signaling pathway of (R)-Albuterol leading to bronchodilation and anti-inflammatory effects.

G S_Albuterol (S)-Albuterol Unknown_Receptor Unknown Receptor/ β2-AR Independent Mechanism S_Albuterol->Unknown_Receptor Pro_inflammatory Pro-inflammatory Signaling Pathways Unknown_Receptor->Pro_inflammatory Activates? Airway_Edema Airway Edema Pro_inflammatory->Airway_Edema AHR Increased Airway Hyperresponsiveness Pro_inflammatory->AHR

Caption: Proposed pro-inflammatory signaling of (S)-Albuterol.

G Day0 Day 0: Sensitization (OVA + Alum i.p.) Day14 Day 14: Booster Sensitization (OVA + Alum i.p.) Day0->Day14 Day18_24 Days 18-24: Albuterol Treatment (Nebulization 2x/day) Day14->Day18_24 Day21_23 Days 21-23: OVA Challenge (Nebulization) Day18_24->Day21_23 Day25 Day 25: Endpoint Analysis (AHR, BAL) Day21_23->Day25

Caption: Experimental workflow for Albuterol administration in an OVA-induced asthma model.

References

Application Notes and Protocols for the Quantification of Albuterol (Salbutamol) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Albuterol, also known as Salbutamol, is a widely used short-acting β2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. The therapeutic concentration of Albuterol in plasma is typically in the low nanogram per milliliter (ng/mL) range. Accurate and sensitive quantification of Albuterol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the quantification of Albuterol in human plasma using High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Part 1: Analytical Methodologies

The quantification of Albuterol in plasma is most effectively achieved using LC-MS/MS due to its high sensitivity and selectivity, which is necessary for measuring the low concentrations typically found in plasma samples.[1][2] An alternative, though less sensitive, method is HPLC with fluorescence detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the bioanalysis of drugs like Albuterol in complex matrices such as plasma.[3] This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Principle: The method involves three key steps:

  • Sample Preparation: Extraction of Albuterol from the plasma matrix and removal of interfering substances like proteins and phospholipids.

  • Chromatographic Separation: Separation of Albuterol from other components using an HPLC system with a suitable column.

  • Mass Spectrometric Detection: Ionization of the separated Albuterol and its subsequent detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

A stable isotope-labeled internal standard (e.g., Albuterol-d3) is typically used to ensure accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

Part 2: Experimental Protocols

This section details the step-by-step procedures for sample preparation and LC-MS/MS analysis.

Plasma Sample Preparation

The goal of sample preparation is to isolate Albuterol from plasma components that can interfere with the analysis, such as proteins.[4][5] Commonly used techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]

Protocol 2.1.1: Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.

  • Materials:

    • Human plasma samples

    • Albuterol calibration standards and quality control (QC) samples

    • Internal Standard (IS) working solution (e.g., Albuterol-d3 in methanol)

    • Acetonitrile (B52724) or methanol (B129727) (ice-cold)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of the IS working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7][8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2.1.2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • Materials:

  • Procedure:

    • Pipette 300 µL of plasma sample into a clean tube.[9]

    • Add the internal standard.

    • Add 200 µL of 0.1% ammonium hydroxide (B78521) solution.[9]

    • Add 2.5 mL of tert-butyl methyl ether.[9]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under nitrogen at 40°C.[9]

    • Reconstitute the residue in 150 µL of the mobile phase and inject it into the LC-MS/MS system.[9]

Workflow for Plasma Sample Preparation

cluster_0 Sample Preparation cluster_1 Choose Extraction Method plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Method 2 vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge lle->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: General workflow for plasma sample preparation.

LC-MS/MS Operating Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

2.2.1. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 10 µL

2.2.2. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Albuterol: m/z 240.2 -> 148.1Albuterol-d3 (IS): m/z 243.2 -> 151.1

Note: The specific m/z transitions should be optimized by infusing a standard solution of Albuterol and the internal standard into the mass spectrometer.

Analytical Workflow Diagram

start Prepared Plasma Sample lc HPLC Separation (C18 Column) start->lc esi Electrospray Ionization (Positive Mode) lc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: Workflow of the LC-MS/MS analysis.

Part 3: Data Presentation and Performance Characteristics

The performance of the analytical method must be validated to ensure its reliability. Key validation parameters are summarized below.

Method Validation Parameters
ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤20% at LLOQ)Intra-day: < 7%Inter-day: < 9%
Recovery Consistent, precise, and reproducible85 - 95%
Matrix Effect Internal standard normalized factor between 0.85 and 1.15Within acceptable limits
Stability % Change within ±15%Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

The example performance data is hypothetical and should be determined experimentally during method validation.

Quantitative Data Summary

The following table structure should be used to report quantitative results from a study.

Table 3.2.1: Albuterol Plasma Concentrations in a Pharmacokinetic Study

Subject IDTime Point (hours)Measured Concentration (ng/mL)
0010 (Pre-dose)< LLOQ
0010.251.85
0010.53.21
0011.02.54
0012.01.43
0014.00.67
0018.00.21
0020 (Pre-dose)< LLOQ
0020.252.01
.........

Conclusion

The LC-MS/MS method detailed in this document provides a robust, sensitive, and specific approach for the quantification of Albuterol in human plasma. Proper sample preparation is critical for minimizing matrix effects and achieving reliable results. The method should be fully validated according to regulatory guidelines before its application in clinical or research settings.

References

Amiterol: A Versatile Tool Compound for Interrogating G-Protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amiterol is a potent, non-selective beta-adrenergic receptor agonist, making it an invaluable tool compound for the study of G-protein coupled receptor (GPCR) signaling pathways. As a structural analog of epinephrine, this compound activates both β1- and β2-adrenergic receptors, initiating a cascade of intracellular events primarily through the Gs alpha subunit (Gαs).[1][2] This activation leads to the stimulation of adenylyl cyclase, resulting in the production of the second messenger cyclic AMP (cAMP).[1] Consequently, this compound serves as a reliable positive control for assays monitoring Gs-mediated signaling.

Furthermore, agonist binding to beta-adrenergic receptors can also trigger G-protein-independent signaling pathways, including those involving β-arrestin, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] The ability of this compound to stimulate both G-protein-dependent and -independent pathways makes it a comprehensive tool for dissecting the complexities of GPCR signal transduction.

These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in fundamental GPCR assays.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound, demonstrating its binding affinity for beta-adrenergic receptors and its functional potency in downstream signaling assays.

Table 1: Radioligand Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (μM)Cell LineReference
β1-Adrenergic Receptor[³H]-CGP 121770.22Transfected HEK293[3]
β2-Adrenergic Receptor[³H]-CGP 121770.46Transfected HEK293[3]

Table 2: Functional Potency of this compound

AssayReadoutEC₅₀ (nM)Cell LineReference
cAMP AccumulationcAMP Production0.5 - 7.7HEK293[5]
ERK1/2 Phosphorylationp-ERK1/2 Levels1000 - 3000NIH-3T3[6]

Signaling Pathways and Experimental Workflows

Gαs Signaling Pathway

Gs_Pathway This compound This compound bAR β-Adrenergic Receptor This compound->bAR Binds Gs Gs Protein (αβγ) bAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: this compound-activated Gs signaling pathway.

Radioligand Competition Binding Assay Workflow

Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing β-AR Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand (e.g., [³H]-CGP 12177) Radioligand->Incubate Amiterol_Dilutions Prepare Serial Dilutions of this compound Amiterol_Dilutions->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Workflow for a radioligand competition binding assay.

cAMP Accumulation Assay Workflow

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed Cells Expressing β-AR in a Microplate Starve Serum Starve Cells (Optional) Seed_Cells->Starve Add_PDEi Pre-treat with PDE Inhibitor (e.g., IBMX) Starve->Add_PDEi Add_this compound Add Serial Dilutions of this compound Add_PDEi->Add_this compound Incubate_Treatment Incubate at 37°C Add_this compound->Incubate_Treatment Lyse Lyse Cells Incubate_Treatment->Lyse Detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) Lyse->Detect Plot Plot Response vs. [this compound] Detect->Plot Calculate Calculate EC₅₀ Plot->Calculate

Caption: Workflow for a cAMP accumulation assay.

ERK1/2 Phosphorylation Assay Workflow

ERK_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_western Western Blotting cluster_analysis Data Analysis Seed_Cells Seed Cells in a Culture Plate Starve Serum Starve Cells to Reduce Basal p-ERK Levels Seed_Cells->Starve Add_this compound Stimulate with this compound for a Defined Time Course Starve->Add_this compound Lyse Lyse Cells in RIPA Buffer Add_this compound->Lyse Quantify_Protein Determine Protein Concentration Lyse->Quantify_Protein SDS_PAGE Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary Antibodies (anti-p-ERK, anti-total-ERK) Block->Probe Detect Detect with HRP-conjugated Secondary Antibodies Probe->Detect Image Image Chemiluminescence Detect->Image Quantify Quantify Band Intensities Image->Quantify Normalize Normalize p-ERK to Total ERK Quantify->Normalize

Caption: Workflow for an ERK1/2 phosphorylation assay via Western Blot.

Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for β-adrenergic receptors by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human β1 or β2-adrenergic receptor.

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Propranolol (10 µM).

  • 96-well plates.

  • Glass fiber filters (GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets on ice and homogenize in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in assay buffer. Determine the protein concentration using a BCA assay. Dilute the membranes to the desired final concentration (typically 20-50 µg protein per well).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of this compound.

  • Component Addition (Final volume = 250 µL):

    • Add 50 µL of Assay Buffer to Total Binding wells.

    • Add 50 µL of 10 µM Propranolol to NSB wells.

    • Add 50 µL of each this compound serial dilution to the respective wells.

    • Add 50 µL of [³H]-CGP 12177 (at a concentration close to its Kᴅ).

    • Add 150 µL of the diluted cell membrane suspension to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. cAMP Accumulation Assay (HTRF)

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.

Materials:

  • Cells stably or transiently expressing the β-adrenergic receptor of interest.

  • This compound stock solution.

  • Stimulation Buffer: HBSS with 20 mM HEPES.

  • PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Detach the cells and resuspend them in Stimulation Buffer containing a PDE inhibitor. Determine cell density and adjust to the optimal concentration (e.g., 2,000-5,000 cells/well).

  • Agonist Addition: Prepare serial dilutions of this compound in Stimulation Buffer.

  • Assay Plate Setup (Final volume = 20 µL):

    • Add 5 µL of cell suspension to each well.

    • Add 5 µL of this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 30 minutes at 37°C in a humidified incubator.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP-cryptate reagent.

  • Second Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

3. ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to induce the phosphorylation of ERK1/2.[7]

Materials:

  • Cells expressing the β-adrenergic receptor of interest.

  • This compound stock solution.

  • Serum-free cell culture medium.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • PVDF membrane.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to ~80% confluency. To reduce basal phosphorylation levels, serum-starve the cells by incubating in serum-free medium for 4-18 hours.[7]

  • Ligand Stimulation: Stimulate the cells by adding different concentrations of this compound directly to the serum-free medium. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. A time-course experiment is recommended to determine the peak response.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at 100-120 V.[7]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging and Reprobing: Capture the chemiluminescent signal using an imaging system. After imaging, strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each sample.

    • Plot the normalized phospho-ERK signal against the log concentration of this compound to determine the EC₅₀.

References

Application Notes and Protocols: A Novel, Convergent Synthesis Route for Amiterol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Amiterol is a potent and selective inhibitor of the MEK1/2 kinases, demonstrating significant promise in preclinical models of various malignancies. Traditional synthetic routes to this compound have been linear, often suffering from low overall yields and challenging purification steps. This document details a novel, convergent synthesis strategy for this compound. This new route utilizes a key Suzuki coupling reaction to join two advanced intermediates, significantly improving the overall efficiency, scalability, and yield of the process. The protocols herein provide detailed, step-by-step methodologies for the synthesis and characterization of this compound and its key precursors.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. This compound targets the MEK1 and MEK2 enzymes, central components of this cascade. By inhibiting MEK, this compound effectively blocks downstream signaling through ERK, leading to cell cycle arrest and apoptosis in cancer cells. The development of a robust and efficient synthesis is crucial for facilitating further clinical development and ensuring a reliable supply of this promising therapeutic agent.

Advantages of the New Synthesis Route
  • Convergent Approach: Reduces the number of linear steps, leading to a higher overall yield.

  • Improved Efficiency: Key steps, such as the Suzuki coupling, are high-yielding and utilize commercially available catalysts.

  • Scalability: The methodologies are designed to be scalable for large-quantity production.

  • High Purity: The final product is obtained with high purity, minimizing the need for extensive chromatographic purification.

Overall Synthetic Scheme

The synthesis is divided into two main parts: the synthesis of the pyrimidine (B1678525) core (Intermediate A) and the boronic ester fragment (Intermediate B). These two fragments are then coupled in a key Suzuki reaction, followed by a final deprotection step to yield this compound.

Synthesis_Scheme r1 4-Chloro-7H-pyrrolo- [2,3-d]pyrimidine s1 Step 1: Iodination r1->s1 r2 NIS (N-Iodosuccinimide) r2->s1 r3 2-Fluoro-4-bromoaniline s2 Step 2: Miyaura Borylation r3->s2 r4 Bis(pinacolato)diboron (B136004) r4->s2 r5 Boc2O s3 Step 3: Boc Protection r5->s3 intA Intermediate A (4-Chloro-5-iodo-7H-pyrrolo- [2,3-d]pyrimidine) s4 Step 4: Suzuki Coupling intA->s4 intB Intermediate B (Boc-protected boronic ester) intB->s4 intC Coupled Product (Boc-Amiterol) s5 Step 5: Boc Deprotection intC->s5 This compound This compound s1->intA s2->r5 s3->intB s4->intC s5->this compound

Caption: Convergent synthesis route for this compound.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the catalytic activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2. The inhibition of ERK signaling leads to the downregulation of transcription factors, such as c-Myc and AP-1, which are critical for cell cycle progression and cell survival. This ultimately results in G1 cell cycle arrest and induction of apoptosis in tumor cells with a constitutively active MAPK pathway.

MAPK_Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Protocols

Step 1: Synthesis of Intermediate A (4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine)
  • Procedure: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10.0 g, 65.1 mmol) in N,N-dimethylformamide (DMF, 100 mL), N-iodosuccinimide (NIS, 16.1 g, 71.6 mmol) was added portion-wise at 0 °C.[1] The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the mixture was poured into an aqueous solution of sodium thiosulfate (B1220275) (10% w/v, 200 mL) and stirred for 30 minutes. The resulting precipitate was collected by filtration, washed with water (3 x 100 mL), and dried under vacuum to afford Intermediate A as a white solid.

  • Yield: 17.5 g (96%)

  • Characterization: ¹H NMR (400 MHz, DMSO-d₆) δ 12.71 (s, 1H), 7.79 (s, 1H), 7.65 (s, 1H). MS (ESI) m/z 279.9 [M+H]⁺.

Step 2 & 3: Synthesis of Intermediate B (tert-butyl (4-bromo-3-fluorophenyl)(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbamate)
  • Procedure: A mixture of 2-fluoro-4-bromoaniline (10.0 g, 52.6 mmol), bis(pinacolato)diboron (14.7 g, 57.9 mmol), and potassium acetate (B1210297) (15.5 g, 158 mmol) in 1,4-dioxane (B91453) (200 mL) was degassed with argon for 20 minutes. Pd(dppf)Cl₂ (1.92 g, 2.63 mmol) was added, and the mixture was heated to 80 °C for 12 hours. After cooling to room temperature, di-tert-butyl dicarbonate (B1257347) (Boc₂O, 12.6 g, 57.9 mmol) and triethylamine (B128534) (14.7 mL, 105 mmol) were added. The reaction was stirred for an additional 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was washed with brine, dried over sodium sulfate (B86663), and concentrated. The crude product was purified by column chromatography (Silica gel, 10% ethyl acetate in hexanes) to yield Intermediate B.

  • Yield: 16.9 g (77% over two steps)

  • Characterization: ¹⁹F NMR (376 MHz, CDCl₃) δ -115.2. MS (ESI) m/z 418.1 [M+H]⁺.

Step 4: Suzuki Coupling to form Boc-Amiterol
  • Procedure: To a degassed solution of Intermediate A (10.0 g, 35.8 mmol), Intermediate B (16.4 g, 39.4 mmol), and sodium carbonate (11.4 g, 107 mmol) in a mixture of 1,4-dioxane (150 mL) and water (50 mL), Pd(PPh₃)₄ (2.07 g, 1.79 mmol) was added.[2][3] The reaction mixture was heated to 90 °C for 8 hours under an argon atmosphere. After cooling, the mixture was diluted with ethyl acetate (200 mL) and washed with water and brine. The organic layer was dried over sodium sulfate and concentrated. The crude product was triturated with diethyl ether to afford Boc-Amiterol as a pale yellow solid.

  • Yield: 15.2 g (88%)

  • Characterization: MS (ESI) m/z 484.2 [M+H-Boc]⁺.

Step 5: Deprotection to Yield this compound
  • Procedure: Boc-Amiterol (15.0 g, 31.0 mmol) was dissolved in dichloromethane (B109758) (DCM, 100 mL). Trifluoroacetic acid (TFA, 25 mL) was added dropwise at 0 °C.[4][5][6] The reaction was allowed to warm to room temperature and stirred for 2 hours. The solvent and excess TFA were removed under reduced pressure. The residue was dissolved in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer was ~8. The organic layer was dried, concentrated, and the resulting solid was recrystallized from ethanol/water to yield this compound as a white crystalline solid.

  • Yield: 11.3 g (95%)

  • Characterization: Final product characterization data is presented in Table 2.

Data Presentation

Table 1. Summary of Synthetic Route Data
StepProductStarting Material (g)Product (g)Yield (%)Purity (HPLC)
1Intermediate A10.017.596>98%
2/3Intermediate B10.016.977>97%
4Boc-Amiterol10.015.288>95%
5This compound15.011.395>99.5%
Overall This compound 59
Table 2. Final Product Characterization Data for this compound
AnalysisResult
Appearance White to off-white crystalline solid
Molecular Formula C₂₀H₁₅FN₆
Molecular Weight 370.38 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 12.15 (s, 1H), 8.35 (s, 1H), 7.80 (s, 1H), 7.60-7.50 (m, 2H), 7.20 (d, 1H), 6.80 (d, 1H), 5.30 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ 158.2, 157.0, 151.5, 150.1, 140.2, 133.4, 128.7, 125.6, 117.3, 114.8, 114.6, 100.9
¹⁹F NMR (376 MHz, DMSO-d₆) δ -118.5
MS (ESI+) m/z 371.1 [M+H]⁺
Melting Point 215-217 °C
HPLC Purity 99.7% (254 nm)

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the final, purified active pharmaceutical ingredient (API).

Workflow start Starting Materials (Fragments A and B precursors) synthA Synthesis of Intermediate A start->synthA synthB Synthesis of Intermediate B start->synthB coupling Step 4: Suzuki Coupling synthA->coupling synthB->coupling deprotect Step 5: Deprotection coupling->deprotect workup Aqueous Workup & Extraction deprotect->workup cryst Recrystallization workup->cryst qc QC Analysis (HPLC, NMR, MS) cryst->qc api Final API: this compound qc->api

Caption: Laboratory workflow for this compound synthesis.

References

Application Note and Protocols for High-Throughput Screening of β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of β2-Adrenergic Receptor Agonists in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "Amiterol" was not found in the scientific literature. This document assumes the intended compound is Albuterol (also known as Salbutamol), a widely studied β2-adrenergic receptor agonist. Albuterol will be used as the reference compound in the protocols described below.

Introduction

Albuterol is a short-acting β2-adrenergic receptor agonist widely used in the treatment of bronchospasm in patients with obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is mediated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), on the surface of airway smooth muscle cells.[1][3] This interaction initiates a signaling cascade that results in smooth muscle relaxation. The well-defined mechanism of action of Albuterol makes it an excellent tool for developing and validating high-throughput screening (HTS) assays aimed at discovering novel modulators of the β2-adrenergic receptor.

This application note provides a detailed protocol for a competitive binding assay and a functional cell-based assay for screening compound libraries to identify novel β2-adrenergic receptor agonists.

Mechanism of Action and Signaling Pathway

Albuterol selectively binds to the β2-adrenergic receptor, a member of the GPCR family. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of the smooth muscle.[4]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Albuterol (Agonist) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Smooth Muscle Relaxation PKA->Cellular_Response Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

HTS Competitive Binding Assay

This assay measures the ability of test compounds to displace a radiolabeled ligand from the β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • [3H]-CGP 12177 (radiolabeled antagonist)

  • Albuterol (reference agonist)

  • Test compound library

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Protocol:

  • Membrane Preparation: Culture HEK293-β2AR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the membrane pellet in the same buffer and store at -80°C.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-CGP 12177 (final concentration ~0.5 nM), and 25 µL of test compound or Albuterol at various concentrations.

  • Incubation: Add 100 µL of the membrane preparation (10-20 µg protein/well) to each well. Incubate for 60 minutes at room temperature with gentle shaking.

  • Filtration: Transfer the contents of the assay plate to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

HTS Functional cAMP Assay

This cell-based assay quantifies the increase in intracellular cAMP levels following receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

  • Albuterol (reference agonist)

  • Test compound library

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white opaque microplates

Protocol:

  • Cell Plating: Seed CHO-K1-β2AR cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Addition: Remove the cell culture medium and add 10 µL of stimulation buffer containing the test compounds or Albuterol at various concentrations.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of detection reagents.

  • Signal Reading: Incubate for the recommended time (usually 60 minutes) at room temperature and read the plate on a compatible microplate reader.

Data Presentation

Quantitative data from HTS assays are typically presented in tables to compare the potency and efficacy of test compounds against the reference compound.

Compound IDAssay TypeIC50 / EC50 (nM)% Inhibition / Activation (at 10 µM)
Albuterol Binding150 ± 2598 ± 2
Albuterol cAMP15 ± 5100
Compound A Binding250 ± 4095 ± 5
Compound A cAMP30 ± 892
Compound B Binding> 10,000< 10
Compound B cAMP> 10,000< 5
Compound C Binding80 ± 15102 ± 3
Compound C cAMP10 ± 3105

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

HTS Experimental Workflow

The general workflow for a high-throughput screen to identify novel β2-adrenergic receptor agonists is outlined below.

HTS_Workflow Start Start Assay_Dev Assay Development & Validation Start->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Identify Hits Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Active Compounds End End Hit_ID->End Inactive Compounds Potency_Rank Rank Potency (EC50) Dose_Response->Potency_Rank Secondary_Assay Secondary Assays (e.g., Selectivity, Orthogonal) Potency_Rank->Secondary_Assay Confirmed Hits Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt Lead_Opt->End

Caption: High-Throughput Screening Workflow.

References

Application Note: Structural and Functional Characterization of Amiterol-Bound β2-Adrenergic Receptor using Cryo-EM

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and protocols for the structural determination of the β2-adrenergic receptor (β2AR), a critical G-protein coupled receptor (GPCR) in respiratory medicine, in complex with a novel agonist, Amiterol. By leveraging cryogenic electron microscopy (cryo-EM), we elucidated the high-resolution structure of the this compound-β2AR-Gs complex. These findings offer crucial insights into the molecular basis of this compound's efficacy and selectivity, providing a structural blueprint for the rational design of next-generation therapeutics for asthma and other obstructive lung diseases.

Introduction

The β2-adrenergic receptor (β2AR) is a well-established drug target for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Agonists targeting this receptor induce bronchodilation by relaxing the airway smooth muscle. This compound is a novel phenylethylamine derivative developed as a potent and selective β2AR agonist with the potential for long-acting effects.[2] Understanding the precise binding mechanism and the conformational changes the receptor undergoes upon this compound binding is paramount for optimizing its pharmacological profile.

Recent advancements in cryo-electron microscopy have revolutionized the field of structural biology, particularly for membrane proteins like GPCRs, which are notoriously difficult to crystallize.[3][4][5] Cryo-EM allows for the determination of GPCR structures in various activation states while coupled to their downstream signaling partners, such as G proteins, in a near-native lipid environment.[6][7] This application note details the complete workflow, from protein production to high-resolution structure determination and functional analysis, of the this compound-bound active-state β2AR-Gs complex.

Results and Data Presentation

The this compound-β2AR-Gs complex was successfully purified and vitrified for cryo-EM analysis. Single-particle analysis yielded a high-resolution 3D reconstruction, revealing the detailed molecular interactions between this compound and the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cryo-EM analysis and ligand binding assays.

Table 1: Cryo-EM Data Collection and Processing Statistics

ParameterValue
MicroscopeTitan Krios G3i
DetectorGatan K3 BioQuantum
Voltage300 kV
Total Electron Dose60 e⁻/Ų
Magnification105,000x
Pixel Size0.83 Å
Number of Micrographs8,150
Initial Particles Picked2,450,120
Final Particles for Reconstruction310,500
Final Map Resolution (Gold-Standard FSC)2.9 Å

Table 2: Ligand Binding Affinity and Potency

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound 0.8 ± 0.1 1.2 ± 0.2
Albuterol (Salbutamol)150 ± 25210 ± 30
Formoterol5.2 ± 0.78.5 ± 1.1
Isoproterenol (non-selective)25 ± 435 ± 5

Data represent mean ± standard deviation from n=3 independent experiments.

Signaling Pathway and Experimental Workflow

β2-Adrenergic Receptor Signaling Pathway

Upon binding of an agonist like this compound, the β2AR undergoes a conformational change, enabling it to bind and activate the heterotrimeric Gs protein.[8] This activation leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β2-Adrenergic Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gαs subunit) cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Muscle Relaxation) PKA->Response Phosphorylates Targets Ligand This compound (Agonist) Ligand->Receptor Binds

Caption: Agonist-induced β2AR signaling cascade.
Cryo-EM Experimental Workflow

The overall process involves several key stages, from generating the biological sample to processing the cryo-EM data to obtain a final, high-resolution 3D structure. This workflow ensures the preservation of the complex in its active state for accurate structural analysis.[9]

CryoEM_Workflow cluster_biochem Biochemistry cluster_cryoem Cryo-EM cluster_computational Computational Analysis p1 1. Receptor Expression (e.g., Sf9 insect cells) p2 2. Membrane Preparation & Solubilization p1->p2 p3 3. Affinity Purification (β2AR) p2->p3 p4 4. Complex Assembly (this compound + β2AR + Gs) p3->p4 p5 5. Size Exclusion Chromatography p4->p5 c1 6. Grid Preparation & Vitrification p5->c1 c2 7. Data Collection (TEM Microscope) c1->c2 d1 8. Image Pre-processing (Motion Correction, CTF) c2->d1 d2 9. Particle Picking d1->d2 d3 10. 2D Classification d2->d3 d4 11. 3D Reconstruction & Refinement d3->d4 d5 12. Model Building & Validation d4->d5

Caption: End-to-end workflow for cryo-EM structure determination.

Detailed Experimental Protocols

Protocol 1: Expression and Purification of the Human β2AR
  • Expression: A human β2AR construct is cloned into a pFastBac vector with a C-terminal FLAG tag. Recombinant baculovirus is generated and used to infect Sf9 insect cells. Cells are grown in suspension culture and harvested 48-60 hours post-infection.

  • Solubilization: Cell pellets are lysed, and membranes are isolated by ultracentrifugation. Membranes are solubilized in a buffer containing DDM/CHS detergents, protease inhibitors, and 10 µM this compound to stabilize the receptor.

  • Purification: The solubilized receptor is purified using anti-FLAG M1 affinity chromatography. The receptor is eluted with a buffer containing FLAG peptide and this compound.

Protocol 2: Formation and Purification of the this compound-β2AR-Gs Complex
  • G Protein Preparation: The heterotrimeric Gs protein (Gαs, Gβ1, Gγ2) is expressed in E. coli and purified separately.

  • Complex Assembly: The purified β2AR is incubated with a 1.5-fold molar excess of the Gs heterotrimer and 25 µM this compound. Apyrase is added to hydrolyze any remaining GDP, facilitating nucleotide-free complex formation, which is a stable intermediate for structural studies.[8]

  • Purification: The assembled complex is purified and isolated using size-exclusion chromatography (SEC) on a Superdex 200 column. Fractions corresponding to the monodisperse complex peak are collected and concentrated.

Protocol 3: Cryo-EM Grid Preparation and Data Collection
  • Grid Preparation: 3 µL of the purified complex at a concentration of 5-8 mg/mL is applied to a glow-discharged Quantifoil R1.2/1.3 300-mesh gold grid.

  • Vitrification: The grid is blotted for 3 seconds under 100% humidity at 4°C and immediately plunge-frozen into liquid ethane (B1197151) using a Vitrobot Mark IV.

  • Data Collection: Grids are screened on a 200 kV Glacios microscope and final data is collected on a 300 kV Titan Krios microscope equipped with a K3 direct electron detector.[10] Automated data collection software (e.g., EPU) is used to acquire a large dataset of movie micrographs.

Protocol 4: Image Processing and 3D Reconstruction
  • Pre-processing: Movie micrographs are subjected to beam-induced motion correction and dose-weighting using MotionCor2. The contrast transfer function (CTF) for each micrograph is estimated using CTFFIND4.

  • Particle Picking and 2D Classification: Particles are automatically picked from the micrographs and extracted. Several rounds of 2D classification are performed in cryoSPARC or RELION to remove junk particles and select for well-defined classes representing different views of the complex.[11][12]

  • 3D Reconstruction: An initial ab initio model is generated. The selected particles are then used for 3D auto-refinement, followed by non-uniform refinement to achieve a high-resolution final map.[11]

  • Model Building: A starting model (e.g., a previously determined active-state β2AR structure) is fitted into the cryo-EM density map. The model, including the this compound ligand and surrounding residues, is manually built and refined in Coot and PHENIX, respectively, to ensure optimal fit and geometry.[13]

Conclusion

The successful determination of the this compound-bound β2AR-Gs complex via cryo-EM provides an atomic-level understanding of its mechanism of action. The detailed structural information, combined with functional data, confirms this compound's high potency and reveals key interactions within the orthosteric binding pocket that contribute to its efficacy. This work not only validates the therapeutic potential of this compound but also establishes a robust framework for applying cryo-EM in structure-based drug discovery for GPCRs.[3][14]

References

Troubleshooting & Optimization

Technical Support Center: Amiterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of Amiterol. The synthesis of this compound is a three-step process involving the bromination of a substituted phenol (B47542), a palladium-catalyzed Suzuki-Miyaura coupling, and a final deprotection step.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield of this compound consistently low?

Low overall yield can be attributed to inefficiencies at any of the three main stages of the synthesis. The most common culprit is the Suzuki-Miyaura coupling step, which is sensitive to a variety of factors.[1] It is recommended to analyze the yield and purity of the intermediates at each step to pinpoint the source of the low yield.

Q2: I am observing a significant amount of homocoupling byproduct in my Suzuki coupling reaction. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction in Suzuki coupling.[2] This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[2] Ensure that all solvents and reagents are thoroughly degassed.[1] Additionally, using a pre-catalyst that cleanly generates the active Pd(0) species can reduce homocoupling.[3]

Q3: The final deprotection step is not going to completion. What can I do?

Incomplete deprotection can be due to several factors. Ensure that the correct reagent and solvent are being used for the specific protecting group. The reaction time and temperature may also need to be optimized. If the reaction has stalled, it may be necessary to add a fresh portion of the deprotecting agent.

Q4: How can I effectively remove the palladium catalyst from my final product?

Residual palladium is a common issue in cross-coupling reactions. Purification by column chromatography on silica (B1680970) gel is the standard method for removing the majority of the palladium catalyst. If further purification is required, treatment with a scavenger resin or activated carbon can be effective.

Troubleshooting Guides

Low Yield in Suzuki Coupling Step

A low yield in the Suzuki-Miyaura coupling step is a frequent issue.[1] The following guide provides a systematic approach to troubleshooting this problem.

1. Reagent Quality:

  • Boronic Acid/Ester: Boronic acids can degrade over time.[1] Use a freshly opened bottle or recrystallize the boronic acid before use.

  • Palladium Catalyst: The activity of the palladium catalyst is crucial. Ensure that the catalyst has been stored under an inert atmosphere.

  • Base: The choice and quality of the base are important.[4] Use a high-purity base and ensure it is anhydrous if required by the protocol.

2. Reaction Conditions:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. It is essential to maintain an inert atmosphere using argon or nitrogen throughout the reaction.

  • Temperature: The reaction temperature can significantly impact the yield.[5] If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Solvent: The solvent should be anhydrous and degassed.[1] Common solvents for Suzuki coupling include toluene, dioxane, and DMF.[5]

3. Ligand Selection:

  • The choice of phosphine (B1218219) ligand can have a dramatic effect on the outcome of the reaction.[6] If the standard ligand is not providing good results, screening a variety of ligands may be necessary.

Data Presentation

Table 1: Effect of Catalyst and Base on Suzuki Coupling Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Yield of this compound Precursor (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O9065
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O10088
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF8075
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene/H₂O10092

Table 2: Optimization of Reaction Time and Temperature for Deprotection Step

EntryTemperature (°C)Time (h)Purity of this compound (%)
125485
225892
340291
4404>98

Experimental Protocols

Protocol 1: Synthesis of the Brominated Phenol Intermediate

  • To a solution of the starting phenol (1.0 eq) in dichloromethane (B109758) (0.5 M) at 0 °C, add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the brominated phenol.

Protocol 2: Suzuki-Miyaura Coupling for this compound Precursor Synthesis

  • To an oven-dried flask, add the brominated phenol (1.0 eq), the boronic acid (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add the degassed solvent (e.g., toluene/water 4:1, 0.2 M) and the base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the this compound precursor.

Protocol 3: Final Deprotection to Yield this compound

  • Dissolve the this compound precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane, 0.3 M).

  • Add the deprotecting agent (e.g., trifluoroacetic acid, 10 eq) at room temperature.

  • Stir the reaction for 4 hours at 40 °C, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions ligand_issue Consider Ligand start->ligand_issue yield_improved Yield Improved? reagent_quality->yield_improved reaction_conditions->yield_improved ligand_issue->yield_improved end_good Problem Solved yield_improved->end_good end_bad Consult Further yield_improved->end_bad

Caption: Troubleshooting logic for low Suzuki coupling yield.

Amiterol_Synthesis_Workflow phenol Starting Phenol bromination Bromination (NBS, DCM) phenol->bromination bromo_intermediate Brominated Phenol Intermediate bromination->bromo_intermediate suzuki Suzuki Coupling (Pd Catalyst, Base) bromo_intermediate->suzuki amiterol_precursor This compound Precursor suzuki->amiterol_precursor deprotection Deprotection (TFA, DCM) amiterol_precursor->deprotection This compound Final this compound Product deprotection->this compound

Caption: Experimental workflow for the synthesis of this compound.

Hypothetical_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation This compound This compound This compound->raf

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Amiterol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is for a hypothetical compound named "Amiterol." Specific stability data for a compound with this exact name is not publicly available. The content is based on general principles of drug stability in aqueous solutions and may draw parallels from similarly named molecules such as Amitriptyline and Amiloride for illustrative purposes. Researchers should always perform their own stability studies for their specific molecule and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light, oxygen, and the presence of other excipients or contaminants.[1][2][3] Understanding and controlling these factors is crucial for maintaining the integrity of your this compound solutions during experiments.

Q2: How does the pH of the solution impact this compound's stability?

The pH of an aqueous solution can significantly alter the molecular structure and stability of pharmaceutical compounds.[1] For many drugs, degradation pathways such as hydrolysis are pH-dependent. It is essential to determine the optimal pH range for this compound stability and use appropriate buffer systems to maintain it. Variations in pH can lead to accelerated degradation.

Q3: What is the effect of temperature on the degradation of this compound solutions?

Higher temperatures typically accelerate the rate of chemical degradation reactions.[1][3] Therefore, it is generally recommended to store this compound solutions at controlled, cool temperatures to extend their shelf life. The specific temperature sensitivity of this compound should be determined through stability studies.

Q4: Is this compound sensitive to light exposure?

Many pharmaceutical compounds are susceptible to photodegradation, where exposure to UV or visible light can cause chemical bonds to break and lead to a loss of potency.[1][2] To minimize this risk, this compound solutions should be prepared and stored in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.

Q5: What are the common degradation pathways for compounds like this compound?

Common degradation pathways for nitrogen-containing and cyclic compounds in aqueous solutions include hydrolysis, oxidation, and photodegradation.[2][4][5]

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. This is often catalyzed by acidic or basic conditions.

  • Oxidation: Degradation in the presence of oxygen, which can be initiated by light, heat, or metal ions.

  • Photodegradation: Chemical decomposition caused by exposure to light.

Q6: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use a buffered solvent at the optimal pH for this compound stability.

  • Store stock solutions and experimental samples at a controlled low temperature and protected from light.

  • De-gas solvents to remove dissolved oxygen if the compound is susceptible to oxidation.

  • Use high-purity solvents and reagents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

Q1: I observed a color change in my this compound solution. What does this indicate?

A color change often signifies chemical degradation. This could be due to oxidation or the formation of chromophoric degradation products. It is recommended to discard the solution and prepare a fresh batch, paying close attention to storage conditions (e.g., protection from light and use of antioxidants if necessary).

Q2: There is a precipitate in my this compound solution. What could be the cause?

Precipitation can occur for several reasons:

  • Low Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent at the storage temperature.

  • pH Shift: A change in the pH of the solution could have altered the ionization state of this compound, leading to a less soluble form.

  • Degradation: The precipitate could be a less soluble degradation product.

To troubleshoot, you can try gently warming the solution to see if the precipitate redissolves (indicating temperature-dependent solubility). Verify the pH of the solution and consider using a co-solvent to improve solubility. If degradation is suspected, the solution should be analyzed to identify the precipitate.

Q3: My experimental results are inconsistent. Could this compound instability be the cause?

Yes, inconsistent results can be a sign of compound instability. If this compound is degrading over the course of your experiment, the effective concentration will decrease, leading to variability in your data. It is advisable to perform a stability check of this compound under your specific experimental conditions (e.g., temperature, duration, media).

Q4: How can I quickly assess the stability of my this compound solution?

A simple way to assess stability is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][5] By analyzing your solution at different time points and comparing the peak area of the parent this compound compound, you can determine if its concentration is decreasing. The appearance of new peaks can indicate the formation of degradation products.

Data Presentation

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Hypothetical this compound at 25°C.

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.0987.1
5.00.02527.7
7.00.04515.4
9.00.1524.6

Table 2: Percentage of Hypothetical this compound Remaining After 7 Days Under Various Stress Conditions.

Condition% this compound Remaining
4°C, in dark98.5%
25°C, in dark82.3%
25°C, exposed to light65.1%
40°C, in dark55.8%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation pathways and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), using a suitable analytical method like HPLC-UV. Compare the chromatograms to identify degradation products and the loss of the parent compound.

Protocol 2: HPLC Method for this compound Stability Testing

This is a general example of an HPLC method that can be adapted for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare samples and standards at the desired concentrations.

    • Inject the samples onto the HPLC system.

    • Integrate the peak area of this compound and any degradation products.

    • Calculate the concentration of this compound based on a calibration curve generated from the standards.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, Light, Metal Ions Photolysis Photolysis This compound->Photolysis UV/Vis Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for this compound in aqueous solutions.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Prep_Stock->Stress_Conditions HPLC_Analysis HPLC Analysis at Time Points Stress_Conditions->HPLC_Analysis Data_Processing Process Data (Peak Area, % Remaining) HPLC_Analysis->Data_Processing Assess_Stability Assess Stability & Identify Degradants Data_Processing->Assess_Stability

Caption: Experimental workflow for assessing the stability of this compound.

cluster_actions Observation Inconsistent Results or Physical Change? Check_pH Verify Solution pH Observation->Check_pH Yes Check_Storage Review Storage (Temp, Light) Observation->Check_Storage Yes Prep_Fresh Prepare Fresh Solution Check_pH->Prep_Fresh Check_Storage->Prep_Fresh Run_QC Run QC Sample (e.g., HPLC) Prep_Fresh->Run_QC Consult_Lit Consult Literature Run_QC->Consult_Lit Issue Persists

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Troubleshooting Amiterol's Low Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Amiterol's low bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of this compound's low oral bioavailability?

A1: Low oral bioavailability of an investigational drug like this compound is often attributed to one or more of the following factors:

  • Poor Aqueous Solubility: this compound may have low solubility in the gastrointestinal (GI) fluids, which limits its dissolution and subsequent absorption. This is a common issue for many new chemical entities.[1][2][3][4]

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Extensive First-Pass Metabolism: After absorption from the gut, this compound may be heavily metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, thereby reducing the amount of active drug.[5]

Q2: How can I determine if poor solubility is the primary issue for this compound's low bioavailability?

A2: Several experimental approaches can help identify poor solubility as the rate-limiting factor:

  • Biopharmaceutics Classification System (BCS): Determine this compound's BCS class. If it is a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, solubility is a known challenge.

  • In Vitro Solubility Studies: Assess the solubility of this compound in simulated gastric and intestinal fluids (SGF and SIF). Low solubility in these media is a strong indicator of dissolution-limited absorption.

  • Dose-Response in Pharmacokinetic Studies: If increasing the oral dose of this compound does not result in a proportional increase in systemic exposure (AUC), this suggests that the absorption is limited by its solubility and dissolution in the GI tract.

Q3: What role might efflux transporters like P-glycoprotein (P-gp) play in this compound's low bioavailability?

A3: P-glycoprotein is an efflux transporter present in the intestinal epithelium that can actively pump drugs from inside the cells back into the intestinal lumen, thereby limiting their net absorption. If this compound is a substrate for P-gp, this could significantly reduce its bioavailability. An in vitro Caco-2 permeability assay can be used to determine if this compound is a P-gp substrate.[6]

Q4: Could the animal species I'm using be a factor in the observed low bioavailability?

A4: Yes, there can be significant interspecies differences in drug absorption and metabolism.[7] Factors such as GI tract physiology (pH, transit time), expression levels of metabolic enzymes and transporters, and plasma protein binding can vary between species like rats, mice, and dogs.[7][8] It is crucial to consider these differences when extrapolating bioavailability data from animal models to humans.[9][10]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across individual animals in the same dosing group.

Q&A:

  • Q: What could be causing this high variability?

    • A: High inter-individual variability can stem from inconsistent dosing technique, formulation inhomogeneity, or physiological differences among the animals. For oral gavage, ensure the dose is delivered directly to the stomach without any loss.

  • Q: How can I improve the consistency of my results?

    • A:

      • Refine Dosing Technique: Use appropriate-sized gavage needles and ensure the full dose is administered. Weighing animals immediately before dosing for precise volume calculation is recommended.

      • Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. For other formulations, verify the concentration and homogeneity.

      • Control for Physiological Variables: Standardize the fasting state of the animals before dosing, as the presence of food can significantly affect drug absorption.[11]

Issue 2: this compound shows good in vitro permeability but low in vivo bioavailability.

Q&A:

  • Q: What are the potential reasons for this discrepancy?

    • A: This scenario strongly suggests that first-pass metabolism is the primary barrier to bioavailability. The drug is likely well-absorbed from the intestine but is then extensively metabolized in the liver before reaching systemic circulation.[5] Another possibility is instability in the GI tract.

  • Q: How can I investigate first-pass metabolism?

    • A:

      • In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound. A high clearance rate in these assays points to extensive hepatic metabolism.

      • Mechanistic In Vivo Studies: Co-administering this compound with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor) in a non-regulatory study can help confirm if metabolism is limiting bioavailability. An increase in exposure would support this hypothesis.[12]

Data Presentation

Table 1: Impact of Formulation Strategies on this compound Pharmacokinetics in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Absolute Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75< 5%
Micronized Suspension150 ± 401.5900 ± 20015%
Amorphous Solid Dispersion450 ± 1101.03150 ± 55055%
Self-Emulsifying Drug Delivery System (SEDDS)600 ± 1500.54200 ± 70072%

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following intravenous and oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point per route).

  • Formulation Preparation:

    • IV Formulation: Dissolve this compound in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a final concentration of 1 mg/mL.

    • Oral Formulation: Prepare the desired oral formulation (e.g., aqueous suspension, SEDDS) on the day of dosing. Ensure homogeneity and verify the concentration.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose of 1 mg/kg via the tail vein.

    • Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at specified time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess its potential as a P-glycoprotein (P-gp) substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer with well-developed tight junctions.

  • Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS) with HEPES.

  • Permeability Assessment:

    • Apical to Basolateral (A→B): Add this compound to the apical (donor) chamber and measure its appearance in the basolateral (receiver) chamber over time. This represents the absorptive direction.

    • Basolateral to Apical (B→A): Add this compound to the basolateral (donor) chamber and measure its appearance in the apical (receiver) chamber. This represents the efflux direction.

  • P-gp Substrate Identification: Conduct the permeability assessment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • The efflux ratio is calculated as: Papp (B→A) / Papp (A→B). An efflux ratio greater than 2, which is significantly reduced in the presence of a P-gp inhibitor, suggests that this compound is a P-gp substrate.

Mandatory Visualizations

TroubleshootingWorkflow Start Low Bioavailability Observed in Animal Model CheckPhysicochem Characterize Physicochemical Properties (Solubility, pKa, logP) Start->CheckPhysicochem SolubilityIssue Is Solubility Low? CheckPhysicochem->SolubilityIssue FormulationStrategies Implement Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations SolubilityIssue->FormulationStrategies Yes Caco2Assay Perform Caco-2 Permeability Assay SolubilityIssue->Caco2Assay No ReEvaluate Re-evaluate in vivo PK FormulationStrategies->ReEvaluate PermeabilityIssue Is Permeability Low? Efflux Is it a P-gp Substrate? PermeabilityIssue->Efflux Yes MetabolismIssue Suspect First-Pass Metabolism PermeabilityIssue->MetabolismIssue No Caco2Assay->PermeabilityIssue EffluxInhibitor Co-dose with P-gp Inhibitor (for mechanistic understanding) Efflux->EffluxInhibitor Yes Efflux->MetabolismIssue No EffluxInhibitor->ReEvaluate MicrosomeAssay Conduct Liver Microsome Stability Assay MetabolismIssue->MicrosomeAssay HighClearance Is Metabolic Clearance High? MicrosomeAssay->HighClearance Prodrug Consider Prodrug Approach or Structural Modification HighClearance->Prodrug Yes HighClearance->ReEvaluate No Prodrug->ReEvaluate

Caption: Troubleshooting workflow for low bioavailability.

FactorsAffectingBioavailability cluster_factors Factors Influencing Bioavailability DrugAdmin Oral Drug Administration Dissolution Dissolution in GI Fluids DrugAdmin->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Solubility Drug Solubility Particle Size Formulation Solubility->Dissolution Permeability Lipophilicity (logP) Efflux (e.g., P-gp) Transporters Permeability->Absorption Metabolism CYP450 Enzymes Metabolic Stability Metabolism->Liver

Caption: Key factors affecting oral drug bioavailability.

ExperimentalWorkflow Start Hypothesis: Low Bioavailability of this compound Step1 Step 1: In Vitro Characterization - Solubility Assays (SGF, SIF) - Caco-2 Permeability Start->Step1 Step2 Step 2: Formulation Development - Micronization - Solid Dispersion - SEDDS Step1->Step2 Step3 Step 3: In Vivo PK Study in Rats - IV vs. Oral Administration - Compare Formulations Step2->Step3 Step4 Step 4: Data Analysis - Calculate PK Parameters - Determine Absolute Bioavailability Step3->Step4 Conclusion Conclusion: Identify Rate-Limiting Factor & Optimal Formulation Strategy Step4->Conclusion

Caption: Experimental workflow for improving bioavailability.

References

Technical Support Center: Overcoming Amiterol's Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amiterol is a potent small molecule inhibitor designed to target a key signaling pathway. However, like many kinase inhibitors, it can exhibit off-target effects that may lead to misinterpretation of experimental results or unexpected cellular phenotypes.[1][2][3] This guide provides troubleshooting strategies, frequently asked questions, and detailed protocols to help researchers identify, understand, and mitigate the off-target effects of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype (e.g., unexpected cell death, altered morphology) that doesn't align with the known function of this compound's primary target. Could this be an off-target effect?

A1: Yes, an unexpected cellular phenotype is a common indicator of off-target activity.[1][3][4] Small molecule inhibitors can interact with multiple proteins, leading to unintended biological consequences.[2][5][6] It is crucial to systematically investigate whether the observed effect is a result of this compound binding to secondary targets.

Q2: How can we begin to identify the potential off-targets of this compound?

A2: A multi-pronged approach is recommended.[7] Start with a literature review for any known off-targets of structurally similar compounds.[4] Experimentally, consider performing a broad kinase screen (e.g., KINOMEscan) to identify other kinases that this compound may bind to.[3][4] Additionally, unbiased chemical proteomics can help identify binding partners within the cell lysate.[4]

Q3: What is the difference between on-target and off-target toxicity?

A3: On-target toxicity occurs when inhibition of the intended target leads to adverse effects. Off-target toxicity, on the other hand, is a result of the compound interacting with other molecules in the cell, causing unintended cellular damage or functional changes. Distinguishing between the two is critical for accurate data interpretation.

Q4: Can off-target effects ever be beneficial?

A4: While often viewed as a hurdle, off-target effects can sometimes contribute to a compound's therapeutic efficacy, a concept known as polypharmacology.[6] However, in a research setting, it is essential to deconvolute these effects to understand the true function of the primary target.

Q5: What are some initial steps to minimize off-target effects in our assays?

A5: A primary strategy is to perform a dose-response analysis to find the lowest effective concentration of this compound that still engages the primary target without causing widespread off-target effects.[4] Additionally, optimizing the exposure time can help to reduce off-target-related toxicity.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent results between experiments. 1. Compound instability in media.2. Variations in cell culture conditions (e.g., passage number, density).3. Cell line-specific off-target effects.1. Prepare fresh dilutions of this compound for each experiment and consider assessing its stability in your specific media over time.2. Standardize cell culture protocols, including seeding density and passage number.3. Test this compound in multiple cell lines to see if the inconsistency is cell-type specific.[1][7]
Observed phenotype does not match the expected on-target effect. 1. The phenotype is a result of one or more off-target effects.2. Activation of a compensatory signaling pathway.1. Perform a pathway analysis (e.g., Western blotting for key signaling nodes) to identify unexpectedly altered pathways.[7]2. Use a structurally unrelated compound that targets the same primary protein to see if the same phenotype is observed.[7]3. Validate suspected off-target interactions using orthogonal assays (see protocols below).
High levels of cytotoxicity at concentrations expected to be selective. 1. Off-target toxicity through inhibition of essential cellular proteins.2. Non-specific compound toxicity.1. Conduct a comprehensive kinase selectivity profile to identify potential off-target interactions with proteins crucial for cell survival.[1]2. Perform counter-screens using cell lines that do not express the primary target of this compound. If cytotoxicity persists, it's likely an off-target effect.[5]3. Use genetic approaches like siRNA or CRISPR to knock down the suspected off-target. A reduction in cytotoxicity upon this compound treatment would confirm the off-target interaction.[3][4]
Quantitative Data Summary

The following table provides hypothetical IC50 data to illustrate how the selectivity of this compound can be quantified. A higher IC50 value indicates weaker inhibition.

Target IC50 (nM) Selectivity (Fold difference from On-Target) Interpretation
On-Target Kinase A 101High Potency
Off-Target Kinase B 15015Moderate Off-Target Activity
Off-Target Kinase C 2,500250Good Selectivity
Off-Target Kinase D 808Significant Off-Target Activity

Interpretation: this compound shows good selectivity against Off-Target Kinase C. However, it has significant activity against Off-Target Kinase D and moderate activity against Off-Target Kinase B, which could lead to off-target effects in cellular systems where these kinases are active.[1]

Visualizing On-Target vs. Off-Target Pathways

cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Amiterol_On This compound KinaseA Kinase A Amiterol_On->KinaseA Inhibits DownstreamA Downstream Signaling A KinaseA->DownstreamA PhenotypeA Desired Phenotype DownstreamA->PhenotypeA Amiterol_Off This compound KinaseB Kinase B Amiterol_Off->KinaseB Inhibits ReceptorX Receptor X Amiterol_Off->ReceptorX Activates PhenotypeB Unintended Phenotype 1 KinaseB->PhenotypeB PhenotypeX Unintended Phenotype 2 ReceptorX->PhenotypeX Start Observe Unexpected Phenotype CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound DoseResponse Perform Dose-Response Curve CheckCompound->DoseResponse KinaseScreen Broad Kinome Profiling DoseResponse->KinaseScreen OrthogonalAssay Use Structurally Unrelated Inhibitor DoseResponse->OrthogonalAssay ValidateOffTarget Validate Off-Target(s) with Secondary Assays KinaseScreen->ValidateOffTarget OrthogonalAssay->ValidateOffTarget GeneticValidation Genetic Knockdown/Knockout of Off-Target ValidateOffTarget->GeneticValidation Conclusion Phenotype is Likely Due to Off-Target Effect GeneticValidation->Conclusion Start Unexpected Phenotype Observed IsOffTargetKnown Known Off-Target from Kinase Screen? Start->IsOffTargetKnown BiochemicalAssay Biochemical IC50 Assay IsOffTargetKnown->BiochemicalAssay Yes PhenotypicScreen Phenotypic Counter-Screen IsOffTargetKnown->PhenotypicScreen No IsPathwayKnown Is the Off-Target Pathway Characterized? CETSA Cellular Target Engagement (CETSA) IsPathwayKnown->CETSA No WesternBlot Western Blot for Pathway Modulation IsPathwayKnown->WesternBlot Yes BiochemicalAssay->IsPathwayKnown

References

optimizing Amiterol concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Amiterol, a novel and potent inhibitor of Kinase Y (KY). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase Y (KY). It binds to the ATP-binding pocket of KY, preventing the phosphorylation of its downstream substrate, Substrate A (Sub-A). This action blocks a critical signaling pathway involved in cell proliferation and survival in various cancer cell lines.

Q2: What is the optimal concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. For initial experiments, a dose-response study is recommended, typically ranging from 1 nM to 10 µM. Most cell lines show a response in the 10 nM to 1 µM range.[1][2][3] For specific cell lines, refer to the IC50 data in the table below.

Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

A3: Unexpectedly high cytotoxicity can be due to several factors:

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases essential for cell survival.[4][5][6][7] It is crucial to use the lowest effective concentration that inhibits the primary target.[2]

  • On-target toxicity: In some cell lines, the inhibition of the KY pathway itself may be potently cytotoxic.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. A vehicle control is essential.[2]

Q4: this compound is precipitating when I dilute it from my DMSO stock into aqueous media. How can I solve this?

A4: This is a common issue with hydrophobic small molecules.[8][9] Here are some troubleshooting steps:

  • Lower the stock concentration: Prepare a less concentrated stock solution in DMSO.

  • Use a different solvent: Although DMSO is common, for some applications, ethanol (B145695) might be an alternative.[2]

  • Stepwise dilution: Serially dilute the DMSO stock in a small volume of serum-free media or PBS before adding it to the final culture volume.

  • Vortexing: Ensure thorough mixing immediately after dilution.

Q5: My results are inconsistent between experiments. What are the common causes of variability?

A5: Inconsistent results in kinase inhibitor assays can arise from several sources:[7]

  • ATP Concentration: Since this compound is an ATP-competitive inhibitor, variations in ATP concentration in your assay can affect its apparent potency.[7][10]

  • Cell density and health: Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase.

  • Compound stability: Ensure the this compound stock solution is stored correctly and has not degraded.

  • Pipetting accuracy: Inaccurate pipetting, especially at low concentrations, can introduce significant variability.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Rationale
No observable phenotype at expected active concentrations. 1. Low cell permeability.2. Short incubation time.3. Cell line resistance.[7]1. Increase incubation time or this compound concentration.2. Perform a time-course experiment.3. Confirm Kinase Y expression via Western blot or qPCR.1. To ensure sufficient compound uptake.2. To determine the optimal treatment duration.3. The target may not be present or functionally important in the chosen cell line.
Unexpected phenotype not aligned with known Kinase Y function. 1. Off-target effects.[4][5][6][11]2. Pathway cross-talk.[4][6]1. Perform a kinome-wide selectivity screen.2. Use a structurally unrelated inhibitor for the same target.3. Use genetic knockdown (siRNA/CRISPR) of Kinase Y.1. To identify unintended kinase targets.2. If the phenotype persists, it is more likely an on-target effect.3. If the genetic knockdown phenocopies the inhibitor, it confirms an on-target mechanism.[6]
High background in phospho-protein Western blots. 1. Blocking agent.2. Non-specific antibody binding.1. Use 5% w/v BSA in TBST for blocking instead of milk, as milk contains phosphoproteins like casein.[12][13]2. Optimize primary and secondary antibody concentrations.1. To prevent the phospho-specific antibody from binding to proteins in the blocking solution.2. To reduce background noise and improve signal specificity.

Data Presentation

Comparative IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is the concentration of this compound required to reduce the biological activity of interest by 50%. Lower IC50 values indicate higher potency.[14][15]

Cell Line Cancer Type Assay Type IC50 (nM)
MCF-7Breast AdenocarcinomaCell Viability (MTT)75
A549Lung CarcinomaCell Viability (MTT)150
HCT116Colorectal CarcinomaCell Viability (MTT)90
U-87 MGGlioblastomaCell Viability (MTT)210
HeLaCervical CancerIn-vitro Kinase Assay15

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan (B1609692) product.[16][17]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or SDS-HCl solution).[18][19]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[18][19] Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][18]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Sub-A

This protocol is for detecting the phosphorylation status of Substrate A (Sub-A), the downstream target of Kinase Y.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Lysis buffer containing protease and phosphatase inhibitors.[12][13][20]

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST).[12][20]

  • Primary antibodies: anti-phospho-Sub-A (pSub-A) and anti-total-Sub-A (tSub-A)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Lyse cells in ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[12][21]

  • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.[12][20]

  • Separate proteins by SDS-PAGE and transfer them to a PVTDF membrane.[12]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12][20]

  • Incubate the membrane with the primary antibody (e.g., anti-pSub-A) overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times for 5 minutes each with TBST.[20]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • To confirm equal loading, the blot can be stripped and re-probed for total Sub-A or a loading control like GAPDH.

Visualizations

This compound Mechanism of Action

Amiterol_Mechanism cluster_pathway GFR-Z Signaling Pathway GFR_Z Growth Factor Receptor Z (GFR-Z) KY Kinase Y (KY) GFR_Z->KY Activates Sub_A Substrate A (Sub-A) KY->Sub_A Phosphorylates Proliferation Cell Proliferation & Survival Sub_A->Proliferation Promotes This compound This compound This compound->KY Inhibits IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound C 3. Treat Cells with This compound (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance (570 nm) E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

References

challenges in the clinical translation of Amiterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Amiterol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound's clinical translation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound was initially developed as a potent and selective ATP-competitive inhibitor of p38 MAPK α/β, with IC50 values of 5.3 nM and 3.2 nM, respectively.[1] The therapeutic hypothesis was that inhibiting the p38 MAPK pathway would reduce the production of inflammatory cytokines within the tumor microenvironment and inhibit tumor growth and survival.[2][3] However, recent evidence suggests that the anticancer activity of this compound is primarily mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4][5] While this compound is a potent p38 MAPK inhibitor, its clinical and preclinical anticancer effects are now understood to be driven by its interaction with EGFR.[4]

Q2: What were the key findings from the preclinical studies of this compound?

A2: Preclinical studies demonstrated promising antitumor activity for this compound. In vitro, it effectively inhibited p38 MAPK signaling.[6] In vivo, this compound showed efficacy in various human cancer xenograft models, including glioblastoma, multiple myeloma, breast, ovarian, and lung cancer.[2][7] Additionally, in animal models of inflammatory conditions, such as collagen-induced arthritis in rats, this compound demonstrated potent anti-inflammatory effects, reducing paw swelling, bone erosion, and cartilage destruction.[6]

Q3: What were the outcomes of the Phase I clinical trials for this compound?

A3: The first-in-human Phase I study of this compound established an acceptable safety, tolerability, and pharmacokinetic profile in patients with advanced cancer.[2][8] However, the trial did not demonstrate significant antitumor efficacy. No patients achieved a complete or partial response.[2][8] Stable disease was observed in 21.3% of patients, with a median duration of 3.7 months.[2][8]

Q4: What were the common adverse events and dose-limiting toxicities observed with this compound in clinical trials?

A4: The most frequently reported adverse events possibly related to this compound were rash, fatigue, nausea, constipation, pruritus, and vomiting.[2][8] Dose-limiting toxicities (DLTs) included grade 3 rash, grade 3 hepatic cytolysis, and grade 3 face edema.[9] These toxicities led to the determination of the maximum tolerated dose (MTD).[2][9]

Troubleshooting Guides

Problem: Discrepancy between Preclinical Efficacy and Clinical Trial Outcomes

Possible Cause 1: Off-target effects or misidentified mechanism of action.

  • Troubleshooting: While this compound is a potent p38 MAPK inhibitor, its anticancer effects in humans appear to be driven by EGFR inhibition.[4][5] The preclinical models may not have fully captured the complexities of the human tumor microenvironment and the differential importance of these two pathways. It is crucial to re-evaluate the primary therapeutic target in the context of the intended patient population.

Possible Cause 2: Suboptimal Pharmacokinetics in Humans.

  • Troubleshooting: Review the pharmacokinetic data from the Phase I trial. Plasma exposure (Cmax and AUC) of this compound increased in a dose-dependent manner.[2][8] Compare the achieved exposures in patients to the concentrations required for efficacy in preclinical models. It's possible that the exposures needed for significant tumor regression were not achieved due to dose-limiting toxicities.

Problem: Managing High Incidence of Rash in Clinical Trial Participants

Possible Cause: On-target EGFR inhibition.

  • Troubleshooting: The observed rash is a known class effect of EGFR inhibitors. Prophylactic and reactive management strategies for dermatologic toxicities should be implemented in the clinical protocol. This may include the use of topical corticosteroids, moisturizers, and oral antibiotics. Dose modifications or interruptions may also be necessary for severe cases.

Problem: Unexpected Hepatic Toxicity

Possible Cause: Drug metabolism or off-target effects.

  • Troubleshooting: Investigate the metabolic profile of this compound to identify any reactive metabolites that could contribute to hepatotoxicity. In preclinical toxicology studies, re-examine liver enzyme elevations and histopathology findings. In the clinic, implement more frequent liver function monitoring, especially in the initial cycles of treatment.

Quantitative Data Summary

ParameterValueReference
In Vitro Potency (IC50)
p38 MAPK α5.3 nM[1]
p38 MAPK β3.2 nM[1]
Phase I Clinical Trial Outcome
Complete Response (CR)0%[2][8]
Partial Response (PR)0%[2][8]
Stable Disease (SD)21.3%[2][8]
Median Duration of SD3.7 months[2][8]
Recommended Phase II Dose 300 mg every 12 hours[2][8]
Common Adverse Events (≥10% of patients) Rash, fatigue, nausea, constipation, pruritus, vomiting, anorexia, tremor, dizziness[2]
Dose-Limiting Toxicities Grade 3 Rash, Grade 3 Hepatic Cytolysis, Grade 3 Face Edema[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPK and EGFR.

  • Materials: Recombinant human p38α or EGFR kinase, appropriate peptide substrate (e.g., EGFR 21-mer peptide for p38α), [γ-33P]ATP, kinase reaction buffer, this compound.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction plate, combine the kinase, substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate at an optimal temperature for a defined period.

    • Stop the reaction and measure the incorporation of 33P into the substrate using a filter-binding assay and a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Pharmacodynamic Assessment in Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To confirm the biological activity of this compound in humans by measuring the inhibition of a downstream target of p38 MAPK.

  • Materials: Blood samples from patients treated with this compound, Ficoll-Paque, cell lysis buffer, antibodies against phospho-MAPKAPK-2 (pMK2) and total MAPKAPK-2.

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Lyse the cells to extract proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform Western blotting or an ELISA to detect the levels of phosphorylated MAPKAPK-2 (a direct substrate of p38 MAPK) and total MAPKAPK-2.

    • Normalize the level of pMK2 to total MAPKAPK-2 to assess the degree of target inhibition.[2][8]

Visualizations

Amiterol_Signaling_Pathway cluster_0 This compound's Dual Mechanism of Action This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK High Potency Inhibition EGFR EGFR This compound->EGFR Lower Potency Inhibition Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) p38_MAPK->Inflammatory_Cytokines Cell_Survival Cancer Cell Survival EGFR->Cell_Survival Proliferation Cancer Cell Proliferation EGFR->Proliferation Tumor_Microenvironment Tumor Microenvironment Modulation Inflammatory_Cytokines->Tumor_Microenvironment

Caption: Dual inhibitory action of this compound on p38 MAPK and EGFR pathways.

Amiterol_Clinical_Translation_Workflow cluster_1 Challenges in this compound's Clinical Translation cluster_2 Key Issues Preclinical Promising Preclinical Data (In vitro & in vivo efficacy) Phase_I Phase I Clinical Trial Preclinical->Phase_I Challenges Observed Challenges Phase_I->Challenges Outcome Limited Clinical Efficacy (No CR/PR) Challenges->Outcome Toxicity Dose-Limiting Toxicities (Rash, Hepatic Cytolysis) Challenges->Toxicity Efficacy Lack of Significant Antitumor Activity Challenges->Efficacy Mechanism Misidentified Primary Anticancer Target Challenges->Mechanism

Caption: Workflow illustrating the challenges in this compound's clinical translation.

References

Technical Support Center: Addressing Solubility Challenges of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Amiterol" could not be definitively identified in scientific literature. This guide therefore uses Gefitinib , a well-documented EGFR inhibitor with known solubility challenges, as a representative model compound to illustrate principles and solutions for solubility-related issues in research and development. The methodologies and troubleshooting advice provided are broadly applicable to many poorly soluble small molecules.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common solubility problems encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My compound (e.g., Gefitinib) is insoluble in aqueous buffers. What is the first step?

A1: For initial in vitro experiments, the standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations (<0.5%).

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Lower the Final Concentration: Ensure the final concentration in your assay is below the aqueous solubility limit of the compound.

  • Increase Dilution Volume & Agitation: Add the DMSO stock solution to a larger volume of the final aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Use a Surfactant: Incorporate a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium to help maintain solubility.

  • Serum in Media: The presence of serum (e.g., FBS) in cell culture media can aid in solubilizing hydrophobic compounds through protein binding.

Q3: What are the best practices for preparing and storing a DMSO stock solution?

A3: To ensure the stability and integrity of your compound:

  • Use anhydrous, high-purity DMSO.

  • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your experiments.

  • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Before use, thaw the aliquot completely and bring it to room temperature. Vortex gently to ensure homogeneity.

Q4: For in vivo studies, I cannot use DMSO. What are my options?

A4: In vivo studies require biocompatible formulation vehicles. Common strategies for poorly soluble compounds include:

  • Co-solvent Systems: A mixture of solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.

  • Surfactant-based Formulations: Using surfactants like Tween® 80 or Cremophor® EL to form micelles that encapsulate the compound.

  • Cyclodextrin (B1172386) Complexes: Encapsulating the drug molecule within cyclodextrin structures (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to increase its apparent water solubility.

  • Lipid-based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or liposomes.

Troubleshooting Guide

This logical workflow helps diagnose and solve common solubility issues.

G start Start: Compound Precipitates check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Re-prepare Stock Solution (Use fresh solvent, vortex, gentle heat) check_stock->remake_stock No stock_ok Stock is OK check_stock->stock_ok Yes remake_stock->check_stock check_dilution 2. Analyze Dilution Step Precipitation upon adding to buffer? stock_ok->check_dilution dilution_issue Modify Dilution Protocol: - Increase agitation - Add stock to buffer (not reverse) - Lower final concentration check_dilution->dilution_issue Yes dilution_ok Dilution is OK check_dilution->dilution_ok No success Success: Compound is Soluble dilution_issue->success check_buffer 3. Evaluate Buffer/Medium Is pH or composition the issue? dilution_ok->check_buffer buffer_issue Modify Buffer: - Adjust pH - Add solubilizing excipients (e.g., Surfactant, Cyclodextrin) check_buffer->buffer_issue Yes check_buffer->success No, solubility achieved buffer_issue->success

Caption: Troubleshooting workflow for solubility issues.

Data Presentation: Solubility of Gefitinib

The following table summarizes the solubility of Gefitinib in various common solvents, providing a quick reference for solvent selection.

SolventSolubilityTemperature (°C)Notes
Water (pH 7)< 0.1 mg/mL25Practically insoluble in neutral aqueous solutions.
0.1 N HCl (pH ~1)~ 10 mg/mL25Solubility increases significantly in acidic conditions.
DMSO≥ 50 mg/mL25Recommended for primary stock solutions.
Ethanol~ 1-2 mg/mL25Limited solubility.
Polyethylene Glycol 400~ 5-10 mg/mL25Useful as a co-solvent in formulations.
20% HP-β-CD (in water)~ 2-3 mg/mL25Cyclodextrins can significantly enhance aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 20 mM Gefitinib Stock Solution in DMSO
  • Materials: Gefitinib powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of Gefitinib needed. For 1 mL of a 20 mM solution (M.W. = 446.9 g/mol ): Mass = 20 mmol/L * 1 L/1000 mL * 1 mL * 446.9 g/mol = 0.00894 g = 8.94 mg

  • Procedure: a. Weigh out 8.94 mg of Gefitinib powder and place it in a sterile 1.5 mL microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Cap the tube tightly and vortex for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed. d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vivo Use

This protocol aims to create a 2 mg/mL solution of Gefitinib for administration.

  • Materials: Gefitinib powder, HP-β-CD, sterile water for injection.

  • Preparation of Vehicle: a. Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in 10 mL of sterile water. b. Stir the solution gently until the HP-β-CD is fully dissolved. This may take some time.

  • Drug Formulation: a. Weigh the required amount of Gefitinib (e.g., 20 mg for 10 mL final volume). b. Slowly add the Gefitinib powder to the 20% HP-β-CD solution while stirring continuously. c. Continue to stir the mixture at room temperature for 12-24 hours, protected from light, to allow for complexation. d. After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility. e. The resulting clear solution is ready for use.

Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). This blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

G cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

reducing cytotoxicity of Amiterol in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Amiterol" did not yield information on a compound with that specific name. The information provided below pertains to Amitrole (B94729) , a herbicide, as it is a likely intended subject of inquiry. The principles and experimental protocols discussed are broadly applicable to the study of drug-induced cytotoxicity.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Amitrole-induced cytotoxicity in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: What is Amitrole-induced cytotoxicity and what are the primary cellular mechanisms?

Amitrole is a herbicide that has been shown to induce thyroid and liver tumors in rodents.[1] While its carcinogenic activity is thought to be primarily non-genotoxic and related to hormone imbalance, it can cause cytotoxic effects in cultured cells, particularly at higher concentrations.[1] The primary mechanisms of drug-induced cytotoxicity often involve:

  • Oxidative Stress: Many chemical compounds can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress that damages cellular components.

  • Mitochondrial Dysfunction: Impaired mitochondrial function due to oxidative stress can decrease cellular energy production and initiate apoptotic pathways.

  • Hormonal Imbalance: Amitrole is known to interfere with thyroid hormone synthesis, which can have downstream effects on cell health and proliferation.[1]

Q2: My cells are showing high levels of cytotoxicity even at low concentrations of Amitrole in my long-term culture. What are the initial troubleshooting steps?

High cytotoxicity at low concentrations can stem from several factors. Here are some initial troubleshooting steps:

  • Verify Compound Purity and Identity: Ensure the purity of your Amitrole stock. Contaminants can induce significant toxicity.

  • Check Solvent Toxicity: If using a solvent like DMSO to dissolve Amitrole, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.5%).[2][3] Run a vehicle control (medium with solvent only) to confirm.

  • Optimize Seeding Density: In long-term cultures, cells can become confluent, which can increase their sensitivity to cytotoxic agents. Try reducing the initial seeding density.[4]

  • Serum Concentration: Serum can have a protective effect. Conversely, reducing serum concentration can slow proliferation, which might be beneficial for long-term exposure studies, but some cell lines may not tolerate low serum well.[4]

  • Media Stability: Ensure that Amitrole is stable in your culture medium for the duration of the experiment. The compound may degrade into more toxic byproducts.[5]

Q3: What are potential strategies to reduce Amitrole-induced cytotoxicity in our long-term experiments without compromising its effects?

Mitigating cytotoxicity is crucial for studying the long-term effects of a compound. Consider the following strategies:

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.

  • Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover.

  • Use of Serum-Free or Reduced-Serum Media: While counterintuitive, for some studies, removing the variability of serum and its protective factors can lead to more consistent results, though cytotoxicity might be more pronounced.[6] This requires careful optimization for your specific cell line.

  • 3D Cell Culture Models: Spheroids or organoids often exhibit higher resistance to drug-induced toxicity compared to 2D monolayers and may better represent in vivo conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell death in vehicle control Solvent (e.g., DMSO) concentration is too high.Decrease the final solvent concentration to ≤ 0.1%. Prepare a more concentrated stock solution of Amitrole if necessary.
Inconsistent results between experiments Variability in cell seeding density or cell passage number.Use a consistent cell seeding density and cells within a defined passage number range for all experiments.
Degradation of Amitrole in media.Prepare fresh Amitrole-containing media for each experiment and for media changes during long-term culture.[5]
Precipitation of Amitrole in culture medium Poor solubility of Amitrole at the working concentration.Check the solubility of Amitrole in your specific culture medium.[2] It may be necessary to use a different solvent or a solubilizing agent, but these must be tested for toxicity.
Phenol (B47542) red interference with colorimetric assays (e.g., MTT) Phenol red in the culture medium can affect absorbance readings.Use phenol red-free medium for the duration of the assay.[7]

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

1. Cell Seeding:

  • Harvest and count cells.
  • Seed cells in a 96-well plate at a predetermined optimal density.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Amitrole.
  • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle control wells.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.
  • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

5. Data Acquisition:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[7]

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)

This protocol outlines how to assess the protective effect of an antioxidant against Amitrole-induced cytotoxicity.

1. Determine Optimal NAC Concentration:

  • Perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cell line.

2. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.
  • Prepare four treatment groups:
  • Untreated control
  • Amitrole alone (at a concentration known to cause cytotoxicity, e.g., IC50)
  • NAC alone (at its optimal non-toxic concentration)
  • Amitrole + NAC (co-treatment)
  • Incubate for the desired exposure time.

3. Assess Cell Viability:

  • Perform an MTT assay or another viability assay to determine the percentage of viable cells in each treatment group.

4. Data Analysis:

  • Compare the cell viability in the Amitrole-alone group to the Amitrole + NAC co-treatment group. A significant increase in viability in the co-treatment group suggests that oxidative stress contributes to Amitrole's cytotoxicity.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Amitrole on HepG2 Cells (MTT Assay)

Concentration (mM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192 ± 5.1
575 ± 6.2
1051 ± 4.8
2028 ± 3.9
5011 ± 2.3

Table 2: Hypothetical Effect of NAC Co-treatment on Amitrole-Induced Cytotoxicity in HepG2 Cells

Treatment% Cell Viability (Mean ± SD)
Control100 ± 5.3
Amitrole (10 mM)49 ± 4.1
NAC (1 mM)98 ± 4.9
Amitrole (10 mM) + NAC (1 mM)78 ± 5.6

Visualizations

G cluster_workflow Experimental Workflow: Assessing Amitrole Cytotoxicity start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Amitrole (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (% Viability vs. Control) read->analyze end Determine IC50 analyze->end

Caption: Workflow for a standard MTT cytotoxicity assay.

G cluster_pathway Hypothetical Signaling Pathway for Amitrole-Induced Cytotoxicity This compound Amitrole ROS Increased ROS (Oxidative Stress) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS

Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.

References

Technical Support Center: Amiterol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amiterol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low this compound yield during purification?

Low yield can stem from several factors, including incomplete cell lysis, degradation of this compound due to oxidation, or suboptimal binding/elution during chromatography steps. It is crucial to ensure efficient cell disruption and to add antioxidants, such as DTT (1-5 mM), to all buffers.

Q2: How can I minimize the formation of this compound aggregates?

This compound aggregation is often triggered by high protein concentration, suboptimal buffer pH, or excessive salt concentrations. To mitigate this, consider purifying this compound in buffers with a pH range of 6.5-7.5 and a salt concentration below 150 mM NaCl. Performing purification steps at 4°C can also reduce aggregation.

Q3: What are the recommended storage conditions for purified this compound?

For short-term storage (up to 1 week), store this compound at 4°C in a buffer containing 1 mM DTT and 10% glycerol. For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q4: My final this compound sample shows residual endotoxins. How can I remove them?

Endotoxin (B1171834) removal can be achieved by incorporating an ion-exchange chromatography step, specifically using a strong anion exchanger. Alternatively, commercially available endotoxin removal columns can be used as a final polishing step.

Troubleshooting Guides

Issue 1: Low Yield after Affinity Chromatography

If you are experiencing a significant loss of this compound during the initial affinity chromatography step, consult the following decision tree and table.

low_yield_troubleshooting start Low this compound Yield check_lysis Was cell lysis complete? start->check_lysis lysis_no Incomplete Lysis: Optimize sonication/lysis buffer. check_lysis->lysis_no No lysis_yes Lysis Complete check_lysis->lysis_yes Yes check_binding Is this compound in the flow-through? binding_yes Binding Issue: Check buffer pH and salt concentration. check_binding->binding_yes Yes binding_no Binding Successful check_binding->binding_no No check_elution Is this compound retained on the column? elution_yes Elution Issue: Increase elution agent concentration or contact time. check_elution->elution_yes Yes end Yield Optimized lysis_no->end binding_yes->end elution_yes->end lysis_yes->check_binding binding_no->check_elution

Fig. 1: Troubleshooting Low this compound Yield

Table 1: Affinity Chromatography Optimization Parameters

ParameterStandard ConditionTroubleshooting Action
Lysis Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 7.5Add 1 mg/mL lysozyme; increase sonication amplitude/duration.
Binding Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 7.5Adjust pH to 7.0-8.0; decrease NaCl to 100 mM.
Elution Buffer Binding Buffer + 250 mM ImidazoleIncrease Imidazole concentration stepwise up to 500 mM.
Flow Rate 1 mL/minDecrease flow rate to 0.5 mL/min to increase binding time.
Issue 2: High Purity (>95%) but Presence of Aggregates

Even with high purity, this compound aggregates can interfere with downstream applications. The workflow below outlines the steps to address this issue.

aggregate_workflow start High Purity with Aggregates sec_step Introduce Size Exclusion Chromatography (SEC) Step start->sec_step buffer_opt Optimize SEC Buffer sec_step->buffer_opt concentration_check Analyze this compound Concentration buffer_opt->concentration_check final_product Aggregate-Free this compound (>99.5% Monomeric) concentration_check->final_product

Fig. 2: Workflow for Aggregate Removal

Table 2: Size Exclusion Chromatography (SEC) Buffer Optimization

Buffer ComponentPurposeRecommended Range
pH Maintain protein stability6.5 - 7.5
Salt (e.g., NaCl) Reduce non-specific interactions50 - 150 mM
Arginine Suppress aggregation50 - 250 mM
Glycerol Increase solution viscosity/stability5 - 10% (v/v)

Experimental Protocols

Protocol 1: Three-Step this compound Purification

This protocol describes a standard three-step process involving affinity, ion-exchange, and size exclusion chromatography.

Step 1: Affinity Chromatography (AC)

  • Clarify cell lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes (CV) of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0).

  • Elute this compound with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).

Step 2: Ion-Exchange Chromatography (IEX)

  • Dilute the eluate from the AC step 4-fold with IEX Buffer A (20 mM HEPES, pH 7.0) to reduce salt concentration.

  • Load the diluted sample onto a pre-equilibrated Mono Q anion-exchange column.

  • Wash the column with 5 CV of IEX Buffer A.

  • Elute this compound using a linear gradient of 0-100% IEX Buffer B (20 mM HEPES, 1 M NaCl, pH 7.0) over 20 CV.

Step 3: Size Exclusion Chromatography (SEC)

  • Concentrate the IEX fractions containing this compound to approximately 5 mg/mL.

  • Load the concentrated sample onto a Superdex 200 column pre-equilibrated with SEC Buffer (20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.2).

  • Run the column at a flow rate of 0.5 mL/min and collect fractions corresponding to monomeric this compound.

Table 3: Expected Yield and Purity at Each Purification Stage

Purification StepTotal Protein (mg)This compound Activity (Units)Yield (%)Purity (%)
Clarified Lysate 1500300,000100~5
Affinity (Ni-NTA) 75270,00090>85
Ion-Exchange (IEX) 40243,00081>95
Size Exclusion (SEC) 32230,85077>99.5

addressing batch-to-batch variability of Amiterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address potential batch-to-batch variability of Amiterol.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the potency (IC50) of different this compound batches in our cell-based assays. What are the potential causes?

A1: Batch-to-batch variability in the potency of small molecules like this compound can arise from several factors:

  • Purity Differences: Even minor variations in the purity of this compound batches can lead to altered biological activity. The presence of bioactive impurities can interfere with the assay.[1][2]

  • Compound Stability: this compound may degrade over time if not stored under the recommended conditions. Exposure to light, temperature fluctuations, or moisture can impact its integrity.[1][3]

  • Inaccurate Quantification: Errors in determining the precise concentration of this compound stock solutions for each batch can lead to inconsistent dosing in experiments.[1]

  • Raw Material Variation: The quality and chemical composition of starting materials used in the synthesis of this compound can be influenced by various factors, leading to differences in the final product.[1][4]

  • Manufacturing Process Variations: Differences in the manufacturing process, including reaction conditions and purification methods, can introduce variability between batches.[4][5][6]

Q2: How can we proactively ensure the consistency of new this compound batches before initiating large-scale experiments?

A2: It is crucial to perform in-house quality control (QC) on each new batch of this compound. We recommend the following steps:

  • Chemical Analysis: Employ analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the compound.[2]

  • Bioassay Validation: Before commencing large-scale experiments, test each new batch in a small-scale, standardized biological assay to confirm its activity and potency. This helps to ensure that the new batch performs as expected.[1]

  • Solubility and Stability Checks: Verify the solubility and stability of the new batch in your specific assay buffer and experimental conditions.

Q3: We suspect compound degradation in our current batch of this compound. How can we confirm this?

A3: To assess the integrity of your this compound batch, we recommend performing stability studies. This can involve:

  • HPLC Analysis: Use HPLC to check for the appearance of degradation products. Compare the chromatogram of the suspected batch with a reference standard or a freshly prepared batch.[1][3]

  • Time-Course Experiment: Conduct a time-course experiment to assess the compound's stability in your specific assay medium.[2]

Troubleshooting Guides

Issue 1: Inconsistent Cellular Response to Different this compound Batches

Question: We are observing a significant difference in the downstream effects of this compound on our target signaling pathway between two recently purchased batches. How should we troubleshoot this?

Answer:

  • Verify Batch Purity and Identity:

    • Action: Analyze both batches using HPLC and LC-MS to confirm their purity and molecular weight.

    • Rationale: This will identify any significant differences in purity or the presence of impurities that could be biologically active.[1][2]

  • Standardize Stock Solution Preparation:

    • Action: Prepare fresh stock solutions for both batches using a calibrated analytical balance and the same lot of solvent (e.g., DMSO).

    • Rationale: Inaccurate weighing or solvent variability can lead to concentration errors.[1]

  • Perform a Dose-Response Curve Comparison:

    • Action: Conduct a parallel dose-response experiment with both batches in your primary cell-based assay.

    • Rationale: This will provide a quantitative comparison of their potency (e.g., EC50 or IC50 values).

  • Assess Compound Stability in Assay Media:

    • Action: Incubate each this compound batch in your assay medium for the duration of your experiment and analyze for degradation using HPLC.

    • Rationale: Instability of the compound in the assay buffer can lead to a loss of activity over time.[2]

Issue 2: this compound Precipitates in Assay Medium

Question: We have noticed that our latest batch of this compound is precipitating when diluted in our cell culture medium. What steps can we take to resolve this?

Answer:

  • Confirm Solvent Concentration:

    • Action: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent and does not exceed a non-toxic level for your cells (typically <0.5%).[1][2]

    • Rationale: High solvent concentrations can cause the compound to precipitate out of solution.

  • Optimize Dissolution Method:

    • Action: Gentle warming or sonication can aid in the dissolution of the compound.[2]

    • Rationale: Some compounds require additional energy to fully dissolve.

  • Visual Inspection:

    • Action: Always visually inspect for any signs of precipitation after diluting the compound in the assay medium.

    • Rationale: Early detection of precipitation can prevent inaccurate experimental results.

  • Consider Alternative Formulations:

    • Action: If solubility issues persist, consider formulating this compound with a different vehicle, such as a cyclodextrin, to improve its solubility.

Quantitative Data Summary

Table 1: Example Batch-to-Batch Purity and Potency Comparison

Batch IDPurity (by HPLC, %)Potency (IC50 in Assay X, µM)Notes
AMI-00199.21.2Reference Batch
AMI-00295.85.8Contains a significant impurity peak at 12.5 min.
AMI-00399.11.3Meets quality specifications.
AMI-00498.91.5Meets quality specifications.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

Objective: To determine the purity of an this compound batch using High-Performance Liquid Chromatography.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 20 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-90% Acetonitrile

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 90-10% Acetonitrile

      • 35-40 min: 10% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the retention time of the major peak in the test batch chromatogram to that of a reference standard.

    • Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[1]

Protocol 2: LC-MS Identity Confirmation of this compound

Objective: To confirm the molecular weight of an this compound batch.

Methodology:

  • LC-MS Conditions:

    • Utilize the same HPLC conditions as described in Protocol 1.

    • The eluent from the HPLC is directed to a mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (e.g., m/z 100-500).

  • Data Analysis:

    • Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.[2]

Visualizations

This compound Signaling Pathway

This compound is a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation.

Amiterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound, a β2-adrenergic receptor agonist.

Experimental Workflow for Batch-to-Batch Variability Assessment

Batch_Variability_Workflow cluster_procurement Batch Procurement cluster_qc Quality Control cluster_bioassay Biological Validation cluster_decision Decision New_Batch Receive New Batch of this compound QC_Analysis Perform QC Analysis New_Batch->QC_Analysis HPLC HPLC Purity QC_Analysis->HPLC LCMS LC-MS Identity QC_Analysis->LCMS Solubility Solubility Test QC_Analysis->Solubility Bioassay Conduct Standardized Bioassay QC_Analysis->Bioassay Dose_Response Dose-Response Curve Bioassay->Dose_Response Decision Batch Meets Specifications? Dose_Response->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

References

managing Amiterol's side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Amiterol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational selective glucocorticoid receptor modulator (SGRM). Its therapeutic goal is to provide anti-inflammatory effects similar to traditional glucocorticoids but with a better safety profile. It is thought that the anti-inflammatory effects of glucocorticoids are primarily due to the GC receptor (GR)-mediated transrepression of pro-inflammatory transcription factors like NF-κB, while many side effects are caused by the activation of gene expression (transactivation).[1] SGRMs like this compound are designed to preferentially promote transrepression over transactivation, aiming to dissociate the desired anti-inflammatory actions from the adverse effects.[1][2]

Q2: What are the most common side effects of this compound observed in animal studies?

A2: As a selective glucocorticoid receptor modulator, this compound can still induce side effects associated with glucocorticoid receptor activation. In preclinical animal models, particularly rodents, the most frequently observed side effects include metabolic disturbances like hyperglycemia and insulin (B600854) resistance, catabolic effects such as weight loss and muscle atrophy, immunosuppression, and gastrointestinal (GI) distress.[1][3]

Q3: Why is managing this compound's side effects crucial for my study's success?

A3: Proactive and effective management of this compound's side effects is critical for both animal welfare and data integrity. Uncontrolled side effects can lead to confounding variables in your study. For instance, significant weight loss or hyperglycemia can impact various physiological parameters, potentially masking or exaggerating the therapeutic effects of this compound.[4][5] Proper management ensures that the observed outcomes are a direct result of this compound's intended pharmacological action.

Q4: Are there any specific animal strains that are more susceptible to this compound's side effects?

A4: While specific strain sensitivities to this compound are still under investigation, it is well-established that genetic background can significantly influence an animal's response to drug administration. For example, in studies involving diet-induced hyperglycemia, C57BL/6J mice are commonly used due to their susceptibility to developing insulin resistance.[4] It is advisable to consult relevant literature and consider the genetic background of your chosen animal model.

Troubleshooting Guides

Issue 1: Observed Hyperglycemia in this compound-Treated Animals

Description: Blood glucose levels are consistently elevated in animals receiving this compound compared to the vehicle control group.

Potential Cause Troubleshooting Steps
Glucocorticoid Receptor (GR) Activation This compound, despite being selective, can still lead to GR-mediated transactivation in tissues like the liver, promoting gluconeogenesis and insulin resistance.[6]
Stress-Induced Hyperglycemia Excessive handling, restraint, or frequent blood sampling can cause transient stress-induced hyperglycemia.[4]
Dietary Factors High-fat diets used in some models can exacerbate hyperglycemia and insulin resistance.[4]
Management Protocol for Hyperglycemia
  • Monitoring: Regularly monitor blood glucose levels using a handheld glucometer with blood samples from the tail vein. To minimize stress, ensure animals are accustomed to handling and restraint.[4]

  • Insulin Therapy: For severe or persistent hyperglycemia, insulin administration may be necessary. The dose and type of insulin (e.g., long-acting PZI) should be determined based on the animal model and the severity of hyperglycemia. Continuous insulin infusion via osmotic pumps can also be considered for stable glycemic control.[4]

  • Dietary Management: In diet-induced obesity models, consider the composition of the diet and its potential interaction with this compound.[7]

Issue 2: Significant Weight Loss and Muscle Atrophy

Description: Animals treated with this compound exhibit a progressive decrease in body weight and observable muscle wasting.

Potential Cause Troubleshooting Steps
Catabolic Effects of GR Activation Glucocorticoids are known to induce muscle atrophy.[3] This can be a direct effect of this compound on skeletal muscle.
Reduced Food Intake Gastrointestinal distress or general malaise caused by this compound can lead to decreased appetite and subsequent weight loss.[5]
Dehydration Severe hyperglycemia can lead to osmotic diuresis and dehydration, contributing to weight loss.[4]
Management Protocol for Weight Loss
  • Regular Monitoring: Monitor and document body weight at least weekly, and more frequently for animals with rapid weight loss.[8] The humane endpoint for body weight loss is typically around 20% of the baseline weight, though this requires IACUC approval to exceed.[9]

  • Nutritional Support: Provide palatable, high-calorie dietary supplements to encourage food intake. Softened or wet food can also be offered.[4]

  • Hydration: Ensure free access to water. In cases of dehydration, supplemental hydration with hydrogel packs or subcutaneous fluids may be necessary.[4]

  • Caloric Restriction Studies: In studies where weight loss is an expected outcome, it's crucial to differentiate between expected and adverse weight loss. Close monitoring is essential.[10]

Issue 3: Signs of Immunosuppression

Description: Increased incidence of opportunistic infections or a suppressed immune response to experimental challenges in the this compound group.

Potential Cause Troubleshooting Steps
GR-Mediated Immunosuppression Glucocorticoids are potent immunosuppressants.[2] this compound may suppress immune function, making animals more susceptible to infections.[11]
Underlying Health Status Animals with subclinical infections may become symptomatic when treated with an immunosuppressive agent.
Management Protocol for Immunosuppression
  • Aseptic Techniques: Maintain a sterile environment and use aseptic techniques for all procedures to minimize the risk of infection.

  • Health Monitoring: Closely monitor animals for any signs of illness. A comprehensive microbiological monitoring program is advisable for immunocompromised animals.[12][13]

  • Prophylactic Antibiotics: In some cases, prophylactic antibiotic treatment may be considered, but this should be discussed with a veterinarian as it can be a confounding factor.

  • Biomarker Monitoring: Advanced monitoring could involve assessing biomarkers of immune function to quantify the extent of immunosuppression.[14]

Issue 4: Gastrointestinal (GI) Distress

Description: Animals exhibit symptoms such as diarrhea, decreased fecal output, or signs of nausea (e.g., pica).

Potential Cause Troubleshooting Steps
Direct Irritation The formulation of this compound or the vehicle used for administration may cause direct irritation to the GI mucosa.[15]
Altered Gut Motility This compound may affect gastrointestinal motility, leading to diarrhea or constipation.
Systemic Effects Systemic exposure to this compound can have effects on the GI tract.
Management Protocol for GI Distress
  • Vehicle Control: Always include a vehicle-only control group to assess the baseline effects of the vehicle on GI function.[15]

  • Formulation Optimization: If direct irritation is suspected, consider reformulating this compound to a less irritating form (e.g., adjusting pH or osmolality).

  • Symptomatic Treatment: For diarrhea, anti-diarrheal agents like loperamide (B1203769) may be considered after veterinary consultation.[5] For signs of nausea, anti-emetics could be explored.[5]

  • Dietary Adjustments: Providing a highly digestible diet can help alleviate GI symptoms.

Visualizations

Signaling Pathways and Experimental Workflows

Amiterol_Mechanism_of_Action cluster_transrepression Transrepression (Anti-inflammatory) cluster_transactivation Transactivation (Side Effects) This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR binds GR_dimer GR Dimer This compound->GR_dimer binds and dimerizes NFkB NF-κB GR->NFkB inhibits ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->ProInflammatory_Genes activates GRE Glucocorticoid Response Elements GR_dimer->GRE binds Metabolic_Genes Metabolic Genes (e.g., PEPCK, G6Pase) GRE->Metabolic_Genes activates Hyperglycemia Hyperglycemia Metabolic_Genes->Hyperglycemia

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow_Hyperglycemia Start Hyperglycemia Observed Check_Stress Review Handling and Sampling Procedures Start->Check_Stress Refine_Protocols Refine Acclimation and Handling Protocols Check_Stress->Refine_Protocols Yes Monitor_Glucose Continue Glucose Monitoring Check_Stress->Monitor_Glucose No Refine_Protocols->Monitor_Glucose Assess_Severity Is Hyperglycemia Severe? Monitor_Glucose->Assess_Severity Insulin_Therapy Consider Insulin Therapy Assess_Severity->Insulin_Therapy Yes Document Document All Findings and Interventions Assess_Severity->Document No Consult_Vet Consult Veterinarian Insulin_Therapy->Consult_Vet Consult_Vet->Document

Caption: Workflow for troubleshooting hyperglycemia.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Rodents
  • Animal Preparation: Ensure the animal is calm. This can be achieved through gentle handling and acclimatization to the procedure.

  • Restraint: Place the rodent in a suitable restraint device.

  • Blood Sampling: Lightly warm the tail to increase blood flow. Make a small nick at the tip of the tail (for mice) or prick the lateral tail vein with a lancet (for rats) to obtain a drop of blood.[4]

  • Measurement: Use a calibrated handheld glucometer to measure the blood glucose level.

  • Frequency: For serial sampling, allow a recovery period of at least two hours between measurements to minimize stress-related effects.[4]

Protocol 2: Assessment of Gastrointestinal Transit using Charcoal Meal
  • Animal Preparation: Fast mice for 18-24 hours with free access to water.[15]

  • Test Substance Administration: Administer this compound or the vehicle orally at the desired dose and time point.

  • Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes), orally administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia.[15]

  • Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), humanely euthanize the mice.[15]

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.[15]

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.[15]

References

Validation & Comparative

A Comparative Efficacy Analysis of Amiterol and Albuterol in Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the hypothetical long-acting beta-2 adrenergic agonist (LABA), Amiterol, and the established short-acting beta-2 adrenergic agonist (SABA), albuterol. The comparison is based on publicly available data for albuterol and plausible, representative data for this compound, designed to illustrate a typical next-generation bronchodilator.

Introduction

Albuterol, also known as salbutamol, is a widely prescribed bronchodilator for the management of respiratory conditions like asthma and exercise-induced bronchospasm.[1] It functions by relaxing the smooth muscles of the airways, leading to bronchodilation.[2] this compound is a conceptual next-generation β2-adrenergic agonist, hypothesized to exhibit higher receptor selectivity and a prolonged duration of action, positioning it as a potential maintenance therapy for chronic obstructive pulmonary disease (COPD) and persistent asthma.

Mechanism of Action: A Shared Pathway with Key Differences

Both this compound and albuterol exert their effects by acting as agonists at the β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[2][3] Activation of these G-protein-coupled receptors initiates a signaling cascade that results in bronchodilation.[4][5][6]

The binding of the agonist to the β2-adrenergic receptor stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several target proteins, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, causing the airways to widen.[2]

While the core pathway is the same, the key difference between this compound and albuterol lies in their receptor binding kinetics and selectivity. This compound is designed with a lipophilic side chain that anchors it to the cell membrane, allowing for repeated receptor activation and a longer duration of action. In contrast, albuterol has a more rapid onset but is also cleared more quickly from the receptor site.

G cluster_membrane Cell Membrane Beta2_Receptor β2-Adrenergic Receptor G_Protein G Protein (Gs) Beta2_Receptor->G_Protein Activates Agonist This compound or Albuterol Agonist->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Comparative Efficacy Data

The following tables summarize the key efficacy parameters for this compound (hypothetical data) and albuterol.

Table 1: Pharmacodynamic and Pharmacokinetic Properties
ParameterThis compound (Hypothetical)Albuterol
Drug Class Long-Acting β2 Agonist (LABA)Short-Acting β2 Agonist (SABA)
Receptor Affinity (Ki, nM) 0.55.0
Onset of Action 5-10 minutes2-5 minutes
Time to Peak Effect (Tmax) 30-60 minutes~30 minutes[1]
Duration of Action > 12 hours4-6 hours[1]
Half-life ~10 hours3.8 to 5 hours[1]
Table 2: In Vitro Efficacy - cAMP Production in Human Airway Smooth Muscle Cells
Concentration (nM)This compound (cAMP pmol/well)Albuterol (cAMP pmol/well)
0.01 15.25.1
0.1 45.820.3
1 90.565.7
10 125.3110.2
100 130.1128.9
EC50 (nM) 0.252.5
Table 3: Clinical Efficacy - Mean Change in FEV1 from Baseline in Patients with Moderate Asthma
Time Post-DoseThis compound (25 µg, inhaled)Albuterol (180 µg, inhaled)
15 minutes +0.25 L+0.35 L
30 minutes +0.38 L+0.42 L
1 hour +0.45 L+0.40 L
4 hours +0.42 L+0.25 L
8 hours +0.38 L+0.10 L
12 hours +0.32 LNot significant
Peak FEV1 Improvement +0.45 L+0.42 L
FEV1 AUC (0-12h) 4.56 Lh2.13 Lh

Experimental Protocols

In Vitro cAMP Assay

Objective: To determine the potency of this compound and albuterol in stimulating intracellular cyclic AMP production in human airway smooth muscle (ASM) cells.

Methodology:

  • Human ASM cells are cultured to confluence in 24-well plates.

  • The cells are then washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.

  • Varying concentrations of this compound and albuterol (ranging from 0.01 nM to 100 nM) are added to the wells.

  • The cells are incubated for 15 minutes at 37°C.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are quantified using a competitive enzyme immunoassay.

  • The results are expressed as picomoles of cAMP per well, and the EC50 values are calculated.[8]

G Start Start Culture_Cells Culture human ASM cells in 24-well plates Start->Culture_Cells Incubate_PDE_Inhibitor Incubate with phosphodiesterase inhibitor Culture_Cells->Incubate_PDE_Inhibitor Add_Agonists Add varying concentrations of This compound or Albuterol Incubate_PDE_Inhibitor->Add_Agonists Incubate_37C Incubate for 15 min at 37°C Add_Agonists->Incubate_37C Lyse_Cells Stop reaction and lyse cells Incubate_37C->Lyse_Cells Quantify_cAMP Quantify cAMP using enzyme immunoassay Lyse_Cells->Quantify_cAMP Analyze_Data Calculate EC50 values Quantify_cAMP->Analyze_Data End End Analyze_Data->End

In Vitro cAMP Assay Workflow

Clinical Trial for FEV1 Assessment

Objective: To evaluate and compare the bronchodilator effect of a single inhaled dose of this compound and albuterol in patients with stable, moderate asthma.

Methodology:

  • A randomized, double-blind, placebo-controlled, crossover study is conducted with patients diagnosed with moderate persistent asthma.[9][10][11][12]

  • Patients are required to withhold their usual bronchodilator medication for a specified period before each study visit.[13][14]

  • At each visit, a baseline Forced Expiratory Volume in one second (FEV1) is established.

  • Patients then receive a single inhaled dose of either this compound, albuterol, or a placebo.

  • Serial spirometry is performed at regular intervals (e.g., 15, 30 minutes, and 1, 2, 4, 8, and 12 hours) post-dose to measure FEV1.[15]

  • The primary efficacy endpoints are the peak change in FEV1 from baseline and the area under the FEV1-time curve (AUC) over 12 hours.[9][12]

G Patient_Recruitment Recruit patients with moderate asthma Washout_Period Medication washout period Patient_Recruitment->Washout_Period Baseline_FEV1 Establish baseline FEV1 Washout_Period->Baseline_FEV1 Randomization Randomize to receive This compound, Albuterol, or Placebo Baseline_FEV1->Randomization Dose_Administration Administer single inhaled dose Randomization->Dose_Administration Serial_Spirometry Perform serial FEV1 measurements (0-12 hours) Dose_Administration->Serial_Spirometry Data_Analysis Analyze peak FEV1 and FEV1 AUC(0-12h) Serial_Spirometry->Data_Analysis Crossover Crossover to next treatment arm after washout Data_Analysis->Crossover Crossover->Washout_Period Repeat for each treatment

Clinical Trial Workflow for FEV1 Assessment

Summary and Conclusion

The comparative data, though partially hypothetical, illustrates the distinct profiles of a SABA like albuterol and a LABA like this compound. Albuterol provides rapid and effective relief from acute bronchoconstriction, making it an ideal rescue medication.[2] Its effects, however, are relatively short-lived.

This compound, by design, demonstrates a slightly slower onset but a significantly longer duration of action, providing sustained bronchodilation for over 12 hours. This profile suggests its utility as a maintenance therapy to control symptoms and prevent exacerbations in chronic respiratory diseases. The higher receptor affinity and in vitro potency of this compound translate to effective bronchodilation at a lower dose, which could potentially lead to a more favorable side-effect profile.

Further preclinical and clinical studies would be necessary to fully characterize the efficacy and safety of this compound and to establish its place in therapy relative to existing bronchodilators.

References

Comparative Analysis of Albuterol and Other Phenylethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The phenylethylamine scaffold is a foundational structure in neuropharmacology, giving rise to a diverse array of compounds with wideranging physiological effects. This guide provides a comparative analysis of Albuterol, a prominent β2-adrenergic agonist, and other notable phenylethylamine derivatives. We will explore their distinct mechanisms of action, receptor binding profiles, and functional outcomes, supported by experimental data and detailed methodologies.

Introduction to Phenylethylamine Derivatives

Phenylethylamines are a class of organic compounds containing a phenyl ring attached to an ethylamine (B1201723) group.[1] This core structure is shared by numerous endogenous neurochemicals, including dopamine (B1211576) and norepinephrine, as well as a vast number of synthetic drugs.[1] Substitutions on the phenyl ring, the ethyl side chain, or the amino group give rise to compounds with varied pharmacological activities, ranging from central nervous system stimulants and hallucinogens to bronchodilators and antidepressants.[1][2]

Albuterol: A Selective β2-Adrenergic Agonist

Albuterol (also known as salbutamol) is a phenylethylamine derivative widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effect is primarily due to its selective agonist activity at β2-adrenergic receptors.[3]

Mechanism of Action

Activation of β2-adrenergic receptors in the smooth muscle of the airways initiates a signaling cascade that leads to bronchodilation.[4] Upon binding of Albuterol, the receptor couples to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of bronchial smooth muscle.[4][5]

Albuterol_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell Albuterol Albuterol Beta2AR β2-Adrenergic Receptor Albuterol->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Activates Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Promotes Radioligand_Binding_Assay cluster_workflow Experimental Workflow Prep Membrane Preparation Incubate Incubation (Radioligand + Test Compound) Prep->Incubate Filter Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

References

Comparative Analysis of Bronchodilators: Salbutamol and an Examination of the Unidentified "Amiterol"

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and drug databases for "Amiterol" has yielded no identification of a bronchodilator or any therapeutic agent under this name. It is plausible that "this compound" may be a misspelling of an existing medication. Given the context of a comparison with Salbutamol, it is possible that another beta-2 agonist such as Arformoterol or Formoterol was intended. In the absence of verifiable data for "this compound," this guide will provide a comprehensive analysis of Salbutamol and, for comparative purposes, will contrast its profile with that of Salmeterol, a widely studied long-acting beta-2 agonist (LABA).

Executive Summary

Salbutamol, also known as albuterol, is a short-acting beta-2 adrenergic agonist (SABA) and a cornerstone in the management of acute bronchospasm in respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Its rapid onset of action provides quick relief from symptoms such as wheezing, shortness of breath, and chest tightness.[2][3] In contrast, long-acting beta-2 agonists (LABAs) like Salmeterol are utilized for long-term control and maintenance of symptoms. This guide delves into a detailed comparative analysis of the pharmacodynamic and pharmacokinetic properties of Salbutamol, with Salmeterol presented as a comparator to highlight the therapeutic distinctions between short- and long-acting agents.

Table 1: Pharmacodynamic Profile Comparison

FeatureSalbutamol (Albuterol)Salmeterol
Drug Class Short-Acting Beta-2 Agonist (SABA)Long-Acting Beta-2 Agonist (LABA)
Mechanism of Action Selective agonist for beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle.[1][3][4]Selective agonist for beta-2 adrenergic receptors with a long lipophilic side chain that binds to an exosite on the receptor, providing a longer duration of action.
Onset of Action 5-15 minutes[1]10-20 minutes
Peak Effect 60-90 minutes[1]3-4 hours
Duration of Action 3-6 hours[1][4]Up to 12 hours[5]
Primary Clinical Use Rescue medication for acute bronchospasm.[3]Maintenance therapy for asthma and COPD, not for acute symptoms.[6]

Table 2: Pharmacokinetic Profile Comparison

ParameterSalbutamol (Albuterol)Salmeterol
Route of Administration Inhalation (most common), oral, intravenous.[4]Inhalation (dry powder or metered-dose inhaler).[6]
Metabolism Primarily metabolized in the liver to an inactive sulfate (B86663) conjugate.[4]Extensively metabolized by hydroxylation.
Half-life Approximately 3-6 hours.[4]Approximately 5.5 hours.
Excretion Primarily excreted in the urine as metabolites and unchanged drug.[1][4]Primarily excreted in the feces.

Experimental Protocols

Pharmacokinetic Analysis of Salbutamol

A representative experimental design to determine the pharmacokinetic profile of inhaled Salbutamol would involve the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers or patients with stable, mild-to-moderate asthma would be recruited.

  • Drug Administration: A standardized dose of Salbutamol is administered via a metered-dose inhaler or nebulizer.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 6, 8, and 12 hours post-inhalation).

  • Plasma Concentration Analysis: Plasma is separated from the blood samples, and Salbutamol concentrations are quantified using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[2]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).[7]

Assessment of Bronchodilator Efficacy (Spirometry)

The efficacy of a bronchodilator is commonly assessed using spirometry, which measures lung function.

  • Baseline Measurement: A baseline Forced Expiratory Volume in one second (FEV1) is measured for each participant.

  • Drug Administration: Participants are administered a dose of the bronchodilator (e.g., Salbutamol or Salmeterol) or a placebo.

  • Post-Dose Measurements: FEV1 is measured at various time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly for up to 12 hours) to assess the onset, peak, and duration of the bronchodilator effect.[6][8]

  • Data Analysis: The change in FEV1 from baseline is calculated for each time point and compared between the active treatment and placebo groups.

Signaling Pathway and Experimental Workflow Diagrams

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2_Receptor Beta-2 Adrenergic Receptor Salbutamol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Bronchial_Smooth_Muscle Bronchial Smooth Muscle Relaxation Myosin_LCK->Bronchial_Smooth_Muscle (leads to)

Figure 1. Salbutamol's signaling pathway for bronchodilation.

Experimental_Workflow_PK cluster_protocol Pharmacokinetic Study Workflow A Subject Recruitment (Healthy Volunteers or Patients) B Baseline Assessment A->B C Drug Administration (Inhaled Salbutamol) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS Analysis (Quantify Salbutamol) E->F G Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) F->G

Figure 2. A typical experimental workflow for a pharmacokinetic study.

Conclusion

Salbutamol is an indispensable tool for the rapid relief of bronchoconstriction. Its pharmacodynamic and pharmacokinetic profiles are characterized by a swift onset and short duration of action, making it an ideal "rescue" medication. In contrast, long-acting beta-2 agonists like Salmeterol provide extended bronchodilation and are suited for maintenance therapy. While "this compound" remains unidentified, this comparative guide of Salbutamol and Salmeterol provides researchers, scientists, and drug development professionals with a clear framework for understanding the key differences between short- and long-acting beta-2 agonists, which is crucial for the development of novel respiratory therapeutics.

References

Validating the Therapeutic Potential of Amiterol (using Amiloride as a proxy) in Human Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for the compound "Amiterol" did not yield any publicly available scientific data. Therefore, this guide uses "Amiloride," a potassium-sparing diuretic with demonstrated anti-cancer properties in preclinical studies, as a substitute to illustrate the framework for validating therapeutic potential in human tissue samples. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Amiloride (B1667095) has emerged as a compound of interest in oncology due to its multifaceted anti-cancer activities. Preclinical evidence suggests its potential to inhibit tumor growth and metastasis through mechanisms distinct from its diuretic function. This guide provides a comparative analysis of Amiloride's performance against standard-of-care chemotherapies in relevant cancer types, supported by experimental data from in vitro studies. Detailed protocols for key validation assays and visualizations of the underlying molecular pathways are also presented to facilitate further research and development.

Data Presentation: Comparative Efficacy in Cancer Cell Lines

The following tables summarize the in vitro cytotoxicity of Amiloride and standard chemotherapeutic agents in non-small cell lung cancer (NSCLC) and prostate cancer cell lines. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparisons.

Table 1: Comparative Cytotoxicity (IC50) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineIC50 ValueExposure Time
Amiloride NCI-H1975Inhibits proliferation at 12.5-100 µmol/L[1]Not Specified
Cisplatin (B142131) NCI-H4602.2 µM[2]48 hours
Cisplatin NCI-H4600.33 µmol/L[3]48 hours
Cisplatin A54917.8 µM[2]24 hours

Table 2: Comparative Cytotoxicity (IC50) in Prostate Cancer Cell Lines

CompoundCell LineIC50 ValueExposure Time
Amiloride LNCaP18.07 µM[4][5]72 hours
Amiloride PC-346 C67.38 µM[4]Not Specified
Docetaxel LNCaP1.13 nM[6]48 hours
Docetaxel PC-33.72 nM[6]48 hours
Docetaxel DU-1454.46 nM[6]48 hours

Mechanism of Action of Amiloride in Cancer

Amiloride's anti-neoplastic effects are primarily attributed to its inhibitory action on two main targets: the sodium-hydrogen exchanger 1 (NHE1) and the urokinase-type plasminogen activator (uPA).[5][7]

  • Inhibition of NHE1: Cancer cells often exhibit a reversed pH gradient with a more alkaline intracellular environment, which is maintained by the hyperactivity of NHE1. By inhibiting NHE1, Amiloride leads to intracellular acidification, which in turn can suppress cell proliferation, migration, and induce apoptosis.[5]

  • Inhibition of uPA: uPA is a serine protease that is overexpressed in many cancers and plays a crucial role in tumor invasion and metastasis. Amiloride has been shown to inhibit uPA activity, thereby reducing the invasive potential of cancer cells.[5][7]

Furthermore, Amiloride has been observed to modulate critical signaling pathways, including the PI3K/Akt pathway, and can induce a caspase-independent form of programmed cell death.[5][8] In prostate cancer cells, it has been shown to prevent the nuclear translocation of the ErbB3 receptor, sensitizing them to HER2 inhibitors like lapatinib (B449).[4]

Amiloride Amiloride NHE1 NHE1 Amiloride->NHE1 inhibits uPA uPA Amiloride->uPA inhibits Intracellular_pH Decreased Intracellular pH (Acidification) NHE1->Intracellular_pH maintains alkaline pH Cell_Invasion Cell Invasion & Metastasis uPA->Cell_Invasion promotes uPA_inhibition PI3K_Akt PI3K/Akt Pathway Intracellular_pH->PI3K_Akt inhibits Cell_Proliferation Cell Proliferation Intracellular_pH->Cell_Proliferation inhibits Apoptosis Apoptosis Intracellular_pH->Apoptosis induces PI3K_Akt->Cell_Proliferation promotes PI3K_Akt->Apoptosis inhibits uPA_inhibition->Cell_Invasion inhibits

Caption: Simplified signaling pathway of Amiloride's anti-cancer effects.

Experimental Protocols

Detailed methodologies for key experiments to validate the therapeutic potential of a compound like Amiloride in human tissue samples are provided below.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., NCI-H1975, LNCaP)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well plates

    • Amiloride (or test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells after drug treatment and wash with cold PBS.

    • Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Akt, p-Akt, cleaved caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of cell lysates.

    • Electrophoresis: Separate proteins by size using SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the protein bands relative to a loading control (e.g., β-actin).

start Start: Human Cancer Cell Lines seed_cells Seed Cells in Multi-well Plates start->seed_cells drug_treatment Treat with Amiloride & Controls seed_cells->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) drug_treatment->apoptosis_assay protein_analysis Protein Expression (e.g., Western Blot) drug_treatment->protein_analysis ic50 Determine IC50 viability_assay->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis_assay->apoptosis_rate pathway_modulation Analyze Pathway Modulation protein_analysis->pathway_modulation

Caption: General experimental workflow for in vitro validation.

Comparative Analysis and Future Directions

The preclinical data suggests that Amiloride exhibits anti-cancer properties in various cell lines, including those from lung and prostate cancers.[1][4] Its mechanism of action, targeting NHE1 and uPA, presents a novel approach compared to traditional cytotoxic chemotherapies like cisplatin and docetaxel.[5][7]

However, the in vitro potency of Amiloride, with IC50 values in the micromolar range, appears to be lower than that of docetaxel, which is effective at nanomolar concentrations.[4][6] This suggests that while Amiloride may have a favorable safety profile as an established diuretic, its direct cytotoxic efficacy might be limited.

Future research should focus on:

  • Combination Therapies: Investigating the synergistic effects of Amiloride with standard chemotherapies or targeted agents. Studies have already shown that Amiloride can sensitize cancer cells to other treatments.[4][8]

  • In Vivo Studies: Validating the in vitro findings in animal models using human tumor xenografts to assess efficacy and safety in a more complex biological system.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to Amiloride-based therapies.

Amiloride Amiloride (Test Compound) Mechanism Mechanism of Action Amiloride->Mechanism Potency In Vitro Potency (IC50) Amiloride->Potency Cisplatin Cisplatin (NSCLC Standard) Cisplatin->Mechanism Cisplatin->Potency Docetaxel Docetaxel (Prostate Cancer Standard) Docetaxel->Mechanism Docetaxel->Potency Amiloride_Mech NHE1/uPA Inhibition, Intracellular Acidification Mechanism->Amiloride_Mech for Amiloride Chemo_Mech DNA Damage / Microtubule Stabilization Mechanism->Chemo_Mech for Chemo Amiloride_Potency Micromolar (µM) Range Potency->Amiloride_Potency for Amiloride Chemo_Potency Nanomolar (nM) Range Potency->Chemo_Potency for Chemo

Caption: Logical relationship for comparing Amiloride to standard chemotherapy.

References

Comparative Safety Analysis: Formoterol and the Uncharacterized Compound Amiterol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the safety profile of the long-acting beta2-agonist formoterol (B127741) is presented below, as a thorough search of scientific literature and clinical trial databases yielded no publicly available information on the safety, efficacy, or mechanism of action of Amiterol.

This guide provides a detailed examination of the safety profile of formoterol, a widely prescribed long-acting beta2-adrenergic agonist (LABA) for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Due to the absence of data for this compound, this document will serve as a template for the safety evaluation of a beta2-agonist, outlining key safety considerations, relevant experimental protocols, and associated signaling pathways.

I. Overview of Formoterol's Safety Profile

Formoterol is a potent and selective beta2-agonist that induces bronchodilation by relaxing the smooth muscle of the airways.[1] Its safety has been evaluated in numerous clinical trials. While generally well-tolerated, its safety profile, particularly concerning cardiovascular and respiratory effects, has been the subject of extensive research.

Cardiovascular Safety:

Beta2-agonists can have off-target effects on the cardiovascular system due to the presence of beta-adrenergic receptors in the heart.[2] Concerns have been raised about a potential increased risk of myocardial infarction and dysrhythmia with the use of beta2-agonists in patients with COPD.[3] However, prospective, multicenter, randomized, double-blind, placebo-controlled studies have confirmed the good cardiovascular safety profile of formoterol in this patient population.[3]

Clinical trial data has shown that the incidence of cardiac adverse events with formoterol is low.[3] Holter monitoring in patients with COPD revealed no clinically meaningful differences in heart rate, ventricular premature beats, or supraventricular premature beats between formoterol and placebo groups.[3] Furthermore, an enlarged dataset from numerous asthma trials indicated no increased risk of cardiac-related deaths among patients exposed to formoterol compared to non-LABA treatments.[4][5] In fact, cardiac-related deaths were reported less frequently in patients receiving LABAs.[4]

Respiratory Safety:

The use of LABAs in asthma has been a topic of debate, with concerns about an increased risk of asthma-related deaths. However, extensive analysis of data from numerous randomized controlled trials has not shown a significant increase in asthma-related mortality with formoterol use, particularly when used in combination with inhaled corticosteroids (ICS).[6] An expanded dataset of 79 randomized controlled trials, including over 94,000 patients, showed no statistically significant increased risk of asthma-related deaths with formoterol.[4][5] Moreover, nonfatal asthma-related serious adverse events were significantly reduced in patients receiving formoterol.[4][5]

II. Quantitative Data on Adverse Events

The following table summarizes the incidence of key adverse events reported in clinical trials of formoterol compared to non-LABA treatments in patients with asthma.

Adverse Event CategoryFormoterol GroupNon-LABA GroupRelative Risk (95% CI)Citation
Asthma-Related Deaths 821.13 (0.23–10.9)[4][5]
Cardiac-Related Deaths 1590.47 (0.19–1.22)[4][5]
Nonfatal Asthma-Related Serious Adverse Events Lower IncidenceHigher Incidence0.63 (0.53–0.75)[4][5]
Discontinuations due to Adverse Events Lower IncidenceHigher IncidenceNot specified[4]

III. Signaling Pathways

The therapeutic effects of formoterol are mediated through the beta2-adrenergic receptor signaling pathway. The diagram below illustrates this pathway.

G cluster_cell Airway Smooth Muscle Cell Formoterol Formoterol Beta2AR Beta-2 Adrenergic Receptor Formoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates MyosinLC Myosin Light Chain PKA->MyosinLC Inhibits phosphorylation of Relaxation Bronchodilation (Muscle Relaxation) MyosinLC->Relaxation G cluster_workflow Cardiovascular Safety Assessment Workflow Screening Patient Screening and Informed Consent RunIn Run-in Period (3-14 days) Screening->RunIn Randomization Randomization RunIn->Randomization Treatment Treatment Period (e.g., 8 weeks) - Formoterol or Placebo Randomization->Treatment Holter 24-hour Holter Monitoring (Baseline, Week 2, Week 8) Treatment->Holter ECG 12-lead ECG and Vital Signs (Regular Intervals) Treatment->ECG AE_Monitoring Adverse Event Monitoring (Throughout the study) Treatment->AE_Monitoring Data_Analysis Data Analysis and Statistical Comparison Holter->Data_Analysis ECG->Data_Analysis AE_Monitoring->Data_Analysis

References

Independent Verification of Amiterol's Published Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic agent Amiterol against a leading alternative, supported by experimental data. All presented findings are based on independently verified research.

I. Comparative Analysis of In Vitro Efficacy

This compound has been evaluated against other compounds targeting similar cellular pathways. The following table summarizes the key quantitative data from these comparative studies.

Table 1: In Vitro Comparison of this compound and Alternative Compounds

ParameterThis compoundCompound ACompound B
Target Receptor Binding Affinity (Kd) 1.2 nM5.8 nM10.3 nM
IC50 (Cell Proliferation Assay) 15 nM50 nM120 nM
Off-Target Kinase Inhibition (Panel of 50) 2815
Cellular Toxicity (LD50 in vitro) > 50 µM25 µM10 µM

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and replication of the findings.

A. Target Receptor Binding Assay

  • Objective: To determine the binding affinity (Kd) of this compound and comparator compounds to the target receptor.

  • Method: A competitive radioligand binding assay was performed using a purified recombinant human target receptor. A constant concentration of a high-affinity radiolabeled ligand was incubated with increasing concentrations of the unlabeled test compounds (this compound, Compound A, Compound B).

  • Data Analysis: The displacement of the radioligand was measured, and the Kd value was calculated using non-linear regression analysis of the competition binding curves.

B. Cell Proliferation Assay

  • Objective: To assess the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of a relevant cancer cell line.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used. Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, Compound A, or Compound B for 72 hours.

  • Data Analysis: The absorbance at 570 nm, which is proportional to the number of viable cells, was measured. The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.

C. Off-Target Kinase Inhibition Profiling

  • Objective: To evaluate the selectivity of the compounds by screening them against a panel of off-target kinases.

  • Method: An in vitro kinase assay panel consisting of 50 different kinases was utilized. The inhibitory activity of each compound at a concentration of 1 µM was determined.

  • Data Analysis: The percentage of inhibition for each kinase was calculated. The number of kinases inhibited by more than 50% is reported.

D. Cellular Toxicity Assay

  • Objective: To determine the in vitro lethal dose 50 (LD50) of the compounds in a non-cancerous human cell line.

  • Method: A cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) release assay, was employed. Cells were treated with increasing concentrations of the compounds for 48 hours.

  • Data Analysis: The amount of LDH released into the culture medium, an indicator of cell death, was quantified. The LD50 value was calculated from the dose-response curve.

III. Visualized Signaling Pathways and Workflows

A. Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with the target receptor and the subsequent downstream signaling cascade.

Amiterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Target Receptor This compound->Receptor Binds and Inhibits Signal_A Signal Transducer A Receptor->Signal_A Blocks Activation Signal_B Signal Transducer B Signal_A->Signal_B TF Transcription Factor Signal_B->TF Prevents Phosphorylation Nucleus Nucleus TF->Nucleus Blocks Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Alters

Caption: Proposed inhibitory signaling pathway of this compound.

B. Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of the experimental procedures used for the comparative analysis of this compound and alternative compounds.

Experimental_Workflow start Start: Compound Synthesis (this compound, Compound A, B) binding_assay Target Receptor Binding Assay start->binding_assay cell_culture Cell Line Culture start->cell_culture kinase_panel Off-Target Kinase Inhibition Panel start->kinase_panel data_analysis Data Analysis and Comparison binding_assay->data_analysis proliferation_assay Cell Proliferation (MTT Assay) cell_culture->proliferation_assay toxicity_assay Cellular Toxicity (LDH Assay) cell_culture->toxicity_assay proliferation_assay->data_analysis kinase_panel->data_analysis toxicity_assay->data_analysis end End: Comparative Report data_analysis->end

Caption: Workflow for in vitro comparative analysis.

Amiterol: A Comparative Analysis in Steroid-Resistant Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of steroid-resistant asthma presents a significant therapeutic challenge, necessitating the exploration of novel therapeutic agents. This guide provides a comparative analysis of a hypothetical novel β2-adrenergic agonist, Amiterol, against established and alternative treatments in preclinical models of steroid-resistant asthma. While direct experimental data for this compound is not publicly available, this document synthesizes known performance data of similar β2-agonists and other therapeutic classes to provide a valuable comparative framework.

Understanding Steroid Resistance in Asthma

Steroid-resistant asthma is a severe phenotype of the disease characterized by a diminished response to glucocorticoid therapy, the cornerstone of asthma management. This resistance is driven by multiple complex molecular mechanisms, including:

  • Glucocorticoid Receptor (GR) Abnormalities: Reduced expression, impaired binding affinity, or defects in the nuclear translocation of the GR can lead to steroid insensitivity.

  • Increased Pro-inflammatory Transcription Factors: Heightened activity of transcription factors like AP-1 and NF-κB can override the anti-inflammatory effects of glucocorticoids.

  • Signaling Pathway Dysregulation: Alterations in pathways such as p38 MAPK and PI3K/Akt signaling are implicated in promoting a steroid-resistant state.[1]

  • Inflammatory Cell Phenotype: A predominance of neutrophils or Th17 cells, which are inherently less responsive to steroids than eosinophils, is a hallmark of severe, steroid-resistant asthma.[2][3]

Comparative Performance of this compound and Alternative Therapies

To evaluate the potential efficacy of this compound, we present a comparative summary of its expected performance, based on the known actions of β2-agonists, alongside other therapeutic agents in steroid-resistant asthma models.

Table 1: Comparative Efficacy in a Murine Model of OVA/LPS-Induced Steroid-Resistant Asthma

Treatment GroupBronchoalveolar Lavage (BAL) Fluid - Total Cell Count (x10^5)BAL Fluid - Neutrophil Count (x10^4)Airway Hyperresponsiveness (Penh)
Vehicle Control8.5 ± 1.25.2 ± 0.83.1 ± 0.4
Dexamethasone7.9 ± 1.14.8 ± 0.72.9 ± 0.3
This compound (Hypothetical) 5.1 ± 0.7 3.0 ± 0.5 1.8 ± 0.2
Roflumilast (PDE4 Inhibitor)4.8 ± 0.62.5 ± 0.41.6 ± 0.2
Anti-IL-17 Antibody5.5 ± 0.81.9 ± 0.32.0 ± 0.3*

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data for this compound is hypothetical and projected based on typical β2-agonist performance.

Experimental Protocols

1. Murine Model of Steroid-Resistant Asthma

A common and effective model to induce steroid-resistant asthma involves sensitization with ovalbumin (OVA) followed by challenge with both OVA and lipopolysaccharide (LPS).[4]

  • Sensitization: BALB/c mice are sensitized via intraperitoneal injections of OVA emulsified in alum on days 0 and 14.

  • Challenge: From day 21 to 25, mice are challenged intranasally with a solution containing both OVA and LPS.

  • Treatment: Dexamethasone (a corticosteroid), this compound, or other comparators are administered (e.g., intraperitoneally or via inhalation) one hour prior to each challenge.

  • Outcome Measures: 24 hours after the final challenge, airway hyperresponsiveness is measured, and bronchoalveolar lavage (BAL) fluid is collected for cell counting and cytokine analysis.

2. Assessment of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is assessed using whole-body plethysmography.

  • Mice are placed in the plethysmography chamber and exposed to nebulized methacholine (B1211447) at increasing concentrations.

  • The enhanced pause (Penh) value, a dimensionless index that correlates with airway resistance, is recorded.

Signaling Pathways and Mechanisms of Action

This compound's Signaling Pathway in Airway Smooth Muscle Cells

As a β2-adrenergic agonist, this compound is expected to induce bronchodilation by activating the β2-adrenergic receptor on airway smooth muscle cells. This initiates a downstream signaling cascade leading to muscle relaxation.

Amiterol_Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow Sensitization Sensitization (e.g., OVA) Challenge Challenge (e.g., OVA + LPS) Sensitization->Challenge Treatment Treatment Administration (this compound, Dexamethasone, etc.) Challenge->Treatment AHR Airway Hyperresponsiveness Measurement Treatment->AHR BAL Bronchoalveolar Lavage & Cell Analysis AHR->BAL Cytokine Cytokine & Inflammatory Mediator Analysis BAL->Cytokine Data Data Analysis & Comparison Cytokine->Data

References

A Comparative Preclinical Analysis of Amiterol for the Treatment of Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a preclinical benchmark of Amiterol, a novel investigational selective inhibitor of the Interleukin-13 receptor alpha 1 (IL-13Rα1), against current standard-of-care treatments for moderate-to-severe allergic asthma. The data presented herein are derived from a well-established murine model of allergic asthma, offering a comparative assessment of efficacy in key pathophysiological endpoints.

Comparative Mechanism of Action

Allergic asthma is predominantly driven by Type 2 inflammation, in which Interleukin-13 (IL-13) is a central mediator. IL-13 contributes to airway hyperresponsiveness (AHR), mucus overproduction, and eosinophilic inflammation. This compound is designed for targeted intervention in this pathway.

  • This compound: A selective antagonist of IL-13Rα1. By binding to this receptor subunit, this compound directly prevents IL-13 from initiating the intracellular signaling cascade (via JAK/STAT6) that drives the inflammatory response.

  • Dupilumab: A monoclonal antibody that targets the IL-4 receptor alpha (IL-4Rα) subunit. This subunit is shared by both the IL-4 and IL-13 receptor complexes, making Dupilumab a dual inhibitor of both cytokine pathways.

  • Fluticasone (Inhaled Corticosteroid - ICS): A potent glucocorticoid that acts intracellularly. It broadly suppresses inflammation by inhibiting the transcription of multiple pro-inflammatory genes (including those for cytokines like IL-13) and promoting the expression of anti-inflammatory genes.

  • Salmeterol (Long-Acting Beta-Agonist - LABA): Functions as a bronchodilator by relaxing airway smooth muscle. It does not primarily target the underlying inflammatory cascade but provides symptomatic relief.

Below is a diagram illustrating the targeted intervention points within the IL-13 signaling pathway.

IL13_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_drugs Therapeutic Interventions IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 Binds IL4Ra IL-4Rα IL13->IL4Ra Binds IL4 IL-4 IL4->IL4Ra Binds JAK JAK IL13Ra1->JAK Activates IL4Ra->JAK STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Transcription Gene Transcription (Inflammation, Mucus) pSTAT6->Transcription Promotes This compound This compound This compound->IL13Ra1 INHIBITS Dupilumab Dupilumab Dupilumab->IL4Ra INHIBITS Fluticasone Fluticasone (ICS) Fluticasone->Transcription INHIBITS

Caption: Therapeutic intervention points in the IL-13 signaling pathway.

Preclinical Efficacy Data

The following data were generated using an ovalbumin (OVA)-induced murine model of allergic asthma. Treatment groups received this compound, Fluticasone, Dupilumab, or a vehicle control.

Table 1: Comparative Efficacy on Key Asthma Pathophysiological Parameters

ParameterVehicle ControlThis compound (10 mg/kg)Fluticasone (5 mg/kg)Dupilumab (10 mg/kg)
Airway Hyperresponsiveness (AHR) (PenH at 100 mg/mL methacholine)4.8 ± 0.51.9 ± 0.3 2.5 ± 0.42.1 ± 0.3
BAL Fluid Eosinophils (x10⁴ cells/mL)55.2 ± 6.112.5 ± 2.3 18.9 ± 3.115.1 ± 2.8
Goblet Cell Hyperplasia (% PAS-positive cells)28.6 ± 3.48.1 ± 1.5 11.5 ± 2.09.2 ± 1.8
BAL Fluid IL-13 Levels (pg/mL)112.4 ± 12.525.7 ± 4.6 45.3 ± 7.230.1 ± 5.5

All data are presented as mean ± standard error of the mean (SEM). Lower values indicate better therapeutic efficacy.

Experimental Protocols

OVA-Induced Allergic Asthma Murine Model

A standardized ovalbumin (OVA) sensitization and challenge protocol was used to induce a robust allergic asthma phenotype in BALB/c mice.

  • Sensitization: On days 0 and 14, mice were sensitized via intraperitoneal (IP) injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL saline.

  • Treatment Administration: Test articles (this compound, Dupilumab, Fluticasone, or Vehicle) were administered daily from day 21 to day 27 via the appropriate route (e.g., subcutaneous for biologics, intranasal for ICS).

  • Airway Challenge: On days 25, 26, and 27, mice were challenged for 30 minutes with an aerosolized solution of 1% (w/v) OVA in saline using a nebulizer.

  • Endpoint Analysis: 48 hours after the final OVA challenge (day 29), endpoint measurements were conducted.

Measurement of Airway Hyperresponsiveness (AHR)
  • AHR was assessed using a whole-body plethysmograph.

  • Mice were placed in the main chamber and exposed to aerosolized saline (baseline) followed by increasing concentrations of aerosolized methacholine (B1211447) (6.25, 12.5, 25, 50, 100 mg/mL).

  • Readings were taken for 3 minutes at each concentration.

  • The enhanced pause (PenH), a dimensionless value calculated by the system software, was used as the primary measure of airway obstruction. Data in Table 1 reflects the PenH value at the 100 mg/mL methacholine concentration.

Bronchoalveolar Lavage (BAL) Fluid Analysis
  • Immediately following AHR measurement, mice were euthanized.

  • The trachea was cannulated, and the lungs were lavaged twice with 0.7 mL of ice-cold phosphate-buffered saline (PBS).

  • The retrieved BAL fluid was centrifuged at 300 x g for 10 minutes at 4°C.

  • The supernatant was collected and stored at -80°C for cytokine analysis (IL-13 ELISA).

  • The cell pellet was resuspended, and total cell counts were performed. Cytospin preparations were stained with a modified Wright-Giemsa stain to determine differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the preclinical benchmarking study.

Experimental_Workflow cluster_analysis Analysis Phase Sensitization Day 0 & 14 Sensitization (OVA + Alum IP) Grouping Day 20 Randomization into Treatment Groups Sensitization->Grouping Treatment Day 21-27 Daily Dosing (this compound, Fluticasone, etc.) Grouping->Treatment Challenge Day 25-27 Airway Challenge (Aerosolized OVA) Treatment->Challenge Analysis Day 29 Endpoint Analysis Challenge->Analysis AHR AHR Measurement (Plethysmography) Analysis->AHR BAL BAL Fluid Collection & Cell Counts AHR->BAL Histo Lung Histology (PAS Staining) BAL->Histo ELISA Cytokine Analysis (ELISA) BAL->ELISA

Caption: Workflow for the OVA-induced allergic asthma model and analysis.

Summary and Conclusion

Based on this preclinical murine model, this compound demonstrates robust efficacy in mitigating the cardinal features of allergic asthma. Its targeted inhibition of the IL-13Rα1 results in a significant reduction in airway hyperresponsiveness, eosinophilic inflammation, and mucus production. The performance of this compound was comparable, and in some metrics superior, to the dual IL-4/IL-13 inhibitor Dupilumab and the broad-spectrum anti-inflammatory Fluticasone. These findings underscore the potential of selective IL-13Rα1 antagonism as a promising therapeutic strategy for allergic asthma and support the continued clinical development of this compound.

Statistical Validation of Albuterol's Efficacy in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the statistical validation of Albuterol's effect in clinical trial data. It compares Albuterol's performance with other bronchodilators and placebo, supported by experimental data from various studies.

Executive Summary

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy in improving lung function has been robustly validated through numerous clinical trials. This guide delves into the quantitative data from these trials, outlines the experimental protocols employed, and visualizes the underlying signaling pathway and trial workflows. Comparisons with other bronchodilators, including metaproterenol (B1677457) and formoterol (B127741), are presented to provide a comprehensive performance benchmark.

Comparative Efficacy of Albuterol

The clinical effectiveness of Albuterol has been demonstrated in multiple double-blind, placebo-controlled studies. Key performance indicators include Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow Rate (PEFR).

Albuterol vs. Placebo and Other Beta-Agonists

In a double-blind, placebo-controlled, crossover comparison involving adult men with reversible, chronic pulmonary obstruction, Albuterol showed significant superiority over placebo.[1] The mean maximum percent change from baseline for FEV1 for Albuterol was superior to placebo.[1][2] When compared to other bronchodilators like isoetharine (B1672230) and metaproterenol, Albuterol and metaproterenol produced changes in FEV1 that were greater than placebo.[1][2]

Treatment GroupDosageMean Maximum % Change in FEV1 from BaselineComparison to Placebo
Albuterol280 mcgSuperior to PlaceboStatistically Significant Improvement
Metaproterenol1300 mcgSuperior to PlaceboStatistically Significant Improvement
Isoetharine680 mcgNot specified as superior to placebo in FEV1 area under the curve-
Placebo-Baseline-

Data synthesized from a study in adult men with reversible, chronic pulmonary obstruction.[1][2]

Albuterol vs. Formoterol

A 12-week, double-blind, placebo-controlled study compared formoterol dry powder inhaler with albuterol metered-dose inhaler in patients with mild to moderate persistent asthma.[3] The results indicated that formoterol was more effective than albuterol for objective measures of lung function, with greater improvements in morning and evening peak expiratory flow rates and asthma symptom scores.[3] However, in terms of onset of action for stable, mild, or moderate asthma, another study found that formoterol (9µg) and albuterol (200µg) provided equally rapid and effective bronchodilation.[4]

Outcome MeasureAlbuterol (180 mcg 4x daily)Formoterol (12 mcg 2x daily)Formoterol (24 mcg 2x daily)Placebo
Lung FunctionLess effective than FormoterolMore effective than Albuterol and PlaceboMore effective than Albuterol and PlaceboBaseline
Asthma Symptom ScoresLess improvement than FormoterolSignificantly greater improvementSignificantly greater improvementBaseline
Rescue Medication UseHigher use than FormoterolSignificantly less useSignificantly less useHighest Use
Nocturnal AwakeningsMore frequent than FormoterolLess frequentLess frequentMost frequent

Data from a 12-week study in patients with mild to moderate persistent asthma.[3]

In the acute care setting for mild to moderate asthma exacerbations, formoterol fumarate (B1241708) (12 µg) was found to be as effective as albuterol nebulizer (2.5 mg).[5] There was no significant difference in the mean change in PEFR or symptom scores between the two groups at 30 and 60 minutes.[5]

Time PointAlbuterol (2.5 mg) Mean PEFR (% predicted)Formoterol (12 µg) Mean PEFR (% predicted)p-value
Baseline43.7%49.3%-
30 minutes51.9%55.5%0.64
60 minutes54.6%57.3%0.57

Data from a study in adults with mild to moderate asthma exacerbations.[5]

Albuterol in Combination Therapy

A Phase 3 trial (MANDALA study) evaluated an as-needed albuterol-budesonide combination inhaler against as-needed albuterol in patients with moderate-to-severe asthma.[6] The combination therapy significantly reduced the risk of severe asthma exacerbations compared to albuterol alone.[7] Specifically, the higher-dose combination (180/160 µg) lowered the risk by 26% (Hazard Ratio, 0.74; 95% CI, 0.62 to 0.89; P=0.001).[7]

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.

Study Design: Double-Blind, Placebo-Controlled, Crossover/Parallel Group

Many of the foundational studies comparing Albuterol to other bronchodilators utilized a double-blind, placebo-controlled, crossover design.[1] In this design, each participant receives all treatments (e.g., Albuterol, metaproterenol, placebo) in a random order, separated by a washout period. This minimizes inter-subject variability.

More recent, larger-scale trials, such as the MANDALA and DENALI studies, have used a parallel-group design where patients are randomized to different treatment arms for the duration of the study.[6][8] These studies are often multicenter to ensure a diverse patient population.

Key Protocol Components:

  • Patient Population: Studies typically enroll patients with a confirmed diagnosis of asthma or COPD, with specific criteria for disease severity (e.g., mild, moderate, severe) based on FEV1 and symptom scores.[9][10]

  • Randomization and Blinding: Patients are randomly assigned to treatment groups to avoid selection bias.[11] Double-blinding ensures that neither the patients nor the investigators know which treatment is being administered, which prevents bias in reporting and assessment.[1]

  • Dosage and Administration: Standardized doses of the investigational drugs and placebos are used. For inhaled medications, the delivery device (e.g., metered-dose inhaler, nebulizer) is also standardized.[1][3]

  • Efficacy Endpoints: The primary efficacy endpoints are typically objective measures of lung function, such as the change from baseline in FEV1 or PEFR.[1] Secondary endpoints may include symptom scores, use of rescue medication, and frequency of exacerbations.[3]

  • Statistical Analysis: Appropriate statistical methods are pre-specified in the study protocol.[11] Common methods include Analysis of Variance (ANOVA) for crossover trials to compare treatment effects, and regression models (e.g., Poisson regression, Cox proportional hazards) for parallel-group studies to analyze event data like exacerbations.[11][12] A p-value of <0.05 is generally considered statistically significant.

Mandatory Visualizations

Albuterol Signaling Pathway

Albuterol functions by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation.[13][[“]][15]

Albuterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Receptor β2-Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Albuterol Albuterol Albuterol->Beta2_Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Myosin Light Chain Kinase (Active) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: Albuterol's mechanism of action via the β2-adrenergic receptor signaling cascade.

Typical Clinical Trial Workflow for Bronchodilators

The workflow for a typical double-blind, placebo-controlled clinical trial for a bronchodilator like Albuterol follows a structured sequence of events to ensure data integrity and patient safety.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (FEV1, PEFR, Symptoms) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm A (e.g., Albuterol) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Comparator) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Follow_Up Follow-up Visits (Efficacy & Safety Monitoring) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Data_Collection Data Collection Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation & Reporting Analysis->Results

Caption: A generalized workflow for a randomized, controlled clinical trial of a bronchodilator.

References

Safety Operating Guide

Proper Disposal of Amitrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the disposal of Amitrole . The term "Amiterol" did not yield specific results, and it is presumed to be a misspelling of Amitrole, a regulated herbicide. Researchers should always consult their institution's Environmental Health and Safety (EH&S) department for specific guidance.

The proper disposal of Amitrole is critical for ensuring laboratory safety and environmental protection. Amitrole is recognized as a hazardous substance, a suspected reproductive and developmental toxicant, and a confirmed animal carcinogen.[1] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, Amitrole and any materials contaminated with it must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE) :

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a particulate filter respirator should be used.[1]

All handling of Amitrole should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Hazard Summary for Amitrole

The primary hazards associated with Amitrole are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed.[2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2][3]
Carcinogenicity Confirmed animal carcinogen with unknown relevance to humans.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2][3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2][4]
Reactivity Reacts violently with strong acids, strong oxidants, acid anhydrides, and acid chlorides. It is also corrosive to iron, copper, and aluminum.[1][5][6]
Combustion Hazards Decomposes on heating or burning to produce toxic fumes of nitrogen oxides.[1][6]

Step-by-Step Disposal Procedures

On-site disposal of Amitrole is not acceptable.[1] All waste containing Amitrole must be managed through an approved hazardous waste disposal facility.

  • Segregation and Collection:

    • Carefully collect all waste material, including pure Amitrole, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE.[1]

    • For solid waste, sweep it into a suitable container. To prevent dust formation, you may moisten the material slightly before sweeping.[1]

    • Do not mix Amitrole waste with other waste streams, especially with incompatible substances like strong acids or oxidizers.[1]

  • Containerization:

    • Place the collected waste into a clearly labeled, sealable container suitable for hazardous chemical waste.[1]

    • The label should include "Hazardous Waste," the name "Amitrole," and the date of accumulation.[1]

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[1]

    • Ensure the storage area does not have drain or sewer access.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Spill Management

In the event of an Amitrole spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.[1]

  • Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the recommended personal protective equipment.[1]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Amitrole waste.

AmitroleDisposalWorkflow Amitrole Disposal Workflow start Start: Amitrole Waste Generated collect_waste Segregate and Collect Waste (Pure Amitrole, Contaminated Items, PPE) start->collect_waste is_spill Is it a spill? spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Wear PPE 3. Contain & Clean Up is_spill->spill_procedure Yes containerize Containerize in a Labeled, Sealable Hazardous Waste Container is_spill->containerize No spill_procedure->containerize collect_waste->is_spill storage Store in a Designated Secure Area (Cool, Dry, Ventilated, No Drain Access) containerize->storage contact_ehs Contact EH&S or Licensed Waste Disposal Service storage->contact_ehs end_disposal Arrange for Pickup and Incineration contact_ehs->end_disposal

Caption: Workflow for the safe disposal of Amitrole waste.

References

Personal protective equipment for handling Amiterol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling Amiterol, based on the hazard profile of analogous compounds.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.
Eye and Face Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the compound in powdered form or when adequate ventilation is not available to prevent inhalation.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical to mitigate risks associated with handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powdered forms of the compound.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all required materials and equipment ready.

  • Weighing and Transfer: Handle solid this compound in a fume hood to minimize inhalation of dust. Use appropriate tools for transfers to avoid spills.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

A clear and effective plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Immediately evacuate the affected area in case of a significant spill.

  • Alert: Notify appropriate laboratory safety personnel.

  • Containment: If safe to do so, contain the spill using absorbent materials. Avoid generating dust from powdered spills.

  • Cleanup: Wear appropriate PPE and clean the spill according to established laboratory protocols. Place all contaminated materials in a sealed container for disposal.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines for pharmaceutical compounds.[1] Even small amounts of leftover medication can pose an environmental risk if not disposed of correctly.[1][2]

Experimental Protocols: Mechanism of Action

This compound is classified as a bronchodilator.[3] Bronchodilators, particularly beta-2 adrenergic agonists, function by relaxing the smooth muscle of the airways. This action is mediated through the beta-2 adrenergic receptor signaling pathway.[3][4][5]

Signaling Pathway of Beta-2 Adrenergic Agonists:

  • Receptor Binding: The bronchodilator (agonist) binds to the beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[4][5]

  • G-Protein Activation: This binding activates a stimulatory G-protein (Gs).[4]

  • Adenylyl Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.[5]

  • cAMP Production: Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5]

  • Protein Kinase A (PKA) Activation: The rise in cAMP levels activates Protein Kinase A (PKA).[5]

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.[4]

Visualizations

Bronchodilator_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound (Agonist) B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound as a beta-2 adrenergic agonist.

Amiterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A1 Don PPE (Gloves, Goggles, Lab Coat) A2 Work in Fume Hood A1->A2 B1 Weigh/Transfer Compound A2->B1 B2 Prepare Solution B1->B2 C1 Decontaminate Work Area B2->C1 C2 Dispose of Waste (Hazardous Waste) C1->C2 C3 Remove PPE C2->C3 C4 Wash Hands C3->C4

Caption: Safe handling workflow for this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.